ICG-001
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWTUOLCGKIECB-XZWHSSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ICG-001 in Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. ICG-001 is a small molecule inhibitor that has garnered significant attention for its specific mechanism of action within the Wnt pathway. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
This compound selectively targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2] This targeted disruption modulates the transcriptional output of the Wnt pathway, leading to anti-proliferative and apoptotic effects in various cancer models. This document will dissect this mechanism, presenting the underlying molecular interactions, summarizing key quantitative data, and providing detailed methodologies for essential experiments used to characterize this inhibitor.
Core Mechanism of Action
The canonical Wnt signaling cascade culminates in the nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. To activate target gene expression, this complex recruits transcriptional coactivators, primarily the highly homologous histone acetyltransferases CBP and p300.
The critical aspect of this compound's mechanism of action lies in its selective binding to CBP, but not p300.[1] this compound physically interacts with the N-terminal domain of CBP, preventing its association with β-catenin.[2] This selective inhibition has a profound impact on Wnt-driven transcription. While the β-catenin/CBP interaction is blocked, the interaction between β-catenin and p300 remains unaffected.[1] This leads to a shift in the coactivator usage by the β-catenin/TCF complex, resulting in a distinct transcriptional profile that often promotes cellular differentiation and apoptosis, while inhibiting proliferation.
Signaling Pathway Diagram
References
In-Depth Technical Guide: The Core Mechanism of ICG-001 in Inhibiting β-Catenin Signaling
This technical guide provides a detailed exploration of the molecular mechanisms through which ICG-001, a potent small molecule inhibitor, modulates the Wnt/β-catenin signaling pathway. Designed for researchers, scientists, and drug development professionals, this document outlines the specific interactions, presents key quantitative data, and details the experimental protocols used to elucidate its mode of action.
The Wnt/β-Catenin Signaling Pathway: A Primer
The canonical Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1][3]
In the "off-state" (absence of a Wnt ligand), cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[1][2][4] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.[1][2]
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1][2] This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][4] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then recruits transcriptional coactivators, primarily CREB-binding protein (CBP) and its highly homologous paralog, p300, to initiate the transcription of target genes that drive proliferation and maintain a progenitor state, such as Cyclin D1 and Survivin.[1][4][5][6]
Core Mechanism: this compound's Selective Inhibition of CBP/β-Catenin Interaction
The transcriptional output of nuclear β-catenin is critically dependent on its interaction with either CBP or p300. These two coactivators, despite their high homology, mediate different cellular outcomes. The interaction of β-catenin with CBP is predominantly associated with the transcription of genes that promote cell proliferation and self-renewal.[5][7] Conversely, the engagement of β-catenin with p300 tends to activate genes involved in cellular differentiation.[5][7][8]
This compound is a small molecule modulator that specifically and potently disrupts the interaction between β-catenin and CBP.[5][9][10][11] It achieves this by binding with high affinity to the N-terminus of CBP, specifically within the first 110-111 amino acids.[5][10][12] Crucially, this compound does not bind to the homologous region of p300.[10][11]
By physically occupying the binding site on CBP, this compound prevents β-catenin from associating with it. This selective antagonism does not block β-catenin's ability to interact with p300. In fact, by sequestering CBP, this compound effectively increases the pool of nuclear β-catenin available to bind to p300.[5][10] This shifts the transcriptional program away from proliferation and self-renewal and towards differentiation, leading to cell cycle arrest and apoptosis in cancer cells.[8][10][13]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines. The data consistently demonstrate its ability to inhibit TCF/β-catenin-mediated transcription and reduce cell viability at micromolar concentrations.
| Parameter | Cell Line(s) | Value | Effect | Reference(s) |
| IC50 (TCF Reporter) | SW480 (Colon Cancer) | 3 µM | Inhibition of TCF/β-catenin transcription | [11][14] |
| IC50 (Viability) | RPMI-8226 (Multiple Myeloma) | 6.96 ± 0.14 µM | Decrease in cell viability | [15] |
| H929 (Multiple Myeloma) | 12.25 ± 2.75 µM | Decrease in cell viability | [15] | |
| MM.1S (Multiple Myeloma) | 20.77 ± 0.87 µM | Decrease in cell viability | [15] | |
| U266 (Multiple Myeloma) | 12.78 ± 0.74 µM | Decrease in cell viability | [15] | |
| KHOS (Osteosarcoma) | 0.83 µM (at 72h) | Decrease in cell viability | [16] | |
| MG63 (Osteosarcoma) | 1.05 µM (at 72h) | Decrease in cell viability | [16] | |
| 143B (Osteosarcoma) | 1.24 µM (at 72h) | Decrease in cell viability | [16] | |
| Target Gene Downregulation | SW480, HCT116 (Colon Cancer) | 10-25 µM | Decreased Survivin protein levels | [6] |
| SW480 (Colon Cancer) | 25 µM | Decreased Cyclin D1 protein levels | [6] | |
| AsPC-1, MiaPaCa-2, etc. (Pancreatic) | 10 µM | Decreased BIRC5 (Survivin) transcript & protein | [13] | |
| KHOS, 143B (Osteosarcoma) | >5 µM | >50% inhibition of AXIN2 & BIRC5 mRNA | [16][17] |
Key Experimental Protocols
The mechanism of this compound was elucidated through several key biochemical and molecular biology techniques. Detailed methodologies are provided below.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein Interaction
Co-IP is used to show that this compound physically disrupts the interaction between CBP and β-catenin while leaving the p300/β-catenin interaction intact.[10][18]
Protocol:
-
Cell Treatment: Culture cells (e.g., SW480 colon cancer cells) to ~80% confluency. Treat one set of cells with this compound (e.g., 10-30 µM) and a control set with vehicle (DMSO) for a specified time (e.g., 6-24 hours).[10][13]
-
Lysis and Nuclear Extraction: Harvest cells and prepare nuclear extracts using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Pre-clearing (Optional): Incubate the nuclear lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[19]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CBP or anti-p300) overnight at 4°C with gentle rotation.[10]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.[20]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[19]
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the "prey" protein (anti-β-catenin) to detect its presence in the immunoprecipitated complex.[10]
TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity
This assay quantifies the transcriptional activity of the TCF/β-catenin complex. A reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFLASH) is used.[21][22]
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293 or MM.1S) into white, opaque 96-well plates.[23][24]
-
Transfection: Co-transfect cells with the TCF/LEF-Firefly luciferase reporter plasmid (TOPFLASH) and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency. A negative control plasmid with mutated TCF/LEF sites (FOPFLASH) should be run in parallel.[15][25]
-
Treatment: After ~24 hours, replace the medium with fresh medium containing increasing concentrations of this compound or vehicle control.[16]
-
Stimulation (if required): For cells with low endogenous Wnt activity, the pathway can be stimulated with recombinant Wnt3a or a GSK3β inhibitor like LiCl.[16][23]
-
Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[25]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as relative light units (RLU) or fold change compared to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay for Promoter Occupancy
ChIP assays are performed to demonstrate that this compound treatment reduces the occupancy of CBP (but not p300) at the promoters of known β-catenin target genes, such as Cyclin D1.[6][26]
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[27]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[28]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-CBP or anti-p300). An IgG control is essential.[29][30]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[29]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis by qPCR: Use quantitative PCR (qPCR) with primers designed to amplify specific promoter regions of β-catenin target genes (e.g., the TCF/LEF binding sites in the Cyclin D1 promoter). The amount of immunoprecipitated DNA is quantified and typically presented as a percentage of the input chromatin.[6][29]
Conclusion
This compound is a highly specific small molecule inhibitor that targets the Wnt/β-catenin signaling pathway through a precise and well-defined mechanism. By selectively binding to the N-terminus of the transcriptional coactivator CBP, it allosterically inhibits the CBP/β-catenin interaction. This action shifts the transcriptional balance, favoring the interaction of β-catenin with the coactivator p300, which in turn promotes a differentiation-centric gene expression program at the expense of proliferation and self-renewal. The quantitative data and experimental protocols detailed herein provide a comprehensive framework for understanding and investigating the core function of this compound, highlighting its value as a critical tool for cancer research and a promising candidate for targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 10. pnas.org [pnas.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound, a novel small molecule regulator of TCF/beta-catenin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Wnt Reporter Activity Assay [bio-protocol.org]
- 26. asco.org [asco.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 29. pubcompare.ai [pubcompare.ai]
- 30. Identification of β-catenin binding regions in colon cancer cells using ChIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of ICG-001: A Targeted Inhibitor of the Wnt/β-Catenin Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ICG-001 is a pioneering small molecule inhibitor that has garnered significant attention for its specific targeting of the Wnt/β-catenin signaling pathway, a critical cascade implicated in both embryonic development and oncogenesis. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailing its mechanism of action, key in vitro and in vivo efficacy data, and the experimental protocols utilized for its characterization. This compound selectively antagonizes the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin, thereby attenuating the transcription of Wnt target genes. This document serves as a core reference for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this important therapeutic agent.
Discovery of this compound
This compound was identified from a secondary structure-templated chemical library containing 5,000 compounds.[1] The discovery was the result of a high-throughput screening campaign designed to identify inhibitors of β-catenin/T-cell factor (TCF)-mediated transcription.[1] The screening was conducted in SW480 colon carcinoma cells, which exhibit constitutively active Wnt signaling due to a mutation in the Adenomatous Polyposis Coli (APC) gene.[1]
The primary assay utilized the TOPFLASH reporter system, a luciferase-based reporter construct containing TCF binding sites.[1] Compounds that inhibited luciferase activity without affecting a control reporter with mutated TCF binding sites (FOPFLASH) were selected as hits. This compound emerged as a lead compound from this screen, demonstrating potent and selective inhibition of the Wnt/β-catenin signaling pathway.[1]
Initial Synthesis of this compound
The initial synthesis of this compound was part of the generation of a proprietary secondary structure-templated chemical library. The detailed synthetic protocol for the library, and thus the first synthesis of this compound, is described by Eguchi et al. in Medicinal Chemistry, 2005, 1(5), 467-72. Unfortunately, the full text of this publication, which would contain the specific experimental steps, is not publicly available through open-access resources.
Subsequent to its discovery, the chemical structure of this compound has been fully elucidated.
Chemical Structure:
-
IUPAC Name: (6S,9aS)-Hexahydro-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide[2]
-
Molecular Formula: C33H32N4O4
-
Molecular Weight: 548.64 g/mol [2]
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a highly specific mechanism of action. It selectively binds to the transcriptional coactivator CREB-binding protein (CBP), preventing its interaction with β-catenin.[1] Notably, this compound does not inhibit the interaction of β-catenin with the closely related homolog, p300.[1] This specific disruption of the CBP/β-catenin complex is a key step in the activation of Wnt target genes. By inhibiting this interaction, this compound effectively downregulates the transcription of genes involved in cell proliferation, survival, and differentiation that are hallmarks of cancerous growth.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Assay/Cell Line | Target/Effect Measured | IC50 Value | Reference |
| Cell-free assay | CBP/β-catenin binding | 3 µM | [3][4] |
| SW480 Colon Carcinoma | TOPFLASH Reporter Inhibition | 3 µM | [1] |
| RPMI-8226 Multiple Myeloma | Cell Viability | 6.96 ± 0.14 µM | [5] |
| H929 Multiple Myeloma | Cell Viability | 12.25 ± 2.75 µM | [5] |
| MM.1S Multiple Myeloma | Cell Viability | 20.77 ± 0.87 µM | [5] |
| U266 Multiple Myeloma | Cell Viability | 12.78 ± 0.74 µM | [5] |
| A549 Lung Carcinoma | Cell Viability (GI50) | 6.1 µM | [4] |
| HCT-116 Colon Carcinoma | Cell Viability | 38 µM | [4] |
| KHOS Osteosarcoma | Cell Viability (72h) | 0.83 µM | [6] |
| MG63 Osteosarcoma | Cell Viability (72h) | 1.05 µM | [6] |
| 143B Osteosarcoma | Cell Viability (72h) | 1.24 µM | [6] |
| Uveal Melanoma Cell Lines | Cell Viability | 0.6 - 2.7 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Colon Cancer | Min Mouse | Not specified | Reduction in adenoma formation | [1] |
| Colon Cancer | Nude Mouse SW620 Xenograft | 150 mg/kg, i.v. | Dramatic reduction in tumor volume | [3] |
| Multiple Myeloma | SCID-beige Mouse RPMI-8226 Xenograft | Not specified | Significantly reduced tumor growth (p=0.0027) | [5] |
| Osteosarcoma | Nude Mouse KHOS Xenograft | 50 mg/kg/day | No significant difference in primary tumor volume, but increased lung metastases | [6] |
| Uveal Melanoma | Mel270 Xenograft | Not specified | Substantially reduced tumor growth | [7] |
Key Experimental Protocols
Luciferase Reporter Gene Assay (TOP/FOP-Flash)
This assay is fundamental to assessing the activity of the canonical Wnt signaling pathway and the inhibitory effect of compounds like this compound.
-
Objective: To quantify TCF/β-catenin-mediated gene transcription.
-
Principle: The TOPFLASH plasmid contains multiple TCF binding sites upstream of a luciferase reporter gene. In the presence of active Wnt signaling, the β-catenin/TCF complex binds to these sites and drives luciferase expression. The FOPFLASH plasmid, containing mutated TCF binding sites, serves as a negative control.
-
Methodology:
-
Cells (e.g., SW480 or HEK293) are co-transfected with the TOPFLASH or FOPFLASH reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Following transfection, cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer with appropriate substrates for both firefly and Renilla luciferase.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of TCF/β-catenin-mediated transcription. A decrease in this ratio in this compound-treated cells compared to control indicates inhibition of the pathway.[5][8]
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the CBP/β-catenin interaction by this compound.
-
Objective: To determine if this compound inhibits the physical interaction between CBP and β-catenin in cells.
-
Principle: An antibody specific to a target protein (e.g., CBP) is used to pull down the protein from a cell lysate. If another protein (e.g., β-catenin) is interacting with the target, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Nuclear extracts are prepared from the treated cells.
-
The nuclear extracts are incubated with an antibody specific for CBP, which is coupled to agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads.
-
The eluates are separated by SDS-PAGE and transferred to a membrane for Western blot analysis using an antibody against β-catenin. A reduced amount of β-catenin in the immunoprecipitate from this compound-treated cells compared to the control demonstrates the inhibitory effect of the compound on the CBP/β-catenin interaction.[9]
-
Conclusion
This compound stands as a seminal discovery in the targeted inhibition of the Wnt/β-catenin signaling pathway. Its identification through a rational screening approach and its specific mechanism of action, selectively disrupting the CBP/β-catenin interaction, have paved the way for further research and the development of next-generation Wnt inhibitors. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent in various cancers, although further investigation into its effects on metastasis in certain cancer types is warranted. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other modulators of this critical signaling cascade. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ICG-001's Role in Modulating Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ICG-001, a small molecule inhibitor that modulates gene transcription primarily through the Wnt/β-catenin signaling pathway. It details the mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols for its investigation, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule that specifically targets the interaction between β-catenin and its transcriptional coactivator, the CREB-binding protein (CBP).[1][2][3][4][5] It binds to the N-terminal domain of CBP, preventing it from associating with β-catenin.[1][6] This inhibitory action is selective for the β-catenin/CBP interaction, with no disruptive effect on the interaction between β-catenin and the highly homologous p300 coactivator.[2][3][5] By disrupting the β-catenin/CBP complex, this compound effectively antagonizes the transcription of a specific subset of Wnt/β-catenin target genes involved in cell proliferation and survival.[2][6] Interestingly, by blocking the β-catenin/CBP interaction, this compound may increase the pool of β-catenin available to bind with p300, which can initiate the transcription of genes involved in cell differentiation.[6][7]
Signaling Pathway Modulation
The canonical Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators like CBP and p300 to activate target gene expression.
This compound intervenes at this critical nuclear step. The following diagram illustrates the point of inhibition of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of ICG-001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICG-001 is a small molecule inhibitor that has garnered significant interest in cancer research and beyond due to its specific mechanism of action targeting the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers. This compound exerts its effects by specifically disrupting the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin. This guide provides an in-depth exploration of the downstream molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Mechanism of Action: The CBP/β-Catenin Axis
The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. For transcriptional activation, this complex recruits coactivators, primarily CBP and its close homolog p300. This compound selectively binds to CBP, preventing its association with β-catenin, thereby inhibiting the transcription of a specific subset of Wnt target genes. This selective inhibition is a key feature of this compound, as the interaction between β-catenin and p300 remains largely unaffected, leading to a nuanced modulation of the Wnt pathway.
Downstream Targets of this compound
The inhibitory action of this compound on the CBP/β-catenin interaction leads to the downregulation of a range of downstream target genes, many of which are implicated in cell proliferation, survival, and differentiation. The following table summarizes the quantitative effects of this compound on some of its key target genes as reported in various studies.
Quantitative Data on this compound Downstream Targets
| Target Gene | Gene Symbol | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Survivin | BIRC5 | SW480, HCT116, KHOS, 143B, LAX7R | 10-25 µM | 24-72 hours | Significant downregulation of mRNA and protein levels; >50% inhibition of mRNA in KHOS and 143B cells. | |
| Cyclin D1 | CCND1 | SW480, KHOS | 25 µM | 4-24 hours | Clear reduction in protein levels as early as 4 hours post-treatment; strong inhibition of expression. | |
| Axin2 | AXIN2 | KHOS, 143B, L3.6pl | 10 µM | Not Specified | >50% inhibition of mRNA expression in KHOS and 143B cells; dose-dependent inhibition in L3.6pl cells. | |
| c-Myc | MYC | MM.1S | Not Specified | Not Specified | Significant downregulation of expression. | |
| S100A4 | S100A4 | SW480 | 25 µM | 8 hours | Downregulated by >50%. | |
| Integrin β1 | ITGB1 | C666-1, HK-1, HONE-1 | 10 µM | 3 days | 40-50% decrease in protein expression. | |
| SKP2 | SKP2 | AsPC-1 | 10 µM | 1 hour | Reduced CBP occupancy at the regulatory region. | |
| Cyclin D3 | CCND3 | KHOS | Not Specified | 12-24 hours | Strong inhibition of expression. | |
| CD44 | CD44 | HEC-59, HEC-1A | Not Specified | Not Specified | Decreased protein expression. | |
| Hexokinase 2 | HK2 | HEC-59, HEC-1A | Not Specified | Not Specified | Decreased protein expression. | |
| Cyclin A | CCNA | HEC-59, HEC-1A | Not Specified | Not Specified | Decreased protein expression. |
Wnt-Independent Effects of this compound
Interestingly, some studies suggest that this compound can exert its effects in a Wnt-independent manner. For instance, in pediatric high-grade gliomas, which exhibit minimal canonical Wnt signaling, this compound was found to inhibit cell migration, proliferation, and tumor growth. RNA-sequencing analyses in this context revealed significant effects on genes involved in cellular metabolic processes and cell cycle progression, rather than a typical Wnt-phenotype. Similarly, in pancreatic cancer cells, this compound-mediated growth arrest was largely decoupled from its activity as a Wnt inhibitor, with microarray data showing altered expression of numerous genes involved in DNA replication and cell cycle. These findings suggest that the therapeutic potential of this compound may extend beyond Wnt-driven cancers.
Visualizing the Molecular Pathways and Experimental Workflows
To better understand the complex interactions and experimental procedures involved in studying this compound, the following diagrams have been generated using the DOT language.
Caption: this compound selectively inhibits the Wnt/β-catenin pathway.
The Impact of ICG-001 on Cellular Differentiation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICG-001 is a potent and specific small-molecule inhibitor that antagonizes the canonical Wnt/β-catenin signaling pathway. It functions by selectively binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin, without affecting the homologous p300/β-catenin interaction. This selective inhibition redirects β-catenin signaling from a CBP-mediated transcriptional program, associated with cell proliferation and self-renewal, towards a p300-mediated program that promotes cellular differentiation. This guide provides an in-depth analysis of this compound's mechanism, its profound impact on various cellular differentiation pathways, quantitative data on its effects, and detailed experimental protocols for its study.
Core Mechanism of Action: The CBP/p300 Coactivator Switch
The canonical Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers and other diseases. A key event in this pathway is the nuclear translocation of β-catenin, which then partners with transcription factors of the T-cell factor (TCF) family to activate target gene expression.
The transcriptional output of the β-catenin/TCF complex is critically dependent on the recruitment of one of two highly homologous histone acetyltransferases: CBP or p300.[1] These coactivators, despite their similarity, mediate distinct biological outcomes:
-
CBP/β-catenin Interaction: This complex is predominantly associated with the transcription of genes that promote cell proliferation, self-renewal, and the maintenance of a pluripotent or "stem-like" state.[2][3]
-
p300/β-catenin Interaction: This interaction drives the expression of genes that initiate cellular differentiation programs, leading to a loss of "stemness."[2][3][4]
This compound exploits this differential coactivator usage. It specifically binds to the N-terminal region of CBP, sterically hindering its association with β-catenin.[5] This action does not prevent β-catenin from binding to p300.[5][6] Consequently, this compound effectively forces a "coactivator switch," shunting β-catenin towards p300. This redirection of signaling is the primary mechanism by which this compound inhibits proliferation and induces differentiation.[7][8]
References
- 1. 3D Chromatin Alteration by Disrupting β-Catenin/CBP Interaction Is Enriched with Insulin Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of ICG-001 in Pulmonary Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the early preclinical research on ICG-001 as a potential therapeutic agent for pulmonary fibrosis. The document focuses on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: Targeting Wnt/β-catenin Signaling
This compound is a small molecule that selectively inhibits the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2] This targeted inhibition is crucial as the Wnt/β-catenin signaling pathway is aberrantly activated in the lungs of patients with idiopathic pulmonary fibrosis (IPF).[1][3] The specificity of this compound for the β-catenin/CBP interaction, without interfering with the β-catenin/p300 interaction, is a key feature of its mechanism.[1][4] This selective blockade leads to the downregulation of profibrotic gene expression, thereby attenuating the fibrotic process.
The proposed mechanism involves the inhibition of myofibroblast differentiation and proliferation, key cellular events in the pathogenesis of pulmonary fibrosis.[5] By blocking β-catenin/CBP-driven transcription, this compound prevents the upregulation of genes associated with fibrosis, such as those encoding α-smooth muscle actin (α-SMA) and type I collagen.[1] Furthermore, this compound has been shown to reduce the expression of S100A4/FSP-1, a marker associated with epithelial-mesenchymal transition (EMT), a process implicated in fibrosis.[1][6]
In Vivo Preclinical Studies: Bleomycin-Induced Mouse Model
The bleomycin-induced mouse model is a well-established and widely used preclinical model for studying pulmonary fibrosis.[1] Early studies utilized this model to evaluate the efficacy of this compound in both preventing and reversing established fibrosis.
Quantitative Data Summary
| Study Focus | Animal Model | This compound Dosage | Key Findings | Reference |
| Prevention of Fibrosis | C57BL/6 mice | 5 mg/kg per day | Concurrent administration with bleomycin prevented fibrosis. | [1] |
| Reversal of Established Fibrosis | C57BL/6 mice | 5 mg/kg per day | Late administration (days 21-42 post-bleomycin) reversed established fibrosis and improved survival. | [1] |
| Survival Improvement | C57BL/6 mice | Not specified in snippet | Significantly improved survival compared to saline-treated controls after bleomycin injury. | [1][6] |
| Reduction in Fibrotic Markers | C57BL/6 mice | Not specified in snippet | Decreased Ashcroft score and hydroxyproline/collagen content in the lungs. | [1] |
| Effect on Myofibroblasts | C57BL/6 mice | Not specified in snippet | Reduced α-SMA expression in the lung interstitium. | [4] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used for this model.[7]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[7]
-
This compound Administration:
-
Endpoint Analysis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius red) to assess the extent of fibrosis. The Ashcroft score is often used for semi-quantitative grading of lung fibrosis.[1]
-
Collagen Content: Hydroxyproline assays are performed on lung homogenates to quantify total collagen deposition.[1]
-
Gene and Protein Expression: Techniques such as qPCR and Western blotting are used to measure the expression of fibrotic markers like α-SMA, collagen I, and S100A4/FSP-1.[1][4]
-
Survival: Animal survival is monitored over the course of the experiment.[1][6]
-
In Vitro Preclinical Studies: Cellular Models of Fibrosis
In vitro studies using primary lung cells and cell lines have been instrumental in elucidating the cellular and molecular mechanisms of this compound.
Quantitative Data Summary
| Cell Type | Treatment | This compound Concentration | Key Findings | Reference |
| Rat Lung Epithelial Cells (RLE-6TN) | TGF-β1 (0.5 ng/mL) | 10 µM | Prevented TGF-β1-induced upregulation of α-SMA and type I collagen. | [1][4] |
| IPF Patient Lung Fibroblasts | - | 5 µM | Significantly decreased the expression of S100A4/FSP-1. | [6] |
| Human Lung Resident Mesenchymal Stem Cells (LR-MSCs) | TGF-β1 (10 ng/mL) | >10 µM | Inhibited proliferation and TGF-β1-mediated fibrogenic actions. | [3][5] |
| Human LR-MSCs | TGF-β1 (10 ng/mL) | Various concentrations | Dose-dependently impeded proliferation and myofibroblast differentiation. | [5] |
Experimental Protocol: In Vitro Myofibroblast Differentiation
-
Cell Culture: Primary human lung fibroblasts from IPF patients or lung resident mesenchymal stem cells (LR-MSCs) are cultured under standard conditions.[5][6] Rat type II lung epithelial cells (RLE-6TN) are also used.[1]
-
Induction of Myofibroblast Differentiation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce differentiation into myofibroblasts.[1][5]
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations, either as a pretreatment or concurrently with TGF-β1.[1][5]
-
Endpoint Analysis:
-
Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA levels of profibrotic genes such as α-SMA (ACTA2), collagen I (COL1A1), and S100A4.[1][5]
-
Protein Expression: Western blotting and immunofluorescence staining are performed to assess the protein levels and localization of α-SMA, collagen I, and fibronectin.[5]
-
Cell Proliferation: Assays such as EdU incorporation or CCK-8 are used to measure the effect of this compound on cell proliferation.[3]
-
Apoptosis: Flow cytometry analysis for annexin V and propidium iodide (PI) staining is used to evaluate cell apoptosis.[3]
-
Experimental Workflow and Logical Relationships
The evaluation of this compound in pulmonary fibrosis typically follows a logical progression from in vitro mechanistic studies to in vivo efficacy testing.
Conclusion
The early preclinical studies of this compound have provided a strong rationale for its further development as a therapeutic for pulmonary fibrosis. By specifically targeting the β-catenin/CBP interaction within the Wnt signaling pathway, this compound effectively attenuates and even reverses experimental pulmonary fibrosis. The in vivo and in vitro data consistently demonstrate its ability to inhibit key profibrotic processes, including myofibroblast differentiation and extracellular matrix deposition. These foundational studies have paved the way for further investigation into the clinical potential of this class of compounds for the treatment of fibrotic lung diseases.
References
- 1. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Wnt/β-catenin signaling suppresses myofibroblast differentiation of lung resident mesenchymal stem cells and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Blockade of the Wnt/β-catenin pathway attenuates bleomycin-induced pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]
The Disruption of TCF/β-catenin-mediated Transcription by ICG-001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers and other diseases. A key event in this pathway is the nuclear interaction of β-catenin with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This complex recruits transcriptional coactivators to initiate the expression of target genes that drive cell proliferation, survival, and stemness. ICG-001 is a novel small molecule inhibitor that specifically targets this pathway, offering a promising therapeutic strategy. This guide provides an in-depth analysis of this compound's mechanism of action, its effects on gene transcription, and detailed experimental protocols for its study.
Core Mechanism of Action: A Coactivator Switch
The transcriptional output of the β-catenin/TCF complex is critically dependent on the recruitment of one of two highly homologous coactivators: CREB-binding protein (CBP) or p300. The differential use of these coactivators dictates distinct cellular fates. The association of β-catenin with CBP generally promotes the transcription of genes involved in cell proliferation and the maintenance of an undifferentiated state.[1] Conversely, the interaction of β-catenin with p300 tends to activate genes that initiate cellular differentiation.[1]
This compound functions by selectively disrupting the interaction between β-catenin and CBP.[2] It achieves this by binding specifically to the N-terminal region of CBP (amino acids 1-110), a domain not conserved in p300.[1][2] This specific antagonism does not affect the interaction between β-catenin and p300.[2] The consequence is a shift in the balance of coactivator usage, leading to a decrease in CBP-mediated transcription and a potential increase in p300-mediated transcription. This "coactivator switch" is the fundamental mechanism by which this compound modulates TCF/β-catenin signaling, leading to the suppression of pro-survival and proliferative gene expression and the promotion of differentiation.[1]
References
ICG-001: A Technical Guide to Its Role in Apoptosis Induction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICG-001 is a small molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] By specifically disrupting the interaction between the transcriptional coactivator CREB-binding protein (CBP) and β-catenin, this compound modulates the transcription of downstream target genes, leading to anti-tumor effects in various cancer models.[2][3] This technical guide provides an in-depth exploration of the mechanisms by which this compound induces apoptosis, summarizes its efficacy across different cancer cell lines, details key experimental protocols for its study, and visualizes the core signaling pathways and workflows involved.
Core Mechanism of Action: The CBP/β-Catenin Axis
The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then partners with transcriptional coactivators to drive gene expression. The choice of coactivator—either CBP or its highly homologous counterpart p300—is a critical determinant of cellular fate. The β-catenin/CBP complex is predominantly associated with the transcription of genes that promote proliferation and self-renewal.[4][5]
This compound functions by binding with high affinity to the N-terminus of CBP, sterically hindering its interaction with β-catenin.[2][5][6] This selective inhibition does not affect the interaction between β-catenin and p300.[3][7] Consequently, this compound shifts the transcriptional balance away from CBP-mediated signaling and towards p300-mediated signaling, which is often associated with cellular differentiation and, in many cancer contexts, the induction of apoptosis.[4][8]
Caption: this compound selectively inhibits the CBP/β-catenin interaction in the nucleus.
Apoptosis Induction Pathways Modulated by this compound
The pro-apoptotic effect of this compound is caspase-dependent but mediated through distinct downstream pathways that vary by cancer type.[6] This context-specificity is crucial for understanding its therapeutic potential and limitations.
3.1 Downregulation of Inhibitor of Apoptosis Proteins (IAPs)
In several cancer types, such as colon carcinoma and acute lymphoblastic leukemia, this compound induces apoptosis by downregulating the expression of Survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[2][4][9] Survivin inhibits the activation of caspases, the core executioners of apoptosis.[2] By suppressing Survivin transcription, this compound releases this inhibition, permitting caspase activation and subsequent cell death.[2][10]
3.2 Upregulation of Pro-Apoptotic Bcl-2 Family Members
In other malignancies, like multiple myeloma (MM), the apoptotic mechanism is independent of Survivin.[6] Instead, this compound treatment leads to the transcriptional upregulation of pro-apoptotic BH3-only proteins, specifically Noxa and Puma.[6] These proteins are critical initiators of the intrinsic apoptotic pathway. They function by neutralizing anti-apoptotic Bcl-2 family members (such as Mcl-1, Bcl-2, and Bcl-xL), which allows for the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[11] Studies in MM cells show that while the levels of anti-apoptotic proteins like Mcl-1 and Bcl-2 are unaffected, the significant increase in Noxa and Puma is sufficient to trigger caspase-dependent apoptosis.[6]
3.3 Cell Cycle Arrest vs. Apoptosis
It is important to note that in some cancer types, such as pancreatic and osteosarcoma cell lines, the primary response to this compound is not apoptosis but rather a robust G1 cell-cycle arrest.[9][12][13] While this compound does decrease Survivin levels in these cells, it does not lead to significant activation of caspase-3/7 or PARP cleavage, indicating that apoptosis is not the main mechanism of its anti-tumor activity in these contexts.[9][12][13]
Caption: Context-dependent outcomes of this compound treatment in different cancer types.
Quantitative Data: Efficacy Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary, reflecting the differential dependency of cancer cells on the CBP/β-catenin signaling axis.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | MTT | 6.96 ± 0.14 | [6] |
| H929 | Multiple Myeloma | MTT | 12.25 ± 2.75 | [6] |
| MM.1S | Multiple Myeloma | MTT | 20.77 ± 0.87 | [6] |
| U266 | Multiple Myeloma | MTT | 12.78 ± 0.74 | [6] |
| Various | DLBCL | CellTiter Glo | 1.4 - 6.3 | [14] |
| HCT-116 | Colon Carcinoma | Cell Growth | ~38 | [7] |
| A549 | Lung Carcinoma | MTT | 6.1 | [7] |
| PC9 LCSCs | Lung Cancer Stem Cells | CCK8 | 2.62 | [15] |
| KHOS | Osteosarcoma | Crystal Violet (72h) | 0.83 | [13] |
| MG63 | Osteosarcoma | Crystal Violet (72h) | 1.05 | [13] |
| 143B | Osteosarcoma | Crystal Violet (72h) | 1.24 | [13] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount to studying the effects of this compound. Below are detailed methodologies for key assays used to evaluate apoptosis induction.
5.1 Western Blotting for Apoptotic Markers
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5-25 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[6][9]
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel, then transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane overnight at 4°C with primary antibodies.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
5.2 Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Standard experimental workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Preparation: Treat and harvest approximately 1-5 x 10^5 cells per sample as described in the Western Blot protocol. It is critical to collect both adherent and floating cells.[17]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[18][19]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2).
-
Staining: Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Gating Strategy:
-
Viable Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
-
Controls: Include unstained cells, Annexin V-only stained cells, and PI-only stained cells to set up proper compensation and gates.[19]
-
Conclusion
This compound is a potent modulator of the Wnt/β-catenin pathway that induces apoptosis in a variety of cancer models. Its mechanism of action, centered on the selective inhibition of the CBP/β-catenin interaction, leads to distinct downstream effects depending on the cellular context. In some cancers, it triggers apoptosis through the downregulation of the anti-apoptotic protein Survivin, while in others, it upregulates pro-apoptotic BH3-only proteins like Noxa and Puma. Furthermore, in certain cell types, its primary effect is cell cycle arrest rather than apoptosis. This detailed understanding of its multifaceted role in inducing apoptosis, supported by quantitative data and robust experimental protocols, provides a solid foundation for researchers and drug developers exploring the therapeutic potential of targeting the CBP/β-catenin axis in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/Catenin Antagonist Safely Eliminates Drug Resistant Leukemia Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. e-century.us [e-century.us]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Development of ICG-001 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical development of ICG-001, a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway. It details the compound's mechanism of action, summarizes key in vitro and in vivo experimental findings across various disease models, and provides methodologies for critical assays. The development of this compound and its water-soluble analog, PRI-724, represents a significant advancement in targeting the historically "undruggable" Wnt pathway, with implications for oncology and fibrotic diseases.
Core Mechanism of Action: Modulating CBP/p300 Coactivator Choice
This compound is a highly specific antagonist of the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[1][2][3] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are critical events. Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes. The transcriptional output is critically dependent on the recruitment of one of two highly homologous coactivators: CBP or p300.
The interaction of the β-catenin/TCF complex with CBP is associated with the transcription of genes that promote cell proliferation, self-renewal, and survival, such as Cyclin D1 and Survivin.[1][4][5] Conversely, the interaction with p300 tends to drive the expression of genes involved in cellular differentiation.[6][7]
This compound was identified for its ability to selectively bind to the N-terminal region of CBP (amino acids 1-111), physically blocking its association with β-catenin.[5][8] Crucially, it does not affect the interaction between β-catenin and the homologous region of p300.[1][3][5] This specific disruption shifts the transcriptional balance away from the pro-proliferative CBP-mediated program and towards the pro-differentiation p300-mediated program.[6][7]
Pharmacological and Chemical Properties
This compound is a small molecule with the following characteristics. Its hydrophobicity and poor water solubility necessitated the development of analogs like PRI-724 for systemic in vivo administration in clinical settings.[9][10]
| Property | Value | Reference |
| Chemical Name | (6S,9aS)-Hexahydro-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide | [3] |
| Molecular Formula | C₃₃H₃₂N₄O₄ | [3] |
| Molecular Weight | 548.63 g/mol | [3] |
| CAS Number | 780757-88-2 | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [3] |
| IC₅₀ | 3 µM for binding to CREB-binding protein (CBP) in a cell-free assay | [1] |
In Vitro Preclinical Data
This compound has demonstrated potent activity across a wide range of cell types, primarily inducing cell cycle arrest, apoptosis, and inhibiting proliferation. The effects are often, but not always, linked to the canonical Wnt pathway.
| Cell Line(s) | Cancer/Disease Type | Assay(s) | Concentration(s) | Key Findings | Reference(s) |
| SW480, HCT-116 | Colorectal Cancer | RT-PCR, Western Blot, Apoptosis | 10-25 µM | Downregulated Survivin and Cyclin D1; induced apoptosis. | [1][5] |
| AsPC-1, MiaPaCa-2 | Pancreatic Cancer | MTT, Soft Agar, Flow Cytometry | 1-20 µM | Inhibited growth, induced G1 cell-cycle arrest, downregulated Survivin. | [1][2][11] |
| KHOS, MG63, 143B | Osteosarcoma | Viability, Flow Cytometry, Migration | IC₅₀: 0.83-1.24 µM (72h) | Decreased viability and induced G0/G1 arrest; surprisingly enhanced cell migration. | [12][13] |
| C666-1, HK-1, HONE-1 | Nasopharyngeal Carcinoma | Adhesion, Migration, Invasion | 10 µM | Inhibited cell-matrix adhesion, migration, and invasion; upregulated miR-134. | [6][14] |
| Mel270, Mel202 | Uveal Melanoma | MTT, Flow Cytometry, Migration | 1-10 µM | Strong antiproliferative activity, induced cell cycle arrest and apoptosis, inhibited migration. | [9] |
| KNS42, SF188, UW479 | Pediatric Glioma | Spheroid Formation | Not specified | Significantly inhibited sphere formation and reduced sphere size. | [8] |
| RPMI-8226 | Multiple Myeloma | Apoptosis, Proliferation | Not specified | Induced growth arrest and apoptosis; enhanced cytotoxicity of doxorubicin. | [15] |
| ECSC | Endometriosis | MTT, BrdU, Caspase 3/7 | 2-200 µM | Inhibited cell viability (IC₅₀ >20µM) and proliferation; promoted apoptosis. | [16][17] |
| 3T3, LX2, human HSCs | Liver Fibrosis | Gene Expression, Contraction | Not specified | Inhibited fibrotic parameters, collagen contractility, and wound healing. | [18][19] |
TOPflash Reporter Assay (for Wnt/β-catenin activity):
-
Cell Seeding: Plate cells (e.g., HepG2, KHOS) in 24-well plates.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat cells with this compound, an appropriate vehicle control (e.g., DMSO), and a Wnt pathway activator if needed (e.g., Wnt3a conditioned media).[13]
-
Lysis and Reading: After an additional 24-48 hours, lyse the cells using a dual-luciferase reporter assay system.
-
Analysis: Measure both firefly and Renilla luciferase activities. Normalize the TOPflash signal to the Renilla signal. A decrease in the ratio indicates inhibition of β-catenin/TCF-mediated transcription.[10]
Cell Viability (MTT) Assay:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2][9]
Cell Cycle Analysis (Flow Cytometry):
-
Treatment: Treat cells with this compound or vehicle for a set time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][12][13]
Co-Immunoprecipitation (for protein-protein interaction):
-
Cell Lysis: Treat cells (e.g., SFO2 ALL cells) with this compound (10 µM) or DMSO for 48 hours. Lyse the cells in a non-denaturing lysis buffer.[7]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (e.g., anti-β-catenin). Add protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the interacting protein (e.g., CBP or p300) by Western blot. A reduced CBP band in the this compound treated sample indicates disruption of the β-catenin/CBP interaction.[7][10]
In Vivo Preclinical Data
The anti-tumor and anti-fibrotic efficacy of this compound and its analogs has been validated in numerous preclinical animal models.
| Model Type | Disease | Dosing & Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | SW620 Xenograft (Nude Mouse) | Colon Cancer | 150 mg/kg, i.v. (analog) | Dramatic reduction in tumor volume over 19 days with no toxicity. |[1][5][20] | | APCMin/+ Mouse | Colon Cancer (Familial Adenomatous Polyposis) | Not specified (analog) | 42% reduction in colon and small intestinal polyps over 9 weeks. |[5][20] | | Orthotopic Xenograft (PDAC cells) | Pancreatic Cancer | Not specified | Significantly prolonged survival compared to vehicle. |[2] | | Lung Metastasis Model (HONE-1 cells) | Nasopharyngeal Carcinoma | 10 µM pre-treatment (7 days) | Significantly reduced lung metastasis of NPC cells. |[6] | | Bleomycin-induced Fibrosis (Mouse) | Pulmonary Fibrosis | 5 mg/kg/day, i.p. | Attenuated lung fibrosis, preserved epithelium, and significantly improved survival. |[1][21] | | CCl₄-induced Injury (Mouse) | Liver Fibrosis | Not specified | Attenuated collagen accumulation and hepatic stellate cell (HSC) activation; inhibited inflammation and angiogenesis. |[18][19][22] | | Endometriosis Model (Mouse) | Endometriosis | 10, 50, 100 mg/kg | Significantly reduced the number of endometriotic lesions. |[16] | | RPMI-8226 Xenograft (SCID Mouse) | Multiple Myeloma | Not specified | Significantly reduced tumor growth. |[15] | | Para-tibial Injection (KHOS cells) | Osteosarcoma | 50 mg/kg/day | No significant effect on primary tumor volume; significantly increased metastatic dissemination to the lungs. |[12] | | ALL Xenograft (NSG Mouse) | Acute Lymphoblastic Leukemia | Not specified | In combination with chemotherapy, sensitized leukemia cells and improved median survival time from 85 to 100 days. |[7] |
The workflow for a typical xenograft study involves several key steps, from cell preparation to endpoint analysis. This process is crucial for evaluating a compound's efficacy and potential toxicity in a living system.
Molecular Effects and Biomarkers
Treatment with this compound leads to distinct changes in gene and protein expression that underlie its cellular effects.
-
Downregulation of Pro-Survival/Proliferation Genes: A consistent finding across multiple cancer types is the potent downregulation of BIRC5 (Survivin) and CCND1 (Cyclin D1).[1][5][11] Survivin is an inhibitor of apoptosis, and its suppression is linked to the induction of caspase-mediated cell death.[5][7] The reduction in Cyclin D1 contributes to the observed G1 cell cycle arrest.[1][12]
-
Induction of Cell Cycle Inhibitors: In some contexts, such as osteosarcoma, this compound treatment leads to the accumulation of the cell cycle inhibitor p21WAF1, further contributing to G1 phase blockade.[12][13]
-
Modulation of MicroRNAs: In nasopharyngeal carcinoma, this compound was found to upregulate miR-134. This microRNA directly targets Integrin β1 (ITGB1), leading to its downregulation. The subsequent reduction in ITGB1 impairs cell adhesion and migration, thereby inhibiting metastasis.[6][14] This provides a clear mechanistic link from the primary drug action to a complex biological outcome.
This compound Analogs: PRI-724 and C-82
A significant hurdle in the clinical translation of this compound was its poor water solubility.[9] This led to the development of PRI-724 , a water-soluble analog with the same mechanism of action.[2][23] PRI-724 has been advanced into multiple early-phase clinical trials for solid tumors, including pancreatic cancer, and myeloid malignancies.[2][8]
Another analog, C-82 , has been studied alongside this compound in preclinical models of endometriosis, where it also demonstrated the ability to inhibit cell proliferation and fibrogenesis.[16][17]
Conclusion and Future Directions
The preclinical development of this compound has robustly demonstrated its potential as a modulator of the Wnt/β-catenin pathway. By selectively antagonizing the CBP/β-catenin interaction, it effectively inhibits proliferation and induces apoptosis in a wide array of cancer cells and reduces fibrosis in multiple organ systems. The data strongly support its mechanism of shifting β-catenin's transcriptional output from a proliferative to a differentiative program.
The advancement of its water-soluble analog, PRI-724, into clinical trials is a testament to the promise of this therapeutic strategy. However, preclinical data also highlight the complexity of targeting this central signaling node. The unexpected pro-migratory effect observed in osteosarcoma models underscores the importance of understanding the cellular context in which these inhibitors are used.[12][13]
Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies (e.g., with conventional chemotherapy, as shown in leukemia models[7]), and further elucidating the context-dependent cellular responses to CBP/β-catenin inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Novel Small-Molecule Inhibitor of β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. β-catenin signaling inhibitors this compound and C-82 improve fibrosis in preclinical models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of canonical WNT signaling pathway by β-catenin/CBP inhibitor this compound ameliorates liver fibrosis in vivo through suppression of stromal CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICG-001 in Cancer Cell Lines
Introduction
ICG-001 is a small molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers. It functions by specifically binding to the CREB-binding protein (CBP), thereby preventing its interaction with β-catenin.[1][2][3] This disruption inhibits the transcription of Wnt target genes, leading to anti-proliferative effects, induction of cell cycle arrest, and apoptosis in various cancer cell lines.[2][3][4] These application notes provide detailed protocols for in vitro experiments using this compound with cancer cell lines.
Mechanism of Action
The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. In cancer, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, including CBP and its homolog p300, to initiate the transcription of target genes that drive tumor growth, such as Cyclin D1 and Survivin.[1][3] this compound specifically disrupts the interaction between β-catenin and CBP, without affecting the β-catenin/p300 interaction, leading to the downregulation of Wnt/β-catenin target gene expression.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| AsPC-1 | Pancreatic Cancer | 5.48 | Not Specified |
| L3.6pl | Pancreatic Cancer | 14.07 | Not Specified |
| PANC-1 | Pancreatic Cancer | 3.43 | Not Specified |
| MiaPaCa-2 | Pancreatic Cancer | 3.31 | Not Specified |
| HCT-116 | Colon Cancer | 38 | 72 hours |
| A549 | Lung Cancer | 6.1 | 72 hours |
| MCF-10A | Normal Breast Epithelial | 21 | 72 hours |
| Mel202 | Uveal Melanoma | 0.6 - 2.7 (range) | 96 hours |
| Mel270 | Uveal Melanoma | 0.6 - 2.7 (range) | 96 hours |
| RPMI-8226 | Multiple Myeloma | 6.96 | Not Specified |
| H929 | Multiple Myeloma | 12.25 | Not Specified |
| MM.1S | Multiple Myeloma | 20.77 | Not Specified |
| U266 | Multiple Myeloma | 12.78 | Not Specified |
| KHOS | Osteosarcoma | 0.83 | 72 hours |
| MG63 | Osteosarcoma | 1.05 | 72 hours |
| 143B | Osteosarcoma | 1.24 | 72 hours |
Data compiled from multiple sources.[2][4][5][6][7]
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect |
| AsPC-1 | 10 | 24 | G1 cell cycle arrest |
| Mel202 | Not Specified | 24 and 72 | Decrease in S and G2/M phases, increase in sub-G1 phase |
| Mel270 | Not Specified | 24 and 72 | Decrease in S and G2/M phases, increase in sub-G1 phase |
| KHOS | 10 | 24 | G0/G1 phase blockade |
| MG63 | 10 | 24 | G0/G1 phase blockade |
| 143B | 10 | 24 | G0/G1 phase blockade |
| HEC-59 | Not Specified | Not Specified | Lowered cell cycle progression, induced autophagy |
| HEC-1A | Not Specified | Not Specified | Lowered cell cycle progression, induced autophagy |
| SW480 | 25 | 8 | Induction of apoptosis |
Data compiled from multiple sources.[1][2][4][8][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on pancreatic and uveal melanoma cancer cells.[2][4]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on experiments with uveal melanoma and osteosarcoma cell lines.[4][10]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method and is referenced in studies on pancreatic cancer.[2]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is a general procedure used in multiple studies to assess protein expression levels.[2][5][10]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for β-catenin, Cyclin D1, Survivin, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Wnt/β-catenin Reporter Assay (Luciferase Assay)
This protocol is based on methodologies described for osteosarcoma and multiple myeloma cell lines.[6][10]
Materials:
-
Cancer cell lines
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (optional, for stimulating the pathway)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound. If required, stimulate the Wnt pathway with Wnt3a conditioned medium.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the TOPFlash/FOPFlash activity to the Renilla activity.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (usually <0.1%).
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cancer cell lines. It is crucial to determine the optimal concentration and treatment time for each cell line through dose-response and time-course experiments.
-
Off-Target Effects: While this compound is selective for the CBP/β-catenin interaction, potential off-target effects should be considered, especially at higher concentrations.[11]
-
Wnt-Independent Effects: Some studies suggest that this compound can exert its anti-cancer effects through Wnt-independent mechanisms in certain contexts.[2][6][11] It is important to confirm the engagement of the Wnt pathway in your model system.
These protocols provide a foundation for investigating the in vitro effects of this compound on cancer cell lines. Optimization of these protocols for specific cell lines and experimental questions is recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-catenin inhibitor this compound suppress cell cycle progression and induce autophagy in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of ICG-001 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of ICG-001 stock solutions for in vitro and in vivo experiments. This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which functions by disrupting the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).[1][2][3][4][5][6][7] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. These guidelines consolidate data from various suppliers and research publications to offer a comprehensive resource for utilizing this compound in preclinical studies.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 548.63 g/mol | [1][2][3][8] |
| Molecular Formula | C₃₃H₃₂N₄O₄ | [2][3][5][6][7] |
| CAS Number | 780757-88-2 | [2][5][6][7] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% | [2][5] |
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is crucial and depends on the specific experimental application. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. For in vivo studies, more complex vehicle formulations are often necessary.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥27.43 mg/mL to 242 mg/mL (≥50 mM to 441.1 mM) | Sonication may be required to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][2][3][8] |
| Ethanol | ≥27.43 mg/mL to ≥35.47 mg/mL (≥50 mM) | Sonication is recommended. | [2][3][8] |
| Water | Insoluble | [1][3] | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | For aqueous working solutions, first dissolve in ethanol. | [7][9] |
| DMF | ~30 mg/mL | [7] |
This compound Signaling Pathway
This compound targets the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Specifically, this compound inhibits the interaction between β-catenin and the transcriptional coactivator CBP, leading to the downregulation of Wnt target genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICG 001 | β-catenin | Tocris Bioscience [tocris.com]
- 6. cellagentech.com [cellagentech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for ICG-001 Administration in Mouse Xenograft Models
Introduction
ICG-001 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers. It functions by specifically disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), without affecting the interaction between β-catenin and the highly homologous p300.[1][2][3] This selective inhibition leads to the downregulation of Wnt/β-catenin target genes, such as survivin, which are involved in cell proliferation and survival.[1][4] this compound has demonstrated efficacy in various preclinical cancer models, including colon, pancreatic, and gastric cancers, as well as multiple myeloma, by inducing apoptosis and cell cycle arrest in cancer cells.[1][4][5][6][7] These notes provide a summary of dosages and administration protocols from various mouse xenograft studies to guide researchers in designing their own in vivo experiments.
This compound Signaling Pathway
This compound selectively binds to CBP, preventing it from associating with β-catenin. This disruption specifically inhibits the transcription of CBP-dependent target genes involved in cell proliferation and survival, while leaving p300-β-catenin interactions intact.
Caption: this compound inhibits the Wnt/β-catenin pathway by blocking CBP/β-catenin interaction.
Data Presentation: this compound Dosage and Administration Summary
The following tables summarize the administration protocols for this compound in various mouse xenograft models as reported in the literature.
Table 1: Systemic Administration (Intraperitoneal & Intravenous)
| Cancer Type | Cell Line | Mouse Strain | Dosage | Route | Schedule | Key Outcome | Citation |
| Colon Cancer | SW620 | Nude | 150 mg/kg | i.v. | Daily for 19 days | Dramatic reduction in tumor volume | [1][2][6] |
| Multiple Myeloma | RPMI-8226 | SCID-beige | 100 mg/kg | i.p. | Twice daily for 3 weeks | Significantly reduced tumor growth | [5] |
| Pancreatic Cancer | AsPC-1 | Athymic Nude | 5 mg/kg | i.p. | 6 days/week for 8 weeks | Improved survival | [4][8] |
| Meningioma | PDX | - | 10 mg/kg | i.p. | Once a week for 8 weeks | Significantly inhibited xenograft growth | [9] |
| Melanoma | B16F10 | Nude | 20 mg/kg | i.p. | Daily for 13 days | Tumor growth inhibition | [10] |
Table 2: Local Administration (Intratumoral)
| Cancer Type | Cell Line | Mouse Strain | Dosage | Route | Schedule | Key Outcome | Citation |
| Uveal Melanoma | Mel270 | Athymic Nude | 50 mg/kg | Intratumoral | 5 days/week | Substantially reduced tumor growth | [11] |
| Gastric Cancer | MGC-803 | Nude | 50 mg/kg/day | Intratumoral | Daily for 4 weeks | Significantly reduced tumor volumes | [7] |
Note: Efficacy can be model-dependent. In an osteosarcoma (KHOS cell line) xenograft model, 50 mg/kg/day did not significantly reduce primary tumor volume and was associated with an increase in lung metastases.[12][13]
Experimental Protocols
Below are generalized protocols for establishing a mouse xenograft model and administering this compound, based on methodologies cited in the literature. Researchers should adapt these protocols to their specific cell lines and experimental goals.
Xenograft Model Establishment
This protocol outlines the subcutaneous injection of cancer cells to form solid tumors.
Materials:
-
Cancer cell line of interest (e.g., MGC-803, RPMI-8226)
-
4-6 week old immunocompromised mice (e.g., Athymic Nude, SCID)
-
Sterile PBS or appropriate culture medium (e.g., RPMI)
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or cell counter
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency.
-
Cell Harvest: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing media and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in sterile PBS or serum-free media. Count the cells and assess viability (trypan blue exclusion).
-
Prepare Injection Suspension: Dilute the cells in sterile PBS to the desired concentration (e.g., 2 x 10⁶ cells in 200 μL).[7] For some models, cells may be resuspended in a 50% Matrigel solution to support initial tumor growth.[8] Keep the cell suspension on ice.
-
Subcutaneous Injection: Gently restrain the mouse. Inject the cell suspension (typically 100-200 μL) subcutaneously into the right flank of the mouse.[5][7]
-
Monitoring: Monitor the mice regularly for tumor formation. Begin treatment once tumors are palpable or reach a predetermined size (e.g., 30 mm³).[7][9]
This compound Formulation and Administration
Formulation: The solubility and stability of this compound require careful vehicle selection. This compound is soluble in DMSO and ethanol.[3] For in vivo use, a stock solution in DMSO is often diluted into a more complex vehicle. A commonly cited vehicle for intraperitoneal injection consists of:
Administration Protocol (Intraperitoneal):
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Gently restrain the mouse, positioning it with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Administer according to the planned schedule (e.g., twice daily, once weekly).[5][9]
Monitoring and Endpoint Analysis
Procedure:
-
Tumor Measurement: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Width)² x Length .[5][7]
-
Body Weight: Monitor the body weight of the animals at each tumor measurement to assess systemic toxicity. Significant weight loss (>15-20%) may require euthanasia.[9]
-
Endpoint: Continue treatment for the predetermined duration (e.g., 3-8 weeks).[5][8] At the end of the study, euthanize the mice according to IACUC-approved guidelines.
-
Tissue Harvest: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, Western blot, or qRT-PCR).[1][9]
General Experimental Workflow
The following diagram illustrates a typical workflow for an this compound xenograft study.
Caption: A standard workflow for conducting an this compound efficacy study in a mouse xenograft model.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICG 001 | β-catenin | Tocris Bioscience [tocris.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CREB-binding protein inhibitor this compound: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Wnt/β-Catenin Signaling Exacerbates Ferroptosis and Increases the Efficacy of Melanoma Immunotherapy via the Regulation of MITF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ICG-001 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of ICG-001, a potent inhibitor of the Wnt/β-catenin signaling pathway, in combination with various chemotherapy agents. The document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is a small molecule that selectively inhibits the canonical Wnt/β-catenin signaling pathway. It functions by binding to the CREB-binding protein (CBP), thereby preventing its interaction with β-catenin, a key transcriptional co-activator in this pathway.[1][2][3][4] This disruption specifically downregulates the transcription of Wnt target genes, such as Survivin (BIRC5) and Cyclin D1, which are critical for cell survival and proliferation.[2][5] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.[1][2]
The rationale for using this compound in combination with conventional chemotherapy stems from its potential to sensitize cancer cells to cytotoxic agents, overcome chemoresistance, and target cancer stem cell populations.[6][7] this compound often induces G1 cell cycle arrest rather than widespread apoptosis on its own, which can complement the cytotoxic effects of DNA-damaging agents.[1][4][5]
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
This compound selectively antagonizes the interaction between β-catenin and CBP, without affecting the interaction between β-catenin and the highly homologous p300.[2][8] This specific inhibition leads to the downregulation of genes involved in cell cycle progression and survival.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Preclinical Data Summary: this compound in Combination Therapy
The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound combined with other chemotherapy agents.
Table 1: In Vitro Combination Studies
| Cancer Type | Cell Line(s) | Combination Agent | Key Findings & Quantitative Data | Reference |
| Pancreatic Cancer | AsPC-1 | Gemcitabine | Combination of this compound (5 µM) and Gemcitabine (5 nM) resulted in significantly augmented growth inhibition compared to either agent alone. | [1] |
| Multiple Myeloma | RPMI-8226, H929 | Doxorubicin, Melphalan | This compound enhanced the cytotoxic effects of doxorubicin and melphalan and overcame stroma-induced chemoresistance. | [3] |
| Multiple Myeloma | RPMI-8226BR, KMS-11BR (Bortezomib-Resistant) | Bortezomib | This compound (32 µM) + Bortezomib (8 nM in RPMI-8226BR; 6 nM in KMS-11BR) significantly decreased cell viability and increased apoptosis compared to single-agent treatments. | [7] |
| Acute Lymphoblastic Leukemia (ALL) | Primary ALL cells (LAX7R, SFO3, etc.) | VDL (Vincristine, Dexamethasone, L-Asparaginase), Nilotinib | Combination therapy with this compound eradicated drug-resistant ALL cells in vitro. For LAX7R, continuous treatment with this compound + VDL led to complete cell death by day 31, while single agents did not. | [6] |
| Osteosarcoma | KHOS, MG63, 143B | - | This compound alone decreased cell viability with IC50 values at 72h of 0.83 µM (KHOS), 1.05 µM (MG63), and 1.24 µM (143B). It induced G0/G1 cell cycle arrest. | [5] |
Table 2: In Vivo Xenograft Combination Studies
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings & Quantitative Data | Reference |
| Pancreatic Cancer | Orthotopic AsPC-1 Xenograft | This compound (100 mg/kg/day), Gemcitabine (100 mg/kg, 2x/week) | Combination therapy provided the greatest survival benefit relative to vehicle. However, it did not significantly improve survival compared to gemcitabine alone. | [1] |
| Multiple Myeloma | Subcutaneous RPMI-8226 Xenograft | This compound (100 mg/kg, 2x/day) | This compound alone significantly reduced tumor growth compared to vehicle control. | [3] |
| Acute Lymphoblastic Leukemia (ALL) | Primary ALL Xenografts (LAX7R, TXL3, LAX3) | This compound (50-100 mg/kg/day) + Chemotherapy (VDL or Nilotinib) | Pooled survival analysis showed markedly prolonged survival in the combination group (Median Survival: 100 days) vs. chemotherapy alone (Median Survival: 85 days). | [6] |
| Osteosarcoma | KHOS Xenograft | This compound (50 mg/kg/day) | No significant difference in primary tumor volume was observed compared to the DMSO control. Surprisingly, this compound increased lung metastasis. | [5] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the effect of this compound and a combination agent on cancer cell metabolic activity, an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)[3]
-
Chemotherapy agent of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[3][5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC50 values and combination indices (CI) can be calculated using appropriate software (e.g., CalcuSyn) to determine if the interaction is synergistic, additive, or antagonistic.[6]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of treatment on cell cycle distribution. This compound is known to induce G1 arrest.[1][5]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells after treatment (e.g., for 24 or 48 hours) by trypsinization.[1]
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for testing the efficacy of this compound in combination with chemotherapy in a mouse xenograft model.[9][10]
Materials:
-
Immunocompromised mice (e.g., SCID, NSG)[3]
-
Cancer cells for injection (e.g., RPMI-8226, AsPC-1)
-
Matrigel (optional, for subcutaneous injection)
-
This compound (formulated for in vivo use)[3]
-
Chemotherapy agent (formulated for in vivo use)
-
Vehicle control (e.g., PBS, DMSO/saline mixture)
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (for orthotopic models)
Procedure:
-
Cell Implantation: Inject a specified number of cancer cells (e.g., 1-10 million) either subcutaneously into the flank or orthotopically into the target organ (e.g., pancreas).[1][3]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer drugs according to the planned schedule, dose, and route (e.g., intraperitoneal injection, oral gavage). Doses from literature include 50-100 mg/kg/day for this compound.[3][5][6]
-
Monitoring: Monitor tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Also, monitor animal body weight and overall health.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, a set time has passed, or a survival endpoint is met).
-
Analysis: Analyze data for tumor growth inhibition and differences in survival between groups (e.g., using Kaplan-Meier curves).[6]
Visualized Workflows and Concepts
Caption: A typical experimental workflow for evaluating this compound combination therapy.
Caption: Conceptual diagram of synergistic mechanisms between this compound and chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Effect of ICG-001 on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICG-001 is a small molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway. It functions by binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin, a key transcriptional co-activator in this pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to modulate cell viability in various cancer cell lines, primarily by inducing cell cycle arrest or apoptosis.[1][4][5][6] This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using common colorimetric assays and flow cytometry.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators like CBP to initiate the transcription of target genes, many of which are involved in cell cycle progression and survival. This compound specifically inhibits the interaction between β-catenin and CBP, thereby downregulating the expression of these target genes.[1][2]
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Impact of ICG-001 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the impact of ICG-001, a potent inhibitor of the Wnt/β-catenin signaling pathway, on gene expression. This document includes detailed protocols for cell treatment, RNA analysis, and data interpretation, along with illustrative diagrams to clarify complex biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that specifically disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This targeted inhibition modulates the transcription of Wnt pathway-dependent genes, which are often dysregulated in various cancers and other diseases. However, the effects of this compound on gene expression can extend beyond the canonical Wnt pathway, influencing other cellular processes in a context-dependent manner. Therefore, a thorough evaluation of its impact on the transcriptome is crucial for understanding its mechanism of action and therapeutic potential.
Data Presentation: this compound's Impact on Gene Expression
The following table summarizes the differential expression of key genes in cancer cell lines upon treatment with this compound, as determined by microarray and RNA-sequencing (RNA-Seq) analyses.
| Cell Line | Treatment | Gene | Regulation | Fold Change/Effect | Method | Reference |
| SW480 (Colon Carcinoma) | 25 µM this compound, 8h | Survivin (BIRC5) | Down-regulated | >50% reduction in mRNA | Microarray | [1] |
| SW480 (Colon Carcinoma) | 25 µM this compound, 8h | Cyclin D1 (CCND1) | Down-regulated | >50% reduction in mRNA | Microarray | [1] |
| AsPC-1 (Pancreatic Cancer) | This compound | SKP2 | Down-regulated | Not specified | Microarray | [2] |
| AsPC-1 (Pancreatic Cancer) | This compound | CDKN1A (p21) | Up-regulated | Not specified | Microarray | [2] |
| Pediatric HGG Cell Lines | 48h this compound | JDP2 | Up-regulated | Strongly increased | RNA-Seq | [3] |
| Pediatric HGG Cell Lines | 48h this compound | AXIN2 | Up-regulated | Significantly increased | qPCR | [3] |
| Pediatric HGG Cell Lines | 48h this compound | CD44 | Up-regulated | Significantly increased | qPCR | [3] |
| Pediatric HGG Cell Lines | 48h this compound | BMP4 | Up-regulated | Significantly increased | qPCR | [3] |
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits Wnt signaling by blocking β-catenin/CBP interaction.
Experimental Workflows
The following diagrams outline the key experimental workflows for analyzing the impact of this compound on gene expression.
Caption: Workflow for analyzing gene expression changes after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., SW480, AsPC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Tocris, Selleck Chemicals, or equivalent)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cell culture plates/flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction. For adherent cells, this typically involves trypsinization.
Total RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.
Materials:
-
TRIzol reagent (or similar phenol-guanidine isothiocyanate solution)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent per 5-10 x 10⁶ cells directly to the culture dish or to the cell pellet. Pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform per 1 mL of TRIzol, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
RNA-Sequencing (RNA-Seq)
This protocol provides a general workflow for preparing RNA-Seq libraries for Illumina sequencing platforms.
1. RNA Quality Control:
-
Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0).
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is recommended.
2. Library Preparation (using a commercial kit, e.g., Illumina TruSeq Stranded mRNA):
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the dsDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.
-
PCR Enrichment: Amplify the library using PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
3. Sequencing:
-
Pool libraries if multiplexing.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq).
4. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to understand the biological functions of the differentially expressed genes.
Quantitative Real-Time PCR (qRT-PCR) for Validation
This protocol describes the validation of RNA-Seq or microarray data using a two-step qRT-PCR approach.
1. cDNA Synthesis:
-
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase (e.g., SuperScript IV)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
-
Procedure:
-
Combine RNA, primers, and dNTPs, and incubate at 65°C for 5 minutes to denature the RNA.
-
Place on ice for at least 1 minute.
-
Add the reverse transcription master mix (containing buffer, enzyme, and RNase inhibitor).
-
Incubate according to the manufacturer's instructions (e.g., 50°C for 50 minutes, followed by inactivation at 85°C for 5 minutes).
-
2. Real-Time PCR:
-
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare a reaction mix containing the master mix, primers, and diluted cDNA.
-
Perform the PCR in a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Include a melt curve analysis at the end if using SYBR Green to check for primer-dimer formation and product specificity.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target genes and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
By following these detailed protocols and utilizing the provided diagrams, researchers can effectively evaluate the impact of this compound on gene expression, leading to a deeper understanding of its molecular mechanisms and potential therapeutic applications.
References
Application Notes and Protocols for Investigating Fibrosis In Vitro Using ICG-001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ICG-001, a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, to investigate fibrotic processes in vitro. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture models of fibrosis, and methods for assessing its anti-fibrotic efficacy.
Introduction to this compound and its Role in Fibrosis
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction.[1] The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[2] Aberrant activation of this pathway has been implicated in the pathogenesis of fibrotic diseases in various organs, including the lung, liver, heart, and skin.[2][3][4][5][6]
This compound is a small molecule that specifically antagonizes the Wnt/β-catenin signaling pathway.[2][3] It functions by selectively binding to the CREB-binding protein (CBP), thereby preventing its interaction with β-catenin.[2][3] This disruption inhibits the transcription of a specific subset of Wnt target genes that are associated with fibrosis, without interfering with the interaction between β-catenin and its other coactivator, p300.[3] This specificity makes this compound a valuable tool for dissecting the role of CBP-dependent Wnt signaling in fibrosis and for evaluating its therapeutic potential. In vitro studies have demonstrated that this compound can effectively inhibit the expression of key fibrotic markers, reduce ECM production, and attenuate the pro-fibrotic behavior of various cell types.[4][6][7][8][9]
This compound Mechanism of Action in Inhibiting Fibrosis
The canonical Wnt signaling pathway is activated when Wnt ligands bind to their receptors on the cell surface. This leads to the stabilization and nuclear translocation of β-catenin, which then associates with transcription factors of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family. To activate gene transcription, this complex recruits coactivators, including CBP and p300. This compound specifically disrupts the interaction between β-catenin and CBP, leading to the downregulation of a subset of target genes implicated in fibrosis, such as those involved in cell proliferation, migration, and ECM deposition.[2][3]
Caption: this compound selectively inhibits the interaction between β-catenin and CBP in the nucleus.
Experimental Protocols
The following protocols provide a general framework for investigating the anti-fibrotic effects of this compound in vitro. It is recommended to optimize these protocols for specific cell types and experimental conditions.
General Experimental Workflow
Caption: A general workflow for in vitro investigation of this compound's anti-fibrotic effects.
Protocol 1: Induction of Fibrotic Phenotype and this compound Treatment
This protocol describes the induction of a fibrotic phenotype in cultured cells using Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, and subsequent treatment with this compound.
Materials:
-
Appropriate cell line (e.g., primary human lung fibroblasts, LX-2 human hepatic stellate cells, human conjunctival fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce baseline signaling.
-
Induction of Fibrosis: Treat the cells with TGF-β1 at a pre-determined optimal concentration (typically 1-10 ng/mL) in serum-free medium.[10] A vehicle control (medium with the same concentration of the TGF-β1 solvent) should be included.
-
This compound Treatment: Concurrently with or shortly after TGF-β1 treatment, add this compound at various concentrations to the culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.2 µM to 20 µM).[8] this compound is typically dissolved in DMSO, so a vehicle control with the same final concentration of DMSO should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells or cell lysates for downstream analysis (e.g., Western blotting, qPCR) or fix the cells for imaging (e.g., immunofluorescence).
Protocol 2: Western Blot Analysis of Fibrotic Markers
This protocol is for the detection and quantification of key fibrotic proteins such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Fibrotic Gene Expression
This protocol is for measuring the mRNA levels of genes associated with fibrosis, such as ACTA2 (encoding α-SMA) and COL1A1 (encoding Collagen Type I alpha 1 chain).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the synthesized cDNA, primers, and master mix.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Protocol 4: Immunofluorescence Staining for α-SMA
This protocol allows for the visualization of α-SMA stress fiber formation, a hallmark of myofibroblast differentiation.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 30 minutes.
-
Antibody Incubation: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI or Hoechst and mount the coverslips.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 5: Scratch Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of fibroblasts, a key process in wound healing and fibrosis.
Materials:
-
Cells grown to a confluent monolayer in a multi-well plate
-
Pipette tip or a specialized scratch tool
Procedure:
-
Create the Scratch: Create a "scratch" in the confluent cell monolayer.
-
Treatment: Replace the medium with fresh medium containing TGF-β1 and different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[7][11]
Protocol 6: Collagen Gel Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a functional measure of their myofibroblastic activity.
Materials:
-
Type I collagen solution
-
Cells in suspension
-
Non-adherent multi-well plates
Procedure:
-
Gel Preparation: Prepare a collagen gel solution containing the cells and cast it into the wells of a non-adherent plate.
-
Polymerization and Detachment: Allow the gel to polymerize, then gently detach the gel from the sides of the well.
-
Treatment: Add medium containing TGF-β1 and different concentrations of this compound.
-
Measurement: Monitor the contraction of the gel over time by measuring its diameter or by imaging the gel at regular intervals.[8][9]
Data Presentation
The following tables summarize quantitative data from published studies on the effects of this compound in various in vitro fibrosis models.
Table 1: Effect of this compound on Fibroblast Viability and Proliferation
| Cell Type | Assay | This compound Concentration (µM) | Effect | Reference |
| Endometriotic Stromal Cells | MTT Assay | 20 | ~21% inhibition of cell viability | [8][9] |
| Endometriotic Stromal Cells | MTT Assay | 200 | ~53% inhibition of cell viability | [8][9] |
| Endometriotic Stromal Cells | BrdU Assay | 2 | ~69% inhibition of cell proliferation | [8][9] |
| Endometriotic Stromal Cells | BrdU Assay | 20 | ~86% inhibition of cell proliferation | [8][9] |
| Endometriotic Stromal Cells | BrdU Assay | 200 | ~95% inhibition of cell proliferation | [8][9] |
| Human LR-MSCs | CCK-8 Assay | >10 | Significant inhibition of proliferation | [12] |
Table 2: Effect of this compound on Fibrotic Marker Expression and Function
| Cell Type | Treatment | Assay | This compound Concentration (µM) | Effect | Reference |
| RLE-6TN (Rat Lung Epithelial) | TGF-β1 (0.25 ng/mL) | qPCR (α-SMA) | 5.0 | Significant decrease in α-SMA expression | [3][13] |
| RLE-6TN (Rat Lung Epithelial) | TGF-β1 (0.25 ng/mL) | qPCR (Collagen I) | 5.0 | Significant decrease in Collagen I expression | [3][13] |
| Human Conjunctival Fibroblasts | TGF-β1 | ELISA/RT-PCR (Collagen I, Fibronectin, α-SMA) | Not specified | Marked reduction in expression | [7] |
| Endometriotic Stromal Cells | - | Collagen Gel Contraction | 20 | Significant inhibition | [8][9] |
| Endometriotic Stromal Cells | - | Scratch Assay | 20 | Significant inhibition of cell migration | [8][11] |
Conclusion
This compound is a powerful tool for investigating the role of the Wnt/β-catenin/CBP signaling axis in fibrosis. The protocols and data presented here provide a solid foundation for researchers to design and execute in vitro studies to further elucidate the mechanisms of fibrosis and to evaluate the therapeutic potential of targeting this pathway. Careful optimization of experimental conditions for specific cell types and fibrosis models is crucial for obtaining robust and reproducible results.
References
- 1. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-catenin signaling: a novel mediator of fibrosis and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of canonical WNT signaling pathway by β-catenin/CBP inhibitor this compound ameliorates liver fibrosis in vivo through suppression of stromal CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the canonical Wnt signaling pathway by a β-catenin/CBP inhibitor prevents heart failure by ameliorating cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of collagen production by this compound, a small molecule inhibitor for Wnt/β-catenin signaling, in skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. β-catenin signaling inhibitors this compound and C-82 improve fibrosis in preclinical models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ICG-001 for G1 Cell Cycle Arrest
Introduction
ICG-001 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2] This disruption prevents the transcription of Wnt target genes, many of which are critical for cell cycle progression.[3][4] Consequently, this compound treatment leads to a robust arrest of the cell cycle in the G1 phase in numerous cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[2][5][6] The primary mechanism involves the downregulation of key G1-phase proteins, such as Cyclin D1, and the upregulation of cyclin-dependent kinase inhibitors like p21.[3]
Mechanism of Action
In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are key events. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits co-activators like CBP. This complex then initiates the transcription of target genes, including CCND1 (the gene encoding Cyclin D1), which promotes the transition from the G1 to the S phase of the cell cycle.
This compound selectively binds to CBP, preventing its association with β-catenin.[6] This action specifically inhibits β-catenin/CBP-mediated transcription, leading to reduced levels of Cyclin D1. The subsequent decrease in Cyclin D1/CDK4/6 complex activity, often coupled with an accumulation of the CDK inhibitor p21, results in the hypophosphorylation of the Retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing the cell to arrest in the G1 phase.
Caption: this compound blocks the β-catenin/CBP interaction, inhibiting Cyclin D1 transcription and inducing G1 arrest.
Quantitative Data Summary
The efficacy of this compound in inhibiting cell growth and inducing G1 arrest varies across different cell types.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay | Reference |
|---|---|---|---|---|---|
| KHOS | Osteosarcoma | 0.83 | 72h | Crystal Violet | [3] |
| MG63 | Osteosarcoma | 1.05 | 72h | Crystal Violet | [3] |
| 143B | Osteosarcoma | 1.24 | 72h | Crystal Violet | [3] |
| RPMI-8226 | Multiple Myeloma | 6.96 | 24h | MTT | [4] |
| H929 | Multiple Myeloma | 12.25 | 24h | MTT | [4] |
| MM.1S | Multiple Myeloma | 20.77 | 24h | MTT | [4] |
| U266 | Multiple Myeloma | 12.78 | 24h | MTT |[4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|---|
| CH157-MN (Meningioma) | [5] | |||||
| Vehicle | 0 | 8h | ~55% | ~30% | ~15% | [5] |
| This compound | 5 | 8h | ~75% | ~15% | ~10% | [5] |
| IOMM-Lee (Meningioma) | [5] | |||||
| Vehicle | 0 | 8h | ~60% | ~25% | ~15% | [5] |
| This compound | 5 | 8h | ~70% | ~20% | ~10% | [5] |
| H929 (Multiple Myeloma) | [4] | |||||
| Vehicle | 0 | 24h | 40.2% | 46.5% | 13.3% | [4] |
| This compound | 10 | 24h | 63.8% | 26.9% | 9.3% | [4] |
| this compound | 20 | 24h | 72.1% | 18.2% | 9.7% |[4] |
Experimental Protocols
Caption: General workflow for assessing the effects of this compound on cell cycle and viability.
Protocol 1: Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell growth. Both MTT and Crystal Violet assays are suitable.
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 32 µM) and a vehicle control (DMSO).[3][8]
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[7]
B. Crystal Violet Staining [3]
-
Seeding and Treatment: Follow steps 1-3 as in the MTT assay.
-
Fixation: Remove the medium and fix the cells with 1% glutaraldehyde for 15 minutes.
-
Staining: Wash the wells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash away excess stain with water and allow the plate to air dry.
-
Solubilization: Add Sorenson solution or 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm.[3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the proportion of cells in each phase of the cell cycle using propidium iodide (PI) staining.[9][10]
-
Cell Culture: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) and vehicle control for 24-48 hours.[4][6]
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 200 x g for 5 minutes.[11][12]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 20-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect fluorescence data on a linear scale.[10] The DNA content will distinguish G0/G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol measures changes in the expression levels of key G1 regulatory proteins.[3][13][14]
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 12h, 24h), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[14]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.
Caption: Logical flow from this compound treatment to G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring the In Vivo Efficacy of ICG-001
Introduction
ICG-001 is a small molecule inhibitor that selectively antagonizes the Wnt/β-catenin signaling pathway. It acts by specifically binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin, a key transcriptional co-activator in this pathway. This action prevents the transcription of Wnt/β-catenin target genes, many of which are implicated in cell proliferation, survival, and differentiation. Due to its mechanism, this compound has shown significant therapeutic potential in preclinical models of various diseases, including a range of cancers and fibrotic conditions.[1][2][3][4] These application notes provide detailed protocols and techniques for evaluating the in vivo efficacy of this compound in both oncology and fibrosis research settings.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
This compound exerts its effect by modulating the final transcriptional step of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then recruits co-activators, primarily CBP and its close homolog p300, to initiate the transcription of target genes like Cyclin D1, c-Myc, and Survivin. This compound selectively binds to CBP, preventing its association with β-catenin.[1] This targeted disruption inhibits the transcription of downstream genes driving disease progression without affecting the β-catenin/p300 interaction, which is thought to be more involved in normal cellular processes.[1]
Part 1: Measuring Efficacy in Oncology Models
This compound has demonstrated anti-tumor activity in a variety of cancer models, including colon, pancreatic, and pediatric gliomas.[1][2][5] The primary methods for assessing this efficacy involve xenograft and genetically engineered mouse models.
Experimental Workflow for Oncology Studies
The typical workflow for an in vivo oncology study involves cell line selection, animal model establishment, drug administration, and subsequent endpoint analysis.
Protocol 1: Subcutaneous Xenograft Model
This is the most common model to test the efficacy of an anti-cancer agent on tumor growth.
Objective: To evaluate the effect of this compound on the growth of subcutaneously implanted tumors in immunocompromised mice.
Materials:
-
Cancer cell line (e.g., SW620 for colon cancer, AsPC-1 for pancreatic cancer)[1][2]
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
This compound (and a water-soluble analog like PRI-724 for easier administration)[1][6]
-
Vehicle control (e.g., DMSO, PBS, or a specific formulation)[6]
-
Matrigel (optional, for improved tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-12 mice per group).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous or intraperitoneal injection). Dosing can range from 50 to 150 mg/kg/day depending on the model and compound formulation.[1][6]
-
Efficacy Measurement:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors. Measure the final tumor weight.
-
(Optional) For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity).
-
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen for molecular analysis (qPCR, Western blot) or fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and Wnt pathway activity (Survivin, c-Myc).[1][7]
Protocol 2: Orthotopic Xenograft Model
Orthotopic models more accurately reflect the tumor microenvironment and metastatic potential.
Objective: To assess the efficacy of this compound on a primary tumor in its native organ and its effect on metastasis.
Procedure: This protocol follows the general steps of the subcutaneous model, but the implantation is organ-specific (e.g., surgical injection into the pancreas for pancreatic cancer).[2] Bioluminescence imaging (using luciferase-expressing cancer cells) is often employed for non-invasive monitoring of tumor growth and metastasis.
Data Presentation: Oncology
Quantitative data should be summarized to compare treatment effects.
Table 1: Summary of this compound Efficacy in Preclinical Cancer Models
| Animal Model | Cancer Type | This compound Dose & Route | Key Efficacy Results | Reference(s) |
| Nude Mouse Xenograft (SW620) | Colon Cancer | 150 mg/kg, i.v. | Significant reduction in tumor volume over 19-22 days.[1] Down-regulation of Survivin in vivo.[1] | [1][8] |
| Min Mouse | Colon Cancer | Not specified | 42% reduction in colon and small intestinal polyp formation over 9 weeks.[1][8] | [1][8] |
| Orthotopic Xenograft (AsPC-1) | Pancreatic Cancer | Not specified | Significantly prolonged survival compared to vehicle.[2][9] | [2][9] |
| Nude Mouse Xenograft (KHOS) | Osteosarcoma | 50 mg/kg/day, i.p. | No significant impact on primary tumor growth, but significantly increased lung metastases.[6][10] | [6][10] |
| Chick CAM Assay (pedHGG) | Pediatric High-Grade Glioma | Pre-incubation | Overall reduction in tumor area; impaired proliferation.[5][11] | [5][11] |
| SCID Mouse Xenograft (RPMI-8226) | Multiple Myeloma | Not specified | Significantly reduced tumor growth.[7] | [7] |
Part 2: Measuring Efficacy in Fibrosis Models
This compound has shown potent anti-fibrotic effects by inhibiting the pro-fibrotic gene program downstream of β-catenin signaling in models of lung, liver, and kidney fibrosis.[3][4][12]
Experimental Workflow for Fibrosis Studies
This workflow involves inducing fibrosis, administering the therapeutic, and assessing the extent of tissue remodeling and organ function.
Protocol 3: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model to study the pathogenesis of lung fibrosis and test anti-fibrotic therapies.
Objective: To determine if this compound can prevent or reverse bleomycin-induced lung fibrosis.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Vehicle control (e.g., saline)
-
Reagents for histology and collagen quantification
Procedure:
-
Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Drug Administration:
-
Prophylactic Regimen: Begin daily administration of this compound (e.g., 5 mg/kg/day, i.p.) concurrently with or one day after bleomycin instillation and continue for a set period (e.g., 10-14 days).[3]
-
Therapeutic Regimen: To test for reversal of established fibrosis, begin this compound administration at a later time point when fibrosis is established (e.g., day 21) and continue for several weeks (e.g., until day 42).[3]
-
-
Efficacy Measurement: At the end of the experiment (e.g., day 14 for prevention, day 42 for reversal), euthanize the animals.
-
Tissue Collection: Perfuse the lungs and harvest them for analysis.
-
Endpoint Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring method.[3]
-
Collagen Quantification: Homogenize the remaining lung tissue and measure total collagen content using a hydroxyproline assay.[3]
-
Molecular Analysis: Use lung homogenates for qPCR or Western blot to measure the expression of fibrotic markers like Collagen I (Col1a1), α-Smooth Muscle Actin (α-SMA), and Fibronectin.[4]
-
Protocol 4: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This model is used to mimic chronic liver injury leading to fibrosis.
Objective: To assess the ability of this compound to ameliorate liver fibrosis.
Procedure: Administer CCl₄ (e.g., via i.p. injection, twice weekly for 4-8 weeks) to induce chronic liver injury.[12][13] this compound can be co-administered throughout the CCl₄ treatment period. Endpoints are similar to the lung fibrosis model, including Masson's trichrome staining of liver sections, hydroxyproline assays, and analysis of hepatic stellate cell activation markers (e.g., α-SMA).[12][13][14]
Data Presentation: Fibrosis
Table 2: Summary of this compound Efficacy in Preclinical Fibrosis Models
| Animal Model | Fibrosis Type | This compound Dose & Route | Key Efficacy Results | Reference(s) |
| Bleomycin-Induced | Pulmonary Fibrosis | 5 mg/kg/day, i.p. | Attenuated fibrosis when given prophylactically. Reversed established fibrosis and improved survival when given therapeutically.[3] | [3][8] |
| Unilateral Ureteral Obstruction (UUO) | Renal Fibrosis | 2-5 mg/kg, i.p. | Ameliorated renal interstitial fibrosis. Suppressed renal expression of fibronectin, collagen I/III, α-SMA, and Snail1/2.[4] | [4] |
| CCl₄-Induced | Liver Fibrosis | 5 mg/kg, i.p. | Significantly attenuated collagen accumulation and hepatic stellate cell activation. Inhibited macrophage infiltration and angiogenesis.[12][13][14][15] | [12][13][14][15] |
| Transverse Aortic Constriction (TAC) | Cardiac Fibrosis | Not specified | Attenuated cardiac fibrosis and hypertrophy. Decreased expression of fibronectin and β-MHC.[16] | [16] |
The protocols and techniques described provide a robust framework for evaluating the in vivo efficacy of this compound. In oncology, key measurements include the inhibition of tumor growth and the analysis of cell proliferation and survival pathways. In fibrosis, the primary endpoints are the reduction of collagen deposition and the expression of pro-fibrotic markers. For all in vivo studies, it is critical to include appropriate vehicle controls, perform randomization, and ensure that animal welfare guidelines are strictly followed. These methods will enable researchers to thoroughly characterize the therapeutic potential of this compound and similar CBP/β-catenin inhibitors in relevant disease models.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of β-Catenin/CBP Signaling Ameliorates Renal Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of canonical WNT signaling pathway by β-catenin/CBP inhibitor this compound ameliorates liver fibrosis in vivo through suppression of stromal CXCL12 [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.utwente.nl [research.utwente.nl]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the canonical Wnt signaling pathway by a β-catenin/CBP inhibitor prevents heart failure by ameliorating cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ICG-001 in Uveal Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[1] Despite successful treatment of the primary tumor, approximately 50% of patients develop metastatic disease, which is largely resistant to conventional chemotherapies.[1] This underscores the urgent need for novel therapeutic strategies. ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, has emerged as a promising therapeutic agent for uveal melanoma.[1][2][3] this compound specifically antagonizes the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[4][5] This action leads to the suppression of a transcriptional program critical for cancer cell proliferation, survival, and migration.[1][2]
These application notes provide a comprehensive overview of the use of this compound in uveal melanoma research, including its effects on cellular processes, impacted signaling pathways, and detailed protocols for key in vitro experiments.
Mechanism of Action and Cellular Effects
This compound exerts potent anticancer activity against uveal melanoma cells by inducing cell cycle arrest, apoptosis, and inhibiting cell migration.[1][2][3] Gene expression profiling reveals that this compound strongly suppresses genes associated with cell cycle progression, DNA replication, and the G1/S transition.[1][2][3]
Key Cellular Effects of this compound on Uveal Melanoma Cells:
-
Inhibition of Proliferation: this compound demonstrates strong antiproliferative activity against various uveal melanoma cell lines.[1][2]
-
Induction of Apoptosis: The compound effectively induces programmed cell death in uveal melanoma cells.[1][2]
-
Cell Cycle Arrest: Treatment with this compound leads to a halt in the cell cycle, preventing further cell division.[1][2]
-
Inhibition of Migration: this compound has been shown to suppress the migratory capabilities of uveal melanoma cells in vitro.[1]
-
Suppression of Metastasis-Associated Genes: this compound downregulates the expression of genes linked to the aggressive and metastatic phenotype of uveal melanoma, such as CDH1, CITED1, EMP1, EMP3, SDCBP, and SPARC.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on uveal melanoma cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Uveal Melanoma Cell Lines
| Cell Line | IC50 (µM) after 96 hours |
| Mel270 | ~2.5 |
| Mel202 | ~3.0 |
| OMM2.5 | ~3.5 |
| 92.1 | ~4.0 |
Data extracted from proliferation assays (MTT) as presented in scientific literature.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Uveal Melanoma Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Mel270 | Control (24h) | 55 | 30 | 15 |
| This compound (3µM, 24h) | 65 | 20 | 15 | |
| Control (72h) | 58 | 28 | 14 | |
| This compound (3µM, 72h) | 70 | 15 | 15 | |
| Mel202 | Control (24h) | 60 | 25 | 15 |
| This compound (3µM, 24h) | 70 | 15 | 15 | |
| Control (72h) | 62 | 23 | 15 | |
| This compound (3µM, 72h) | 75 | 10 | 15 |
Representative data from cell cycle analysis using propidium iodide staining.[1]
Signaling Pathways Affected by this compound
This compound modulates several critical signaling pathways implicated in uveal melanoma pathogenesis. Gene set enrichment analysis (GSEA) has revealed that this compound significantly suppresses the Wnt, mTOR, and MAPK signaling pathways.[1][2][3]
Wnt/β-catenin Signaling: this compound's primary mechanism involves the disruption of the β-catenin/CBP interaction, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation and survival.[1][4]
mTOR Signaling: this compound treatment leads to the suppression of the mTORC1 signaling cascade, a key regulator of cell growth and metabolism.[1]
MAPK Signaling: The MAPK/ERK pathway, which is frequently activated in uveal melanoma and promotes cell growth and invasion, is also inhibited by this compound.[1]
Below are diagrams illustrating these pathways and the points of intervention by this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying this compound in uveal melanoma.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.
Protocol 1: Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of uveal melanoma cells.
Materials:
-
Uveal melanoma cell lines (e.g., Mel270, Mel202)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed uveal melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
At the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in uveal melanoma cells.
Materials:
-
Uveal melanoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of uveal melanoma cells.
Materials:
-
Uveal melanoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for uveal melanoma by targeting key signaling pathways that drive tumor progression. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of uveal melanoma. Further studies are warranted to explore its full therapeutic potential and to guide its clinical development for the treatment of this aggressive disease.[1][2][3]
References
- 1. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing ICG-001 in Pancreatic Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ICG-001 is a small molecule inhibitor that specifically disrupts the interaction between the CREB-binding protein (CBP) and β-catenin, a key component of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is implicated in the initiation and progression of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in preclinical pancreatic cancer models.
Mechanism of Action of this compound
This compound selectively binds to CBP, preventing its association with β-catenin. This leads to a decrease in the transcription of Wnt target genes, such as survivin (BIRC5), which is involved in the inhibition of apoptosis.[1][4] While this compound was initially characterized as a Wnt/β-catenin signaling antagonist, studies in pancreatic cancer suggest its effects may also be partly independent of this pathway, influencing cell cycle progression through the modulation of genes like SKP2 and CDKN1A.[2][5]
Signaling Pathway Diagram:
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
In Vitro Evaluation of this compound
A series of in vitro assays are essential to characterize the effects of this compound on pancreatic cancer cell lines.
Experimental Workflow for In Vitro Studies:
Caption: Workflow for in vitro testing of this compound.
Cell Viability and Growth Assays
a. MTT/MTS Assay for Cell Viability
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
Seed pancreatic cancer cells (e.g., PANC-1, AsPC-1, BxPC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treat cells with increasing concentrations of this compound (e.g., 0-30 µM) for 24, 48, or 72 hours.[1][3]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][8]
-
b. Soft Agar Assay for Anchorage-Independent Growth
-
Principle: Assesses the ability of cancer cells to grow in an environment that does not support the attachment of normal cells, a hallmark of transformation.
-
Protocol:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Resuspend pancreatic cancer cells in 0.3% agar in complete medium and layer on top of the base layer.
-
Treat the cells with various concentrations of this compound mixed into the top agar layer.
-
Incubate for 2-3 weeks, adding fresh medium with this compound every 3-4 days.
-
Stain colonies with crystal violet and count them.
-
Table 1: Representative In Vitro Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Observed Effect | Reference |
| AsPC-1 | MTT | 5 | Significant inhibition of cell viability. | [1][5] |
| PANC-1 | MTT | 10 | Dose-dependent decrease in cell viability. | [3] |
| BxPC-3 | Survivin Luciferase | 10 | Significant decrease in survivin promoter activity. | [9] |
| AsPC-1 | Wnt Reporter | 10-30 | Dose-dependent inhibition of Wnt reporter activity. | [1] |
| PANC-1 | Apoptosis | 10 | Significant increase in apoptosis. | [3] |
Apoptosis and Cell Cycle Assays
a. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Protocol:
b. Cell Cycle Analysis
-
Principle: Measures the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
Mechanistic Assays
a. Wnt/β-catenin Luciferase Reporter Assay
-
Principle: Quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Protocol:
-
Transfect pancreatic cancer cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid.
-
Treat the transfected cells with this compound for 24 hours.[1][5]
-
Lyse the cells and measure luciferase and Renilla activity using a dual-luciferase reporter assay system.[1]
-
Normalize the TCF/LEF-luciferase activity to the Renilla luciferase activity.
-
b. Co-Immunoprecipitation (Co-IP)
-
Principle: Investigates the in vivo interaction between proteins, in this case, CBP and β-catenin.
-
Protocol:
-
Treat pancreatic cancer cells (e.g., AsPC-1) with this compound (e.g., 30 µM) for 6 hours.[1][5]
-
Prepare nuclear extracts from the cells.
-
Incubate the nuclear extracts with an anti-CBP antibody or a control IgG antibody.
-
Add protein A/G agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads and elute the proteins.
-
Analyze the eluted proteins by Western blotting using antibodies against β-catenin and CBP.[1][5]
-
In Vivo Evaluation of this compound
Orthotopic xenograft models are preferred for pancreatic cancer as they better recapitulate the tumor microenvironment and metastatic progression compared to subcutaneous models.[11][12]
Experimental Workflow for In Vivo Studies:
Caption: Workflow for in vivo testing of this compound.
Orthotopic Pancreatic Cancer Mouse Model
-
Principle: Surgical implantation of pancreatic cancer cells into the pancreas of immunocompromised mice to create a clinically relevant tumor model.
-
Protocol:
-
Anesthetize immunocompromised mice (e.g., nude mice) with ketamine/xylazine.[12][13][14]
-
Make a small abdominal incision to expose the pancreas.[14]
-
Inject pancreatic cancer cells (e.g., 5 x 10⁵ AsPC-1 cells) suspended in a small volume (e.g., 20-25 µL) of a 1:1 mixture of medium and Matrigel into the tail of the pancreas.[11][13] The use of Matrigel helps to prevent leakage and increase tumor formation rates.[11]
-
Suture the abdominal wall and skin.
-
Allow tumors to establish for approximately 10 days before starting treatment.[1]
-
Treatment Protocol
-
Protocol:
-
Randomize tumor-bearing mice into treatment groups: Vehicle, this compound, Gemcitabine, and this compound + Gemcitabine.[1]
-
Administer treatments as per the established regimen. For example, this compound can be administered intraperitoneally.
-
Monitor the health and body weight of the mice regularly.
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging if luciferase-expressing cell lines are used.[15]
-
Continue treatment for a defined period (e.g., 8 weeks) or until a humane endpoint is reached.[1]
-
Endpoint Analysis
-
Survival: Monitor and record the survival of mice in each treatment group.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure tumor weight and volume.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Snap-freeze a portion of the tumor for protein and RNA analysis (e.g., Western blotting, qPCR).
-
Table 2: Representative In Vivo Effects of this compound in an Orthotopic Pancreatic Cancer Model
| Animal Model | Treatment Groups | Duration | Key Findings | Reference |
| AsPC-1 Orthotopic Xenograft | Vehicle, this compound, Gemcitabine, this compound + Gemcitabine | 8 weeks of treatment, followed until day 120 | This compound significantly improved survival. Combination with gemcitabine did not further improve survival over gemcitabine alone in this model. | [1] |
| PDX Model | Gemcitabine, this compound + Gemcitabine | - | This compound sensitizes pancreatic tumors to gemcitabine treatment. | [4] |
The methodologies described provide a robust framework for the preclinical evaluation of this compound in pancreatic cancer. The combination of in vitro and in vivo experiments will allow for a thorough characterization of the compound's efficacy and mechanism of action, providing crucial data for its potential clinical development.
References
- 1. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CREB-binding protein inhibitor this compound suppresses pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D Chromatin Alteration by Disrupting β-Catenin/CBP Interaction Is Enriched with Insulin Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Differentiation Therapy Targeting the β-Catenin/CBP Interaction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 14. Development of an Orthotopic Model of Invasive Pancreatic Cancer in an Immunocompetent Murine Host | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating β-catenin Signaling in Diffuse Large B-cell Lymphoma using ICG-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by significant molecular heterogeneity.[1] A subset of DLBCL cases exhibits aberrant activation of the Wnt/β-catenin signaling pathway, which has been implicated in tumor cell proliferation, survival, and resistance to therapy.[2][3] β-catenin, a key effector of this pathway, translocates to the nucleus upon activation, where it associates with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family to drive the expression of target genes.[2][4] This process is co-activated by the recruitment of histone acetyltransferases, such as CREB-binding protein (CBP) and its homolog p300.[3][5]
ICG-001 is a small molecule inhibitor that specifically disrupts the interaction between β-catenin and CBP, without affecting the β-catenin/p300 interaction.[1][5][6][7] This selective inhibition leads to a downregulation of β-catenin/TCF-mediated transcription, resulting in decreased proliferation and induction of apoptosis in cancer cells.[1][5] In DLBCL, treatment with this compound has been shown to significantly reduce cell viability across different subtypes, highlighting its potential as a therapeutic agent.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study β-catenin signaling in DLBCL.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on DLBCL cell lines as reported in preclinical studies.
Table 1: Efficacy of this compound on DLBCL Cell Viability
| Cell Line Subtype | EC50 (48h treatment) | Reference |
| ABC and GCB DLBCL | 1.4 µM to 6.3 µM | [1] |
Table 2: Effect of this compound on β-catenin Signaling and Cell Fate in DLBCL
| Parameter | Observation | Reference |
| Wnt/β-catenin Transcriptional Activity | Reduced | [1] |
| Cell Proliferation | Suppressed | [1] |
| Apoptosis | Induced | [1] |
| Cell Cycle | G1 Arrest | [8] |
| Survivin (BIRC5) Expression | Downregulated | [5][8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 4. kumc.edu [kumc.edu]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 6. scispace.com [scispace.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
optimizing ICG-001 treatment duration for maximum effect
Welcome to the technical support center for ICG-001, a selective inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that specifically targets the CREB-binding protein (CBP), a transcriptional coactivator. It competitively binds to CBP with an IC50 of 3 µM, preventing its interaction with β-catenin.[1][2] This disruption selectively inhibits the transcription of Wnt/β-catenin target genes, such as Cyclin D1 and Survivin, which are involved in cell proliferation and survival.[1][3] Notably, this compound does not affect the interaction between β-catenin and the highly homologous p300, another transcriptional coactivator.[1][3] This selective inhibition shifts the transcriptional balance from CBP/β-catenin-mediated proliferation to p300/β-catenin-mediated differentiation.[4][5]
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a good starting point for in vitro experiments is a concentration range of 1-25 µM for a duration of 24 to 72 hours. For instance, in SW480 colon carcinoma cells, a concentration of 25 µM for 8 hours was sufficient to reduce the levels of Survivin and Cyclin D1.[1] In pancreatic cancer cell lines, IC50 values ranged from 3.31 µM to 14.07 µM.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O, or corn oil may be required.[1] It is recommended to use the mixed solution for in vivo studies immediately for optimal results.[1] Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: The cellular effects of this compound can vary between cell types but generally include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including colon carcinoma and multiple myeloma.[1][7] This is often associated with the downregulation of anti-apoptotic proteins like Survivin.[3][8]
-
Cell Cycle Arrest: A common outcome of this compound treatment is G0/G1 phase cell cycle arrest.[7][8]
-
Inhibition of Proliferation: By blocking Wnt/β-catenin signaling, this compound effectively inhibits the proliferation of cancer cells.[9]
-
Induction of Differentiation: By favoring the p300/β-catenin interaction, this compound can promote cellular differentiation.[4][5]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of the CBP/β-catenin interaction, it is important to consider potential off-target effects. Some studies suggest that the effects of this compound can be decoupled from its role as a Wnt inhibitor in certain contexts, potentially affecting CBP's broader function as a transcriptional coactivator.[8] For example, in some pediatric glioma cell lines, this compound's anti-tumor effects appeared to be independent of Wnt/β-catenin signaling.[10] Researchers should always include appropriate controls to validate the on-target effects in their system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on Wnt signaling or cell viability. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Treatment Duration: The treatment time may not be long enough to induce a measurable response. 3. Cell Line Insensitivity: The cell line may not have an active canonical Wnt signaling pathway or may be resistant to CBP/β-catenin inhibition. 4. This compound Degradation: Improper storage or handling of the compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Confirm active Wnt signaling in your cell line using a TOP/FOP Flash reporter assay. 4. Prepare a fresh stock of this compound in DMSO and store it properly. |
| High levels of cell death, even at low concentrations. | 1. High Sensitivity of Cell Line: The cell line may be particularly sensitive to the inhibition of Wnt signaling or to the solvent (DMSO). 2. Off-Target Cytotoxicity: At higher concentrations, off-target effects may contribute to cell death. | 1. Lower the concentration range in your dose-response experiment. 2. Reduce the treatment duration. 3. Include a vehicle control (DMSO alone) at the highest concentration used to assess solvent toxicity. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. 2. Inaccurate Drug Dilution: Errors in preparing serial dilutions of this compound. 3. Assay Variability: Inherent variability in the experimental assay being used. | 1. Standardize cell culture protocols, using cells within a consistent passage number range and seeding at a consistent density. 2. Prepare fresh dilutions for each experiment and ensure accurate pipetting. 3. Include appropriate positive and negative controls in each assay and run replicates. |
| Unexpected upregulation of Wnt target genes. | 1. Wnt-Independent Regulation: The target gene may be regulated by other signaling pathways in your cell model. 2. Feedback Mechanisms: Inhibition of the pathway could trigger compensatory feedback loops. | 1. Verify that the gene is a direct target of Wnt/β-catenin signaling in your cell line using techniques like ChIP-qPCR for β-catenin occupancy at the gene promoter. 2. Investigate potential crosstalk with other signaling pathways that might be activated upon Wnt inhibition. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| RPMI-8226 | Multiple Myeloma | 6.96 ± 0.14 | 24 hours | [7] |
| H929 | Multiple Myeloma | 12.25 ± 2.75 | 24 hours | [7] |
| MM.1S | Multiple Myeloma | 20.77 ± 0.87 | 24 hours | [7] |
| U266 | Multiple Myeloma | 12.78 ± 0.74 | 24 hours | [7] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 5.48 | Not Specified | [6] |
| L3.6pl | Pancreatic Ductal Adenocarcinoma | 14.07 | Not Specified | [6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 3.43 | Not Specified | [6] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 3.31 | Not Specified | [6] |
| KHOS | Osteosarcoma | 0.83 | 72 hours | [9] |
| MG63 | Osteosarcoma | 1.05 | 72 hours | [9] |
| 143B | Osteosarcoma | 1.24 | 72 hours | [9] |
Table 2: Effective Concentrations and Durations for Observing Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Duration | Reference |
| SW480 | Reduction in Survivin and Cyclin D1 | 25 | 8 hours | [1] |
| SH-SY5Y | Apoptosis | 50 | 24 hours | [1] |
| AsPC-1, MiaPaCa-2 | Growth Inhibition | 1-20 | 2, 4, 6 days | [1] |
| MCF7 | Inhibition of EMT, invasion, and tumorsphere formation | 5 | Not Specified | [1] |
| CH157-MN, IOMM-Lee | Disruption of CBP/β-catenin interaction | 5 | 12 hours | [11] |
| SFO2, LAX7R (ALL cells) | Disruption of CBP/γ-catenin interaction | 10 | 48 hours | [12] |
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cells of interest
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with either TOPFlash or FOPFlash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Calculate the TOP/FOP ratio by normalizing the firefly luciferase activity to the Renilla luciferase activity for both TOPFlash and FOPFlash transfected cells. A decrease in the TOP/FOP ratio upon this compound treatment indicates inhibition of Wnt/β-catenin signaling.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Wnt Pathway Proteins
This protocol allows for the detection of changes in protein levels of Wnt pathway components and targets.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
how to address off-target effects of ICG-001 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ICG-001. The information is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP), with an IC50 of 3 μM.[1][2] this compound accomplishes this by binding to CBP, which in turn prevents the recruitment of β-catenin and subsequent transcription of Wnt target genes. A key feature of this compound is its selectivity for CBP over the highly homologous p300 protein, another β-catenin coactivator.[3][4][5] This selective inhibition is thought to shift the balance of β-catenin coactivator usage towards p300, which can lead to the activation of genes involved in differentiation rather than proliferation.[6][7][8]
Q2: I'm observing effects in my experiments that don't seem to be related to Wnt/β-catenin signaling. What are the known off-target or Wnt-independent effects of this compound?
While this compound is a selective inhibitor of the CBP/β-catenin interaction, it's important to consider that CBP itself is a global transcriptional coactivator involved in numerous signaling pathways beyond Wnt/β-catenin. Therefore, some observed effects of this compound may be independent of its action on the Wnt pathway.
Known Wnt-independent effects of this compound include:
-
Regulation of Cell Cycle Progression: Studies have shown that this compound can induce G1 cell cycle arrest by impacting the expression of key cell cycle regulators.[9][10] This is thought to occur through a broader impact on CBP's function as a transcriptional co-activator.[9]
-
Induction of Apoptosis: this compound has been observed to induce apoptosis in some cancer cell lines by upregulating BH3-only pro-apoptotic members of the Bcl-2 family, such as Noxa and Puma.[11] This effect may not always be directly linked to the inhibition of Wnt signaling.[11]
-
Modulation of Cellular Metabolism: Research in pediatric high-grade glioma cells has indicated that this compound can affect genes involved in cellular metabolic and biosynthetic processes, independent of Wnt/β-catenin signaling activity.[12]
-
Effects on Cell Migration and Invasion: In some cellular contexts, such as osteosarcoma, this compound has been shown to enhance cell migration while inhibiting proliferation.[13]
Q3: How can I be sure that the effects I'm seeing are due to the inhibition of the CBP/β-catenin interaction and not an off-target effect?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. Here are several experimental strategies you can employ:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This will help you to control for any effects caused by the chemical scaffold of the molecule itself.
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a constitutively active form of a downstream Wnt pathway component that bypasses the need for the CBP/β-catenin interaction.
-
Use a Structurally Unrelated Wnt Pathway Inhibitor: To confirm that the observed effects are due to the inhibition of the Wnt/β-catenin pathway, use another inhibitor that targets a different component of the pathway (e.g., a tankyrase inhibitor like XAV-939).[13] If both inhibitors produce a similar phenotype, it is more likely that the effect is on-target.
-
siRNA Knockdown: Use siRNA to specifically knock down CBP or β-catenin.[5] The resulting phenotype should mimic the effects of this compound if the drug is acting on-target.
-
Monitor Direct Wnt Target Gene Expression: Use RT-qPCR or western blotting to confirm that this compound is inhibiting the expression of well-established Wnt/β-catenin target genes in your experimental system (e.g., AXIN2, c-Myc, Cyclin D1, Survivin).[2][5][6][11][13]
Troubleshooting Guides
Issue 1: this compound is not inhibiting Wnt/β-catenin signaling in my cell line.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary between cell lines.
-
Possible Cause 2: Low Wnt Pathway Activity. Your cell line may have low basal Wnt/β-catenin signaling activity.
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently resistant to this compound.
-
Solution: Confirm the presence of the molecular target (CBP) and other key components of the Wnt pathway in your cell line using western blotting or RT-qPCR.
-
Issue 2: I'm observing unexpected or contradictory results with this compound treatment.
-
Possible Cause 1: Wnt-Independent Effects. As discussed in the FAQs, this compound can have effects that are not mediated by the Wnt/β-catenin pathway.
-
Solution: Refer to the strategies outlined in FAQ Q3 to differentiate between on-target and off-target effects.
-
-
Possible Cause 2: Cell-Type Specific Responses. The cellular context can significantly influence the outcome of this compound treatment.
-
Solution: Carefully review the literature for studies using similar cell types. Consider that the genetic and epigenetic landscape of your cells can impact their response to the inhibitor.
-
-
Possible Cause 3: Experimental Artifacts.
Quantitative Data
Table 1: this compound In Vitro Efficacy
| Parameter | Value | Cell Line(s) | Reference |
|---|---|---|---|
| IC50 (CBP/β-catenin interaction) | 3 μM | Cell-free assay | [1][2] |
| Effective Concentration (inhibition of TCF reporter activity) | 5-10 µM | KHOS, MG63, 143B | [13] |
| Effective Concentration (reduction of Survivin and Cyclin D1) | 25 µM | SW480 | [2] |
| Effective Concentration (inhibition of cell growth) | 1-20 µM | MiaPaCa-2 |[2] |
Table 2: this compound In Vivo Efficacy
| Animal Model | Dosage | Route of Administration | Effect | Reference |
|---|---|---|---|---|
| Bleomycin-induced lung fibrosis (mice) | 5 mg/kg per day | i.p. | Attenuated fibrosis | [2][3] |
| Acute lymphoblastic leukemia xenograft (mice) | 50-100 mg/kg/day | - | Prolonged survival | [6] |
| SW620 colon cancer xenograft (mice) | 150 mg/kg | i.v. | Reduced tumor volume | [2] |
| Osteosarcoma xenograft (mice) | 50 mg/kg/day | - | No significant effect on tumor growth |[13] |
Experimental Protocols
1. TCF/LEF Reporter Assay
This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials:
-
TOPFlash and FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash has mutated sites and serves as a negative control).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Luciferase assay system.
-
Cell line of interest.
-
This compound.
-
-
Methodology:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO). If necessary, stimulate the Wnt pathway with a Wnt ligand.[13]
-
After an additional 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.[15]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The TOPFlash/FOPFlash ratio is a measure of Wnt/β-catenin signaling activity.[12]
-
2. Co-Immunoprecipitation (Co-IP)
This technique is used to verify that this compound disrupts the interaction between β-catenin and CBP.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer.
-
Antibodies against β-catenin, CBP, and p300.
-
Protein A/G beads.
-
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and collect the nuclear extracts.
-
Incubate the nuclear lysates with an anti-CBP or anti-p300 antibody overnight.[5]
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by western blotting using an anti-β-catenin antibody.[5] A decrease in the amount of β-catenin co-immunoprecipitated with CBP in this compound-treated cells indicates a disruption of their interaction.
-
3. Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound reduces the occupancy of CBP at the promoters of Wnt target genes.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Formaldehyde for cross-linking.
-
Lysis buffer.
-
Antibodies against CBP and p300.
-
Protein A/G beads.
-
Primers for a known Wnt target gene promoter (e.g., Cyclin D1).[5]
-
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitate the chromatin with an anti-CBP or anti-p300 antibody.[5]
-
Reverse the cross-linking and purify the DNA.
-
Use qPCR with primers specific to the promoter of a Wnt target gene to quantify the amount of precipitated DNA. A decrease in the signal in this compound-treated cells indicates reduced CBP occupancy.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the point of this compound intervention.
Caption: Experimental workflow for assessing off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CREB-binding protein inhibitor this compound: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 15. Identification and Characterization of a Novel Small-Molecule Inhibitor of β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing ICG-001 in Preclinical Research
Welcome to the technical support center for ICG-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing this compound in animal studies, with a specific focus on identifying and mitigating potential toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Question: We are observing significant weight loss and lethargy in our mouse cohort treated with this compound. What steps should we take?
Answer:
This observation suggests that the current dosage or administration protocol may be causing systemic toxicity. Here is a step-by-step approach to troubleshoot this issue:
-
Immediate Animal Welfare Check: Increase the frequency of animal monitoring to at least twice daily. Assess for signs of distress, including hunched posture, ruffled fur, dehydration, and reduced mobility. Consult with your institution's veterinary staff and adhere to IACUC guidelines for humane endpoints.
-
Dose and Formulation Review:
-
Dose Reduction: Consider reducing the dose of this compound. Studies have used a range of doses, and the optimal therapeutic window can be narrow depending on the animal model and tumor type.
-
Vehicle Control: Ensure the vehicle used to dissolve and administer this compound is not contributing to the toxicity. Run a parallel cohort of animals treated with the vehicle alone to confirm its safety.
-
Formulation Stability: Confirm the stability and solubility of your this compound formulation. Precipitated compound can lead to inconsistent dosing and localized irritation or toxicity.
-
-
Administration Route Assessment: The method of administration can influence toxicity. Intraperitoneal (i.p.) injections can sometimes cause local irritation. If using osmotic minipumps, ensure correct placement and function. In some models, intravenous (i.v.) administration of a water-soluble analog has been used with no reported mortality or weight loss[1].
dot
Caption: Troubleshooting workflow for observed in-vivo toxicity.
Question: Our in vivo study with this compound is not showing the expected anti-tumor effect. Why might this be?
Answer:
A lack of efficacy can stem from several factors related to the drug, the dose, or the specific biological context of your model.
-
Sub-therapeutic Dosing: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Review the literature for effective doses in similar models. For example, doses of 50 mg/kg/day and 100 mg/kg/day have been used in acute lymphoblastic leukemia xenografts[2].
-
Wnt-Independence: The tumor model you are using may not be dependent on the canonical Wnt/β-catenin/CBP signaling pathway for its growth and survival. This compound's mechanism is highly specific. In some multiple myeloma cells, this compound's cytotoxic effect was found to be independent of Wnt signaling inhibition[3].
-
Paradoxical Effects: Be aware that in certain cancer types, such as osteosarcoma, this compound has been shown to inhibit proliferation in vitro but increase metastatic dissemination in vivo[4].
-
Combination Therapy: this compound often demonstrates its greatest potential when used to sensitize cancer cells to other chemotherapeutic agents. Several studies report that this compound monotherapy did not eliminate cancer cells, but combination with conventional chemotherapy led to complete eradication[2].
Question: We are seeing variable results between animals in the same treatment group. What could be the cause?
Answer:
-
Drug Formulation: Ensure your this compound solution is homogenous and fully solubilized. If the compound precipitates, the actual dose administered to each animal can vary significantly. Prepare the formulation fresh if its stability over time is uncertain.
-
Administration Accuracy: Verify the accuracy of your administration technique. For intraperitoneal or intravenous injections, ensure consistent volume and injection site. For subcutaneous osmotic pumps, confirm proper surgical implantation and pump function for each animal.
-
Tumor Heterogeneity: The inherent biological variability of the tumor model can lead to different growth rates and drug responses. Ensure animals were properly randomized to treatment groups based on initial tumor volume.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It functions by binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin.[5] This prevents the transcription of Wnt target genes involved in cell proliferation and survival, such as Survivin[2][5]. Importantly, this compound does not bind to the highly homologous p300 protein, allowing for the selective inhibition of CBP-mediated transcription[5].
dot
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Q2: What are the reported toxicities of this compound in animal studies?
Many preclinical studies report that this compound is well-tolerated at therapeutic doses. For example, a study in a Min mouse model of familial adenomatous polyposis found no overt toxicity after 9 weeks of treatment with a water-soluble analog of this compound[1][5]. Similarly, a study in a nude mouse xenograft model showed a dramatic reduction in tumor volume with no mortality or weight loss [1].
However, some studies suggest potential for toxicity. In one acute lymphoblastic leukemia model, the median survival time of the this compound-only group (38 days) was shorter than the saline control group (54 days), indicating some level of dose-limiting toxicity[2]. Therefore, careful dose-finding studies are critical.
Q3: What are typical dosages and administration routes for this compound in mice?
The dose and route are highly dependent on the cancer model and study design. The following table summarizes dosages reported in the literature.
| Cancer Type | Animal Model | This compound Dose | Administration Route | Key Finding |
| Acute Lymphoblastic Leukemia | NSG Mice | 50-100 mg/kg/day | Subcutaneous osmotic minipump | Sensitized leukemia cells to chemotherapy[2]. |
| Multiple Myeloma | SCID-beige Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | Produced a significant anti-tumor effect[3]. |
| Colon Cancer | Nude Mice (Xenograft) | 150 mg/kg | Intravenous (i.v.) | Dramatic reduction in tumor volume with no weight loss[1]. |
| Colon/Intestinal Polyps | Min (APC mutant) Mice | Not specified (analog) | Not specified | Reduced polyp formation with no overt toxicity[1][5]. |
| Osteosarcoma | Nude Mice (Xenograft) | 50 mg/kg/day | Not specified | Did not modulate tumor growth but increased lung metastases[4]. |
| Lung Fibrosis | Mice | 5 mg/kg/day | Intraperitoneal (i.p.) | Attenuated bleomycin-induced lung fibrosis[1]. |
Q4: How can potential toxicity be minimized while maintaining efficacy?
-
Conduct Dose-Finding Studies: Before initiating a large-scale efficacy study, perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model.
-
Use Combination Therapy: this compound has shown synergistic effects with conventional chemotherapies like doxorubicin, melphalan, and vincristine[2][3]. Combining this compound with another agent may allow you to use a lower, less toxic dose of this compound while achieving a greater therapeutic effect.
-
Monitor Animal Health Closely: Regular monitoring of body weight, food and water intake, and clinical signs is the most effective way to catch early signs of toxicity. This allows for intervention before the animal's welfare is severely compromised.
Q5: Is this compound considered a cytotoxic or cytostatic agent?
This compound can exhibit both cytostatic and cytotoxic effects, depending on the concentration and the cell type.
-
Cytostatic: At lower concentrations, it often causes growth arrest. For instance, it can induce a G0/G1 phase cell cycle blockade[3][4].
-
Cytotoxic: At higher concentrations, this compound induces apoptosis (programmed cell death) in transformed cells while often sparing normal cells[3][5]. This selective cytotoxicity is a key therapeutic advantage. The induction of apoptosis is often mediated by the downregulation of the anti-apoptotic protein Survivin[5][6].
Experimental Protocols
Protocol 1: In Vivo Toxicity and Efficacy Assessment in a Xenograft Model
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NSG or Nude mice).
-
Tumor Implantation: Subcutaneously inoculate 1x10⁶ to 5x10⁶ cancer cells (e.g., RPMI-8226 for multiple myeloma) in a volume of 100-150 µL of sterile PBS or Matrigel into the flank of each mouse[3][7].
-
Tumor Growth and Randomization: Allow tumors to establish. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Formulation: Prepare this compound fresh daily or as per its stability data. A common vehicle is a solution of DMSO, Tween 80, and saline. Ensure the final DMSO concentration is safe for the animals.
-
Administration: Administer this compound at the desired dose (e.g., 100 mg/kg) via the chosen route (e.g., i.p. injection) daily or twice daily[3]. The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (width)² x length / 2[3].
-
Record body weight 2-3 times per week as a primary indicator of systemic toxicity.
-
Perform daily clinical observations for signs of distress.
-
-
Endpoint: Continue treatment for the planned duration (e.g., 3 weeks)[3]. At the study endpoint, euthanize mice and harvest tumors and major organs (liver, spleen, kidney, lungs) for downstream analysis (e.g., histopathology, Western blot, qPCR).
dot
Caption: General experimental workflow for in-vivo this compound studies.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using appropriate software[3].
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Auranofin and this compound Emerge Synergistic Anti-tumor Effect on Canine Breast Cancer by Inducing Apoptosis via Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ICG-001 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Wnt/β-catenin inhibitor, ICG-001, in cancer cell lines.
Troubleshooting Guides
Problem 1: Cancer cells show minimal or no response to this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Viability assays such as MTT or CCK-8 can be used to assess the IC50 value.
Possible Cause 2: Wnt/β-catenin signaling is not the primary driver of proliferation or survival in your cell line.
-
Troubleshooting Tip: Confirm the activation of the Wnt/β-catenin pathway in your resistant cells by examining the nuclear localization of β-catenin and the expression of its downstream target genes like AXIN2, c-Myc, and Cyclin D1 using Western blotting and qPCR.[1][2] In some cancer types, like pancreatic ductal adenocarcinoma (PDAC), this compound's growth-inhibitory effects may be independent of its role as a Wnt inhibitor.[3]
Possible Cause 3: Redundancy in Coactivator Function (p300).
-
Troubleshooting Tip: this compound selectively inhibits the interaction of β-catenin with CREB-binding protein (CBP) but not its highly homologous coactivator, p300.[4][5] This can lead to a compensatory increase in p300/β-catenin signaling.[4][5] Consider using a dual CBP/p300 inhibitor or combining this compound with a p300 inhibitor to overcome this resistance mechanism.
Problem 2: Cells initially respond to this compound but develop resistance over time.
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins.
-
Troubleshooting Tip: Acquired resistance can be mediated by the upregulation of anti-apoptotic proteins from the Bcl-2 family.[6][7] Assess the expression levels of proteins like Bcl-2, Bcl-xL, and Mcl-1 in resistant cells. Combination therapy with BH3 mimetics (e.g., Venetoclax) that target these anti-apoptotic proteins can be an effective strategy to re-sensitize cells to this compound.
Possible Cause 2: Activation of Alternative Survival Pathways.
-
Troubleshooting Tip: Cells can evade this compound-induced apoptosis by activating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[8] Investigate the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR). Combining this compound with inhibitors of these pathways, such as the mTOR inhibitor rapamycin, may overcome resistance.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).[4][5] This leads to the downregulation of Wnt/β-catenin target genes involved in cell proliferation, survival, and stemness, such as Survivin, c-Myc, and Cyclin D1.[1][2][4]
Q2: How can I overcome this compound resistance in my experiments?
A2: A common and effective strategy is to use this compound in combination with other therapeutic agents. Synergistic effects have been observed when this compound is combined with conventional chemotherapy (e.g., vincristine, dexamethasone, L-asparaginase in ALL), targeted therapies (e.g., bortezomib in multiple myeloma), or inhibitors of other signaling pathways (e.g., mTOR inhibitors in breast cancer).[8][9][10][11]
Q3: Does this compound treatment affect cancer stem cell-like populations?
A3: Yes, this compound has been shown to reduce the cancer stem cell-like population and their chemoresistance in gastric cancer.[5] It can inhibit tumor sphere formation and decrease the expression of chemoresistant genes.[5]
Q4: What is the role of Survivin in this compound resistance?
A4: Survivin, an inhibitor of apoptosis protein, is a downstream target of the CBP/β-catenin signaling pathway.[4] High levels of Survivin can contribute to resistance. This compound treatment leads to the downregulation of Survivin, which sensitizes cancer cells to apoptosis.[4][10]
Quantitative Data Summary
Table 1: Synergistic Effects of this compound Combination Therapy on Cell Viability
| Cell Line | Cancer Type | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration | % Cell Viability (Combination) | % Cell Viability (this compound Alone) | % Cell Viability (Agent Alone) | Citation |
| RPMI-8226BR | Multiple Myeloma | Bortezomib | 32 | 8 nM | Significantly Decreased | Decreased | Decreased | [9] |
| KMS-11BR | Multiple Myeloma | Bortezomib | 32 | 6 nM | Significantly Decreased | Decreased | Decreased | [9] |
| Primary ALL | Acute Lymphoblastic Leukemia | VDL* | 10 | - | 28.7% ± 4.9% | - | 79.3% ± 13.6% | [10] |
| TamR | Breast Cancer | Rapamycin | 40 | 20 nM | Additive Inhibition | Reduced | 68.3% | [8] |
*VDL: Vincristine, Dexamethasone, and L-Asparaginase
Table 2: Combination Index (CI) Values for this compound Combination Therapies
| Cell Line | Cancer Type | Combination Agent | Combination Index (CI) | Interpretation | Citation |
| RPMI-8226BR | Multiple Myeloma | Bortezomib | 0.7081 | Synergism | [11] |
| KMS-11BR | Multiple Myeloma | Bortezomib | 0.5538 | Synergism | [11] |
| RPMI-8226BR | Multiple Myeloma | Pyrvinium | 0.5950 | Synergism | [11] |
| KMS-11BR | Multiple Myeloma | Pyrvinium | 0.6593 | Synergism | [11] |
Key Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed bortezomib-resistant multiple myeloma cells (RPMI-8226BR and KMS-11BR) into 96-well plates.
-
Treat the cells with varying concentrations of this compound (0-32 µM) or another β-catenin inhibitor like pyrvinium (0-32 nM) for a predetermined time.
-
For combination studies, treat cells with this compound or pyrvinium in combination with bortezomib.
-
Add 10 µl of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat resistant cells with this compound alone or in combination with another therapeutic agent for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[3][9]
Co-Immunoprecipitation (Co-IP)
-
Treat cancer cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 48 hours.[4]
-
Lyse the cells and collect the nuclear protein fraction.
-
Incubate the nuclear extracts with an antibody against CBP or p300 overnight at 4°C.
-
Add protein A/G-agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze them by Western blotting using an antibody against β-catenin or γ-catenin to assess the interaction between these proteins.[4]
Visualizations
Caption: this compound mechanism of action in the Wnt/β-catenin pathway.
Caption: Workflow for testing combination therapies to overcome this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of β-Catenin to Overcome Endocrine Resistance in Tamoxifen-Resistant Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-catenin inhibitors this compound and pyrvinium sensitize bortezomib-resistant multiple myeloma cells to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. spandidos-publications.com [spandidos-publications.com]
refining ICG-001 dosage for long-term in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ICG-001 in long-term in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during long-term in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a lack of tumor growth inhibition in vivo with this compound, despite seeing potent anti-proliferative effects in vitro?
Possible Causes and Solutions:
-
Suboptimal Dosage or Bioavailability: The administered dose of this compound may not be reaching a therapeutic concentration in the tumor tissue. This compound has known solubility and stability challenges.
-
Solution: Review your formulation and administration route. This compound is often dissolved in vehicles like DMSO, PEG300, and Tween 80 to improve solubility for in vivo use.[1][2][3] Consider performing pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue at different time points after administration. It may be necessary to adjust the dose or dosing frequency.
-
-
Tumor Microenvironment Influence: The in vivo tumor microenvironment contains growth factors and signaling molecules that can counteract the effects of this compound.[4]
-
Solution: Investigate the expression of alternative growth signaling pathways in your tumor model. It might be beneficial to combine this compound with other targeted therapies to achieve a synergistic effect.
-
-
Wnt-Independent Effects: While this compound is a known inhibitor of the Wnt/β-catenin pathway, it may have off-target or Wnt-independent effects that influence tumor behavior in vivo.[5][6][7]
-
Induction of Pro-Metastatic Pathways: In some cancer types, such as osteosarcoma, this compound has been shown to increase cell migration and metastasis despite inhibiting proliferation.[4][8]
-
Solution: Carefully monitor for signs of metastasis in your long-term studies. If an increase in metastasis is observed, this could be a direct consequence of this compound treatment in your specific cancer model.
-
Question 2: I'm observing toxicity or adverse effects in my long-term this compound study. How can I mitigate this?
Possible Causes and Solutions:
-
Vehicle Toxicity: The vehicle used to dissolve this compound, such as DMSO, can have its own toxicity, especially with long-term administration.
-
Dose-Dependent Toxicity: The administered dose of this compound may be too high for long-term treatment.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and gradually increase while monitoring for signs of toxicity (e.g., weight loss, behavioral changes).[2]
-
-
Off-Target Effects: Long-term inhibition of CBP/β-catenin signaling may have unintended consequences in normal tissues where this pathway is important for homeostasis.
-
Solution: Conduct thorough histological analysis of major organs at the end of the study to identify any potential tissue damage. Consider intermittent dosing schedules to allow for recovery of normal tissues.
-
Question 3: How should I prepare this compound for in vivo administration to ensure its stability and solubility?
Solution:
This compound has poor aqueous solubility.[9] A common method for preparing this compound for in vivo use involves first dissolving it in an organic solvent like DMSO, followed by dilution with other agents to improve biocompatibility and stability.[1][3][9]
Example Formulation:
A frequently used vehicle for intraperitoneal (i.p.) or intravenous (i.v.) injection is a mixture of:
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
Preparation Protocol:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution. Sonication may be recommended to aid dissolution.[3]
-
In a separate tube, prepare the final vehicle by mixing the appropriate ratios of PEG300, Tween 80, and saline/PBS.
-
Slowly add the this compound/DMSO stock solution to the final vehicle while vortexing to prevent precipitation.
Important Considerations:
-
Always prepare the formulation fresh before each administration.[1]
-
The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Filter the final solution through a 0.22 µm filter to ensure sterility before injection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway.[10] It functions by binding to the CREB-binding protein (CBP), which prevents the interaction between CBP and β-catenin.[1][5][11] This disruption selectively inhibits the transcription of Wnt/β-catenin target genes, such as Cyclin D1 and Survivin, which are involved in cell proliferation and survival.[11] Importantly, this compound does not interfere with the interaction between β-catenin and its other coactivator, p300.[11][12]
Q2: What are typical dosage ranges for this compound in long-term in vivo studies?
A2: The optimal dosage of this compound can vary significantly depending on the cancer model, animal species, and administration route. It is crucial to perform a dose-finding study for your specific experimental setup. However, published studies provide a general reference range.
Q3: What are the potential side effects of long-term this compound administration?
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages and Effects in Different Cancer Models
| Cancer Model | Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Osteosarcoma | Nude Mice | 50 mg/kg/day | Intraperitoneal (i.p.) | ~35-47 days | No effect on primary tumor growth, but significantly increased lung metastases. | [4] |
| Colon Cancer | Min Mouse | Water-soluble analog | Not specified | 9 weeks | Reduced formation of colon and small intestinal polyps. | [11] |
| Colon Cancer | Nude Mouse Xenograft (SW620) | 150 mg/kg (analog) | Intravenous (i.v.) | 19 days | Dramatic reduction in tumor volume. | |
| Multiple Myeloma | SCID-beige Mice (RPMI-8226) | 100 mg/kg (twice daily) | Intraperitoneal (i.p.) | 3 weeks | Significantly reduced tumor growth. | [6] |
| Meningioma (NF2-mutant) | Patient-Derived Xenograft (PDX) | 10 mg/kg (once a week) | Intraperitoneal (i.p.) | 8 weeks | Significantly inhibited xenograft growth. | [2] |
Experimental Protocols
Protocol 1: Orthotopic Xenograft Model of Pancreatic Cancer
This protocol is adapted from a study investigating the effects of this compound on pancreatic ductal adenocarcinoma (PDAC).[5]
-
Cell Culture: Culture human PDAC cell lines (e.g., AsPC-1, L3.6pl) in standard conditions.
-
Animal Model: Use 6- to 8-week-old female athymic nude mice.
-
Orthotopic Injection: Surgically implant 1 x 10^6 PDAC cells in 50 µL of media into the pancreas of each mouse.
-
Treatment Initiation: After a set period for tumor establishment (e.g., 7 days), randomize mice into treatment groups.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer this compound via intraperitoneal injection at the desired dose and schedule. Include a vehicle-only control group.
-
Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells) and measure animal body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors and major organs for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers, Western blot for Wnt pathway proteins).
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for long-term in vivo studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The CREB-binding protein inhibitor this compound: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 4. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
improving the bioavailability of ICG-001 for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo bioavailability of ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and curated data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for in vivo studies?
A1: The main obstacle for in vivo applications of this compound is its poor aqueous solubility due to its hydrophobic nature. This characteristic can lead to low bioavailability, rapid metabolism, and clearance, making it difficult to achieve and maintain therapeutic concentrations in target tissues.[1] Therefore, appropriate formulation strategies are critical for successful in vivo experiments.
Q2: What are the common solvents and vehicles used to formulate this compound for in vivo administration?
A2: Due to its low water solubility, this compound is typically dissolved in a co-solvent system for in vivo delivery. Common components include Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by solubilizing agents and emulsifiers such as PEG300 (polyethylene glycol 300) and Tween 80. The final formulation is then diluted in a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS).[2][3][4][5] Corn oil has also been used as a vehicle for administration.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a specific inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by binding to the CREB-binding protein (CBP), which prevents the interaction between CBP and β-catenin.[2][6][7] This disruption selectively inhibits the transcription of Wnt/β-catenin target genes, such as Cyclin D1 and Survivin, that are involved in cell proliferation and survival.[3][8] It is important to note that this compound does not typically affect the interaction between β-catenin and its closely related homolog p300.[7][9]
Q4: How does this compound treatment affect gene expression?
A4: By inhibiting the CBP/β-catenin interaction, this compound leads to the downregulation of Wnt target genes that are crucial for tumor progression. These include genes involved in cell cycle regulation (e.g., Cyclin D1, c-Myc), and apoptosis inhibition (e.g., Survivin/BIRC5).[2][8] Interestingly, some studies have shown that this compound can induce G1 cell-cycle arrest and apoptosis in cancer cells.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | This compound has poor aqueous solubility. The formulation may not be optimal, or the final concentration may be too high. | Ensure complete dissolution in the initial solvent (e.g., DMSO) before adding other components. Prepare the formulation fresh before each use. Consider adjusting the ratios of co-solvents (e.g., increasing PEG300 or Tween 80) to improve solubility.[3][4][5] Sonication can also aid in dissolution.[4] |
| Low or inconsistent therapeutic efficacy in vivo. | Poor bioavailability due to inadequate formulation or rapid clearance. The dosing regimen may be suboptimal. | Optimize the delivery vehicle to enhance solubility and stability. Refer to the table of established in vivo formulations below. Consider alternative routes of administration or delivery systems, such as subcutaneous micro-osmotic pumps, for continuous and stable dosing.[10] Evaluate different dosing frequencies and concentrations based on pilot studies. |
| Observed toxicity or adverse effects in animal models. | The vehicle or this compound itself may be causing toxicity at the administered dose. | Include a vehicle-only control group to assess the toxicity of the formulation components.[1][2] If toxicity is observed, consider reducing the concentration of this compound or optimizing the vehicle composition. For instance, high concentrations of DMSO can be toxic. Monitor animal weight and overall health closely throughout the study.[11] |
| Difficulty in confirming the in vivo biological effect of this compound. | The chosen biomarkers may not be sensitive enough, or the timing of sample collection may not be optimal. | Assess the expression of well-established Wnt/β-catenin target genes like AXIN2, MMP7, or BIRC5 (Survivin) in tumor tissue via qPCR or Western blot to confirm target engagement.[1][2] Conduct a time-course study to determine the optimal time point for observing changes in biomarker expression post-treatment. |
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Formulations and Dosing Regimens
| Vehicle Composition | Dose | Route of Administration | Animal Model | Reference |
| 20% PEG300, 5% Solutol, 3.75% Dextrose, 1% DMSO in PBS | 5 mg/kg, 6 days/week | Intraperitoneal | Orthotopic xenograft model of pancreatic cancer (athymic nude mice) | [2] |
| DMSO | 50 mg/kg/day | Intraperitoneal | Osteosarcoma xenograft (nude mice) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | Not specified | General recommendation | [5] |
| DMSO, PEG300, Tween 80, ddH₂O | Not specified | Not specified | General recommendation | [3] |
| Not specified | 50 mg/kg/day | Subcutaneous micro-osmotic pump | Syngeneic mouse model of glioma (C57BL/6) | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is adapted from studies on pancreatic cancer models.[2]
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 20% PEG300, 5% Solutol HS 15, and 3.75% dextrose in PBS.
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the final concentration of DMSO is low (e.g., 1%) to minimize toxicity.
-
Administration: Vortex the final solution thoroughly before drawing it into a syringe for intraperitoneal injection. Administer the formulation to the animal model as per the planned dosing schedule.
Protocol 2: General Method for Preparing this compound In Vivo Formulation
This is a general protocol based on recommendations from suppliers.[3][4][5]
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. Ensure it is fully dissolved; sonication may be used to aid dissolution.
-
Addition of Co-solvents: To the DMSO stock solution, sequentially add PEG300 and then Tween 80. Mix thoroughly after each addition until the solution is clear.
-
Final Dilution: Add saline or PBS to the mixture to achieve the final desired volume and concentration.
-
Immediate Use: It is recommended to use the freshly prepared formulation immediately for optimal results.
Visualizations
Diagram 1: Wnt/β-catenin Signaling Pathway and the Mechanism of this compound
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study of this compound
Caption: A typical workflow for an in vivo study evaluating this compound efficacy.
References
- 1. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 10. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CREB-binding protein inhibitor this compound: a promising therapeutic strategy in sporadic meningioma with NF2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Wnt signaling for improved glioma immunotherapy [frontiersin.org]
how to interpret unexpected results in ICG-001 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving ICG-001.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2][3][4] It achieves this by binding to the N-terminal domain of CBP, which prevents β-catenin from associating with it.[1][5] This disruption selectively inhibits the transcription of Wnt/β-catenin target genes.[1] Notably, this compound does not disrupt the interaction between β-catenin and the highly homologous p300 coactivator.[1][3]
Q2: What is the expected outcome of this compound treatment in cancer cells?
A2: The expected outcome of this compound treatment is the downregulation of Wnt/β-catenin signaling, which can lead to several cellular effects, including:
-
Inhibition of proliferation: By arresting the cell cycle, typically at the G0/G1 phase.[5][6][7]
-
Induction of apoptosis: Leading to programmed cell death in cancer cells.[1][2][8]
-
Suppression of tumor growth: As demonstrated in various preclinical cancer models.[6][9]
However, the specific outcome can be cell-type dependent and may occur through mechanisms independent of Wnt signaling inhibition.[5][8][9]
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Wnt/β-catenin Target Genes
Q: I treated my cells with this compound, but I'm not observing the expected decrease in the expression of Wnt target genes (e.g., AXIN2, c-Myc, Cyclin D1). Why might this be happening?
A: Several factors could contribute to this unexpected result.
Potential Cause 1: Wnt-Independent Effects of this compound. this compound can exert its effects through mechanisms that are independent of the Wnt/β-catenin signaling pathway.[5][9] For instance, in pancreatic and pediatric glioma cells, this compound has been shown to induce G1 cell-cycle arrest and inhibit growth in a manner that is decoupled from its Wnt inhibitory function.[5][9] Your observed phenotype might be a result of these alternative pathways.
Potential Cause 2: Low or Absent Canonical Wnt Signaling Activity. The cell line you are using may have very low basal levels of canonical Wnt signaling.[9] In such cases, the inhibitory effect of this compound on this pathway will be minimal or undetectable.
Potential Cause 3: Insufficient Drug Concentration or Treatment Duration. The concentration of this compound or the duration of the treatment may not be optimal for your specific cell line.
Troubleshooting Steps:
-
Confirm Wnt Pathway Activity: Before initiating your experiment, confirm that your cell line has active canonical Wnt signaling. This can be done using a TOP/FOP Flash reporter assay.
-
Optimize Dose and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line.
-
Investigate Wnt-Independent Mechanisms: If you observe a phenotype (e.g., decreased proliferation) without a corresponding decrease in Wnt target gene expression, consider investigating alternative mechanisms such as cell cycle regulation.
Issue 2: Unexpected Cell Proliferation and Migration Effects
Q: I was expecting this compound to inhibit cell proliferation and migration, but I'm seeing an increase in migration. Is this a known effect?
A: Yes, this paradoxical effect has been observed in certain cancer types.
In studies on osteosarcoma, while this compound did inhibit cell proliferation by inducing a G0/G1 cell cycle blockade, it surprisingly led to an increase in cell migration and metastatic dissemination to the lungs in a mouse model.[6] This highlights a potentially deleterious, pro-migratory role of this compound in specific contexts.[6]
Troubleshooting Steps:
-
Validate the Pro-Migratory Effect: Confirm this finding using multiple migration and invasion assays (e.g., transwell assay, wound healing assay).
-
Investigate the Underlying Mechanism: The pro-migratory effect is likely independent of the canonical Wnt/β-catenin pathway. Research into the specific signaling pathways that are activated by this compound in your cell type is warranted.
-
Re-evaluate Therapeutic Potential: If the pro-migratory effect is confirmed, the therapeutic utility of this compound for your specific cancer model should be carefully reconsidered.
Issue 3: Observed Cell Death is Not Correlated with Wnt Pathway Inhibition
Q: I'm observing significant apoptosis in my cells treated with this compound, but the inhibition of Wnt target genes is modest. What could be the reason for this?
A: this compound can induce apoptosis through Wnt-independent mechanisms.
In multiple myeloma cells, for example, the cytotoxic effect of this compound was found to be mediated by the transcriptional up-regulation of the BH3-only pro-apoptotic members of the Bcl-2 family, Noxa and Puma, rather than through the inhibition of canonical Wnt signaling.[8][10]
Troubleshooting Steps:
-
Assess Apoptosis Markers: Confirm that the observed cell death is indeed apoptosis by measuring markers such as cleaved caspase-3 and PARP cleavage.[6][7][8][10]
-
Analyze Pro-Apoptotic Gene Expression: Use qPCR or Western blotting to examine the expression levels of pro-apoptotic genes, particularly those in the Bcl-2 family.
-
Consider Off-Target Effects: While this compound is selective for CBP over p300, it's important to consider that it may have other off-target effects that could contribute to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with this compound or vehicle control.
-
After the desired treatment duration, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOP ratio to determine the activity of the Wnt/β-catenin pathway.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| KHOS | Osteosarcoma | 0.83 | [6] |
| MG63 | Osteosarcoma | 1.05 | [6] |
| 143B | Osteosarcoma | 1.24 | [6] |
| RPMI-8226 | Multiple Myeloma | 6.96 | [10] |
| H929 | Multiple Myeloma | 12.25 | [10] |
| MM.1S | Multiple Myeloma | 20.77 | [10] |
| U266 | Multiple Myeloma | 12.78 | [10] |
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]
- 7. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner | PLOS One [journals.plos.org]
Technical Support Center: ICG-001 Research and Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICG-001. The information is designed to address specific experimental challenges and provide clarity on the complexities of translating this compound research into clinical applications.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway.[1][2] It functions by selectively binding to the N-terminal region of the CREB-binding protein (CBP), thereby preventing its interaction with β-catenin.[3][4][5][6] This disruption shifts the transcriptional co-activator preference of β-catenin from CBP to the highly homologous p300. The β-catenin/CBP interaction is associated with the transcription of genes that promote cell proliferation and self-renewal, while the β-catenin/p300 interaction tends to drive cellular differentiation.[4][7]
2. I am observing unexpected or contradictory results in my experiments with this compound. Why might this be happening?
The effects of this compound can be highly context-dependent and may vary significantly between different cancer types and even between different cell lines of the same cancer. For instance, while this compound has been shown to inhibit proliferation in numerous cancer cell lines, its impact on cell migration and invasion is more variable.[1][8] Some studies report an inhibition of migration, while others have observed an increase in metastatic potential, particularly in osteosarcoma models.[8][9] Additionally, there is growing evidence for Wnt/β-catenin-independent effects of this compound, suggesting it may have a broader impact on CBP's function as a transcriptional co-activator.[1][3]
3. What are the known off-target or Wnt-independent effects of this compound?
Several studies have indicated that this compound can exert anti-tumor effects that are decoupled from its inhibition of Wnt/β-catenin signaling.[1][3] For example, in pediatric glioma and pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce G1 cell-cycle arrest and inhibit tumor growth without significantly altering the expression of classic Wnt target genes like AXIN2.[1][3] These effects are thought to stem from a more general perturbation of CBP's role as a global transcriptional co-activator, affecting the expression of numerous genes involved in cell cycle progression and DNA replication.[3][10]
4. What is PRI-724 and how does it relate to this compound?
PRI-724 is a clinically applicable, water-soluble analog of this compound.[1][8] It has been used in several Phase I clinical trials for various cancers, including colon cancer, pancreatic cancer, and myeloid malignancies.[1] PRI-724 is reported to be well-tolerated by patients.[8]
5. Are there known issues with the solubility or stability of this compound?
While the search results do not provide extensive details on the physicochemical properties of this compound, the development of a water-soluble analog (PRI-724) for clinical trials suggests that the parent compound may have limitations in terms of solubility and bioavailability for in vivo applications.[1][8] For in vitro experiments, this compound is typically dissolved in DMSO or ethanol.
Troubleshooting Guides
Problem: Inconsistent effects on cell migration and invasion.
-
Possible Cause 1: Cell-type specific responses. The effect of this compound on cell motility is highly dependent on the cellular context. In some cell types, inhibiting the β-catenin/CBP interaction may promote a more migratory or invasive phenotype.
-
Troubleshooting Steps:
-
Characterize the Wnt-dependency of your cell line: Use a TCF/LEF reporter assay to confirm that this compound is inhibiting Wnt signaling at the concentrations used in your migration/invasion assays.[8]
-
Analyze the expression of key migration-related genes: Perform qPCR or western blotting for markers of epithelial-mesenchymal transition (EMT) and other motility-related genes to understand the molecular changes induced by this compound in your specific cell line.
-
Perform in vivo validation cautiously: Be aware that in vitro migration and invasion assays may not fully recapitulate the in vivo metastatic process. One preclinical study in an osteosarcoma model showed that this compound increased lung metastases.[9]
-
Problem: Lack of correlation between Wnt signaling inhibition and observed phenotype (e.g., apoptosis, cell cycle arrest).
-
Possible Cause 1: Wnt-independent effects of this compound. As mentioned in the FAQs, this compound can affect cellular processes through mechanisms that are independent of its impact on the Wnt pathway.[1][3]
-
Troubleshooting Steps:
-
Measure Wnt pathway activity: Quantify the expression of direct Wnt target genes (e.g., AXIN2, BIRC5) to confirm the extent of pathway inhibition.[8]
-
Perform global gene expression analysis: Techniques like RNA sequencing can help identify the broader transcriptional changes induced by this compound, potentially revealing the involvement of other signaling pathways.[1]
-
Investigate effects on cell cycle machinery directly: Analyze the expression and phosphorylation status of key cell cycle regulators (e.g., cyclins, CDKs, p21) to understand the mechanism of cell cycle arrest.[9]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| Pediatric HGG | Pediatric High-Grade Glioma | Proliferation, Tumorsphere formation | Low doses | Inhibition |
| PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Anchorage-dependent and -independent growth | 5-10 µM | Inhibition, G1 cell cycle arrest |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Apoptosis | 10 µM | No significant effect |
| NPC cell lines | Nasopharyngeal Carcinoma | Cell-matrix adhesion | 10 µM | Inhibition |
| Osteosarcoma cell lines | Osteosarcoma | Proliferation | IC50 ~0.8-1.2 µM | Inhibition, G0/G1 arrest |
| Osteosarcoma cell lines | Osteosarcoma | Migration | 10 µM | Increased migration |
| Multiple Myeloma cell lines | Multiple Myeloma | Cell Viability | Varies | Decreased viability |
Table 2: In Vivo Efficacy of this compound and its Analog PRI-724
| Model | Cancer Type | Compound | Dosage | Effect |
| PedHGG xenograft | Pediatric High-Grade Glioma | This compound | Not specified | Reduced tumor growth |
| PDAC orthotopic xenograft | Pancreatic Ductal Adenocarcinoma | This compound | Not specified | Prolonged survival |
| NPC lung metastasis model | Nasopharyngeal Carcinoma | This compound | 10 µM (pre-treatment) | Inhibited metastasis |
| Osteosarcoma xenograft | Osteosarcoma | This compound | 50 mg/kg/day | No effect on primary tumor growth, increased lung metastases |
| Multiple Myeloma xenograft | Multiple Myeloma | This compound | Not specified | Reduced tumor growth |
Experimental Protocols
1. TCF/LEF Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials: TCF/LEF reporter plasmid (e.g., TOPflash), a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash), a constitutively active Renilla luciferase plasmid (for normalization), luciferase assay reagent.
-
Methodology:
-
Co-transfect cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with this compound or vehicle control. Wnt3a can be used as a positive control to induce Wnt signaling.[1]
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOP ratio to determine the specific inhibition of Wnt signaling.
-
2. In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Materials: Transwell inserts (e.g., 8 µm pore size), cell culture medium with and without serum, this compound, crystal violet stain.
-
Methodology:
-
Seed cells in the upper chamber of the transwell insert in serum-free medium containing this compound or vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Visualizations
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Key challenges in the clinical translation of this compound research.
References
- 1. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 6. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICG-001 and Gemcitabine Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of ICG-001 and gemcitabine.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving the combination of this compound and gemcitabine.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Gemcitabine Efficacy in Combination | This compound induces G1 cell-cycle arrest, and gemcitabine's cytotoxic effect is primarily exerted during the S phase of the cell cycle.[1] | 1. Optimize Dosing Schedule: Instead of simultaneous administration, consider a sequential approach. Treating with gemcitabine first to target cells in the S-phase, followed by this compound, may be more effective. 2. Cell Cycle Analysis: Perform cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) to determine the proportion of cells in each phase after treatment with each agent individually and in combination. This will help to understand the scheduling-dependent effects. |
| Inconsistent or Non-Synergistic Effects | The interaction between this compound and gemcitabine can be complex and may not always be synergistic. The outcome can be cell-line dependent or influenced by the specific experimental conditions. | 1. Determine Synergy: Use methods such as the Chou-Talalay method to calculate a Combination Index (CI). A CI less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2] 2. Vary Drug Ratios: Test a range of concentration ratios of this compound to gemcitabine to identify the optimal synergistic ratio for your specific cell line. |
| High Toxicity in Animal Models | The combination of two therapeutic agents can sometimes lead to increased off-target toxicity. | 1. Dose Reduction: In combination regimens, it may be possible to reduce the dosage of one or both agents while maintaining or enhancing efficacy due to synergistic effects. 2. Monitor for Adverse Effects: Closely monitor animal subjects for signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage. |
| Variability in Experimental Results | Inherent biological variability and differences in experimental setup can lead to inconsistent results. | 1. Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, drug concentrations, incubation times, and assay methods, are consistent across all experiments. 2. Use Appropriate Controls: Always include untreated and single-agent controls in every experiment to accurately assess the effects of the combination therapy. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of action for this compound and gemcitabine?
-
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It specifically disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This leads to the downregulation of Wnt target genes involved in cell proliferation and survival.[1]
-
Gemcitabine is a nucleoside analog that, once inside the cell, is converted into its active diphosphate and triphosphate forms. These active metabolites inhibit DNA synthesis by being incorporated into the DNA strand, leading to chain termination and inducing apoptosis in actively dividing cells.[3]
2. What is the rationale for combining this compound and gemcitabine?
The combination of this compound and gemcitabine aims to target two distinct and critical pathways in cancer cells. While gemcitabine directly induces DNA damage and apoptosis in proliferating cells, this compound targets the Wnt/β-catenin pathway, which is often dysregulated in cancer and contributes to cell proliferation, survival, and drug resistance. The combination has the potential to produce synergistic anti-tumor effects and overcome resistance to gemcitabine.[1][4]
3. How does the Wnt pathway interact with the DNA damage response induced by gemcitabine?
The Wnt/β-catenin signaling pathway and the DNA damage response (DDR) are interconnected. The Wnt pathway can influence the expression of genes involved in DNA repair, potentially affecting a cell's ability to cope with the damage induced by gemcitabine. Conversely, DNA damage can also impact Wnt signaling. Targeting both pathways simultaneously may prevent cancer cells from effectively repairing gemcitabine-induced damage.
4. What are the expected effects of this compound and gemcitabine on the cell cycle?
-
This compound has been shown to induce a robust G1 cell-cycle arrest in pancreatic cancer cell lines.[1]
-
Gemcitabine primarily targets cells in the S phase, where DNA replication occurs.[3]
The opposing effects on the cell cycle highlight the importance of optimizing the treatment schedule to avoid potential antagonism.
5. How can I assess the synergistic, additive, or antagonistic effects of the combination?
The Chou-Talalay method, which calculates a Combination Index (CI), is a widely used approach to quantify the nature of the interaction between two drugs.[2] This method requires generating dose-response curves for each drug individually and for the combination at various concentrations.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | This compound IC50 (µM) |
| AsPC-1 | 5.48 |
| L3.6pl | 14.07 |
| PANC-1 | 3.43 |
| MiaPaCa-2 | 3.31 |
Data synthesized from studies on pancreatic cancer cell lines.[1]
In Vivo Survival Analysis in an Orthotopic Xenograft Model of PDAC
| Treatment Group | Mean Survival (days) | Hazard Ratio (vs. Vehicle) |
| Vehicle | 46 | - |
| This compound | 64 | 0.207 |
| Gemcitabine | 83 | 0.123 |
| This compound + Gemcitabine | 95 | 0.074 |
In this preclinical model, the combination of this compound and gemcitabine showed the greatest survival benefit.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, gemcitabine, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, gemcitabine, or the combination for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound, gemcitabine, or the combination for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
References
- 1. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective combinations of anti-cancer and targeted drugs for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with variability in ICG-001 experimental outcomes
This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability in experiments involving ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. By providing clear troubleshooting steps, detailed protocols, and mechanistic insights, this document aims to enhance experimental reproducibility and success.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question 1: The IC50 value I calculated for this compound in my cell line is significantly different from published values. What are the potential reasons?
Answer: Discrepancies in IC50 values are a common source of variability and can be attributed to several factors:
-
Cell Line Specificity: The primary reason for different IC50 values is the inherent biological variability among cell lines.[1] The response to this compound is highly context-dependent, influenced by the cell's genetic background, the basal level of Wnt/β-catenin signaling, and the relative expression of the coactivators CBP and p300.[2][3]
-
Experimental Conditions: Minor variations in protocol can lead to major differences in outcomes.
-
Cell Density: The number of cells seeded per well should be optimized and kept consistent, as this can affect the per-cell concentration of the compound.[4]
-
Incubation Time: this compound's effect is time and dose-dependent.[5] IC50 values will differ depending on whether the assay is conducted at 24, 48, or 72 hours post-treatment.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, Crystal Violet) measure different aspects of cell health (metabolic activity, ATP content, cell number) and can yield different IC50 values.
-
-
Compound Handling: this compound has limited aqueous solubility. Improper dissolution or storage can lead to precipitation or degradation, reducing its effective concentration. Always use fresh DMSO for stock solutions.[6]
-
Cell Culture Conditions: Factors like serum concentration, cell passage number, and confluence can alter cellular signaling pathways and drug sensitivity. It is crucial to maintain consistent culture practices.
Question 2: I am not observing the expected apoptotic effect of this compound. Why might this be?
Answer: While this compound is known to induce apoptosis in some cancer cells, this is not its only mechanism of action.[2][7] The cellular outcome can vary significantly.
-
Predominant G1 Cell-Cycle Arrest: In many cell types, such as pancreatic cancer and osteosarcoma, this compound's primary effect is a robust G1 cell-cycle arrest rather than apoptosis.[5][8] This is often mediated by the downregulation of key cell cycle proteins like Cyclin D1.[2][5] It is crucial to perform cell cycle analysis (e.g., via propidium iodide staining) in parallel with apoptosis assays (e.g., Annexin V staining or caspase activity).
-
Wnt-Independent Effects: this compound's effects are not always coupled to its inhibition of Wnt signaling.[8][9] It can broadly affect CBP's function as a transcriptional coactivator for numerous transcription factors, leading to pleiotropic effects on gene expression that are independent of β-catenin.[3][10] Therefore, a lack of apoptosis may not indicate a failure of the compound but rather a different primary mechanism of action in your specific model.
-
Time-Course Dependence: Apoptosis is a terminal event. You may need to extend your experimental time course to observe significant levels of cell death following an initial period of cell cycle arrest.
Question 3: I am having difficulty dissolving this compound and am concerned about precipitation in my cell culture media.
Answer: Proper solubilization is critical for accurate and reproducible results. This compound is highly hydrophobic.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[6][11] Store this stock in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]
-
Working Solution Preparation: When preparing your working solution, perform serial dilutions. It is recommended to first dilute the DMSO stock in additional DMSO before adding it to your aqueous buffer or cell culture medium.[12] The final concentration of DMSO in your cell culture medium should ideally be kept below 0.1% to avoid solvent-induced artifacts.[12]
-
Aqueous Solubility: this compound is sparingly soluble in aqueous buffers.[13] For maximum solubility, it can first be dissolved in ethanol and then diluted with the aqueous buffer. However, aqueous solutions are not stable and should be used on the same day they are prepared.[13]
-
Visual Inspection: Always visually inspect your culture plates after adding the compound. If you see precipitate, your compound has likely crashed out of solution. Consider lowering the final concentration or adjusting your dilution method.
Question 4: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Reproducibility issues often stem from minor, overlooked variations in protocol.
-
Standardize Cell Seeding: Ensure you seed the exact same number of cells for each experiment and allow them to adhere and stabilize for a consistent period (e.g., 24 hours) before adding this compound.
-
Compound Freshness: Use freshly prepared dilutions of this compound for each experiment from a validated stock. Avoid using old working solutions.
-
Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your treated samples) to account for any effects of the solvent itself.[5]
-
Consistent Incubation: Use a calibrated incubator and ensure the timing of treatment and harvesting is precise and consistent across all experiments.
-
Assay Controls: Include appropriate positive and negative controls for your functional assays (e.g., a known Wnt activator for a reporter assay, or a known apoptosis inducer like staurosporine for a caspase assay).
Frequently Asked Questions (FAQs)
Question 1: What is the precise mechanism of action of this compound?
Answer: this compound is a small molecule antagonist of Wnt/β-catenin-mediated transcription.[14] It functions by binding with high affinity and specificity to the N-terminal domain of CREB-binding protein (CBP), a transcriptional coactivator.[2][3] This binding physically obstructs the interaction between CBP and β-catenin, thereby inhibiting the transcription of a subset of Wnt target genes involved in proliferation and self-renewal, such as Survivin and Cyclin D1.[2][15]
Question 2: What is the significance of this compound's differential binding to CBP versus p300?
Answer: This is a critical aspect of this compound's function. CBP and its homolog p300 are both coactivators for β-catenin, but they often regulate different sets of target genes.[3]
-
CBP/β-catenin interaction is generally associated with maintaining a progenitor or self-renewing state.[15]
-
p300/β-catenin interaction is often linked to the activation of genes that initiate cellular differentiation.[15]
This compound selectively blocks the CBP/β-catenin interaction without affecting the p300/β-catenin interaction.[7][16] This can shift the balance, causing β-catenin to associate more with p300, which can actively promote differentiation. This mechanism is thought to contribute to its selective effect on cancer cells versus normal stem cells.[3]
Question 3: What are the typical working concentrations for in vitro experiments?
Answer: The optimal concentration is highly cell-line dependent and should be determined empirically by performing a dose-response curve. However, a general range can be provided:
-
Wnt Reporter Assays: 1-10 µM is often sufficient to see significant inhibition of TOPFLASH reporter activity.[17]
-
Cell Viability/Proliferation Assays: Concentrations typically range from 0.1 µM to 25 µM, depending on the sensitivity of the cell line and the duration of the experiment.[5][17]
-
Mechanism of Action Studies: A concentration of 10-25 µM is often used to ensure robust inhibition of downstream targets for assays like Western blotting or RT-PCR.[2][17]
Question 4: How should I properly store this compound?
Answer:
-
Solid Form: The solid (powder) form of this compound should be stored at -20°C.[11]
-
DMSO Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods.[12]
-
Aqueous Solutions: Aqueous preparations of this compound are not stable and should be made fresh for immediate use. Do not store aqueous solutions for more than one day.[13]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| KHOS | Osteosarcoma | 72 h | 0.83 | [5] |
| MG63 | Osteosarcoma | 72 h | 1.05 | [5] |
| 143B | Osteosarcoma | 72 h | 1.24 | [5] |
| RPMI-8226 | Multiple Myeloma | Not Specified | 6.96 | [17] |
| H929 | Multiple Myeloma | Not Specified | 12.25 | [17] |
| U266 | Multiple Myeloma | Not Specified | 12.78 | [17] |
| MM.1S | Multiple Myeloma | Not Specified | 20.77 | [17] |
| CBP (Cell-free) | N/A | N/A | 3.0 | [6][16] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation |
| DMSO | ≥ 27.43 mg/mL (~50 mM) | [7][13] |
| Ethanol | ~30 mg/mL (~55 mM) | [13] |
| Aqueous Buffer | Sparingly soluble | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Wnt/β-catenin Reporter Assay (TOPFLASH/FOPFLASH)
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFLASH) and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization. As a negative control, a parallel set of cells should be transfected with FOPFLASH, which contains mutated TCF/LEF binding sites.[17]
-
Recovery: Allow cells to recover and express the plasmids for 24 hours post-transfection.
-
Treatment: Treat the cells with this compound at the desired concentrations. Include a vehicle control and, if applicable, a positive control (e.g., Wnt3a conditioned media).
-
Incubation: Incubate for an additional 24 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. Normalize the TOPFLASH/Renilla ratio to the vehicle control. The FOPFLASH/Renilla ratio should remain low and unaffected by Wnt stimulation or this compound treatment.[6]
Protocol 3: Western Blot Analysis of Downstream Targets
-
Treatment and Lysis: Plate cells and treat with this compound or vehicle for the desired time. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Cyclin D1, cleaved PARP, β-catenin) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides and Diagrams
Caption: this compound specifically blocks the interaction between CBP and β-catenin in the nucleus.
Caption: A general experimental workflow for assessing the effects of this compound on cultured cells.
Caption: A logical flowchart for troubleshooting common issues encountered with this compound.
References
- 1. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Taking The Road Less Traveled – The Therapeutic Potential of CBP/β-Catenin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound affects DRP1 activity and ER stress correlative with its anti-proliferative effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D Chromatin Alteration by Disrupting β-Catenin/CBP Interaction Is Enriched with Insulin Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 12. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cellagentech.com [cellagentech.com]
- 15. Small-molecule inhibition of CBP/catenin interactions eliminates drug-resistant clones in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ICG-001 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of ICG-001 during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound as a solid powder?
A1: For long-term stability, this compound solid powder should be stored at -20°C, protected from moisture.[1][2][3] Under these conditions, the compound is stable for up to three years.[1] For short-term storage, 4°C with desiccation is also acceptable.[4]
Q2: How should I store this compound after dissolving it in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage, it is highly recommended to prepare aliquots of your stock solution in anhydrous DMSO and store them at -80°C.[1] Under these conditions, the solution can be stable for up to two years.[5] Avoid repeated freeze-thaw cycles. For short-term use, aliquots can be stored at -20°C for up to one month or at 4°C for up to one week.[1][6]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents. The most common solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mM.[2] It is also soluble in ethanol to at least 50 mM.[2] When preparing solutions, ensure the use of anhydrous solvents to minimize hydrolysis.
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use.[1] To prevent this, ensure you are using a concentration within the solubility limits and consider preparing more dilute stock solutions if the issue persists. Always use fresh, anhydrous DMSO for preparing stock solutions.[6]
Q5: How often should I change the medium containing this compound in my cell culture experiments?
A5: Due to the potential for degradation in aqueous media at 37°C, it is recommended to replace the cell culture medium with freshly diluted this compound every 24 to 48 hours to maintain a consistent effective concentration.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). 2. Degradation of this compound in working solution/cell culture medium. 3. Inaccurate initial concentration of the stock solution. | 1. Prepare fresh aliquots of this compound stock solution from solid powder. Always store aliquots at -80°C for long-term use. 2. Prepare fresh working solutions for each experiment. For multi-day experiments, replenish the media with fresh this compound every 24-48 hours. 3. Verify the concentration of your stock solution using a spectrophotometer or by HPLC. |
| Precipitation of this compound in cell culture medium | 1. The final concentration of this compound exceeds its solubility in the aqueous medium. 2. The concentration of the organic solvent (e.g., DMSO) in the final medium is too high, causing cytotoxicity and affecting compound solubility. | 1. Ensure the final concentration of this compound is within its working range (typically in the low micromolar range). Perform a serial dilution of your stock solution. 2. Keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced effects. Include a vehicle control (medium with the same percentage of DMSO) in your experiments. |
| Variability between experimental replicates | 1. Inconsistent aliquoting or dilution of this compound. 2. Degradation of this compound in some samples but not others. 3. Cell line instability or passage number differences. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Handle all samples consistently and minimize the time working solutions are kept at room temperature or 37°C before being added to the cells. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
Stability Data Summary
The following table summarizes the recommended storage conditions and known stability of this compound.
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1][5] |
| 4°C (desiccated) | Stable for shorter periods[4] | ||
| Solution | DMSO | -80°C | Up to 2 years[5] |
| -20°C | Up to 1 month[6] | ||
| 4°C | Up to 1 week[1][6] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 548.63 g/mol , add 182.3 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants.
-
Method Development (if not already established):
-
Develop a reverse-phase HPLC method capable of resolving this compound from potential degradation products. A C18 column is a common starting point.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Optimize the gradient, flow rate, and column temperature to achieve good peak shape and resolution.
-
Use a UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 224 or 280 nm).
-
-
Forced Degradation Studies:
-
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, subject this compound solutions to stress conditions:
-
Acidic Hydrolysis: Incubate with 0.1 N HCl at 60°C.
-
Basic Hydrolysis: Incubate with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Incubate with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate a solid sample and a solution sample at elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution to UV light.
-
-
Analyze samples at various time points by HPLC to monitor the formation of degradation peaks and the decrease in the parent this compound peak area.
-
-
Long-Term Stability Study:
-
Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquot the solutions into appropriate storage vials.
-
Store the vials under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Record any changes in appearance (e.g., color, precipitation).
-
Visualizations
This compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway
Caption: this compound inhibits Wnt signaling by blocking β-catenin/CBP interaction.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: General workflow for conducting a cell-based assay using this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
how to confirm ICG-001 is inhibiting the Wnt pathway as expected
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ICG-001 to inhibit the canonical Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit the Wnt pathway?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2][3] In the canonical Wnt pathway, nuclear β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators like CBP to initiate the transcription of Wnt target genes. This compound competitively binds to CBP, preventing its association with β-catenin and thereby suppressing the transcription of downstream Wnt target genes.[1][4] It is important to note that this compound does not inhibit the interaction between β-catenin and the highly homologous coactivator p300.[1][3]
Q2: I treated my cells with this compound, but I don't see a decrease in my phenotype of interest (e.g., proliferation). Does this mean the inhibitor isn't working?
A2: Not necessarily. The observed phenotype may not be solely dependent on the Wnt/β-catenin/CBP signaling axis, or your experimental conditions may need optimization. It is crucial to first confirm that this compound is engaging its target and inhibiting the Wnt pathway at a molecular level in your specific cell system. Some studies have reported that this compound's effects on phenotypes like cell cycle arrest can be decoupled from its Wnt inhibitory function in certain cancer cell lines.[4]
To troubleshoot, you should:
-
Confirm Target Engagement: Directly assess the inhibition of Wnt pathway activity using a reporter assay or by measuring the expression of direct Wnt target genes.
-
Optimize this compound Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for Wnt pathway inhibition in your cell line.
-
Assess Cell Line Sensitivity: Different cell lines can have varying levels of basal Wnt activity and sensitivity to this compound.[5]
-
Consider Wnt-Independent Effects: Be aware that this compound has been reported to have effects independent of the Wnt pathway.[6][7]
Q3: How can I definitively confirm that this compound is inhibiting the Wnt pathway in my experiment?
A3: A multi-pronged approach is recommended for robust confirmation. You should combine a direct measure of Wnt transcriptional activity with an analysis of downstream target gene expression.
-
Primary Confirmation: Use a TCF/LEF luciferase reporter assay (e.g., TOP/FOPflash). A significant decrease in the TOP/FOPflash ratio after this compound treatment is a direct indicator of Wnt pathway inhibition.
-
Secondary Confirmation: Measure the mRNA and/or protein levels of well-established Wnt target genes. A consistent downregulation of these genes will corroborate your reporter assay results.
Troubleshooting Guides
Guide 1: TCF/LEF Luciferase Reporter Assay Shows No Inhibition
Problem: You have treated your cells with this compound, but the TOP/FOPflash luciferase reporter assay shows no significant decrease in activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 25 µM).[1][8] | A dose-dependent decrease in the TOP/FOPflash ratio. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 8, 16, 24, 48 hours) at an effective this compound concentration. | A time-dependent decrease in reporter activity. |
| Low Basal Wnt Activity | Stimulate the Wnt pathway with a known activator, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), before or during this compound treatment.[7][9] | This compound should effectively inhibit the stimulated Wnt activity. |
| Reporter Plasmid Issues | Verify the integrity of your TOPflash and FOPflash plasmids by sequencing. Ensure efficient transfection of your cells. | Proper plasmid integrity and transfection efficiency are necessary for a reliable assay. |
| Cell Line Insensitivity | Some cell lines may be resistant to this compound. Consider testing other Wnt pathway inhibitors with different mechanisms of action. | If other inhibitors work, your cell line may have a resistance mechanism specific to this compound's mode of action. |
Guide 2: Inconsistent Changes in Downstream Wnt Target Genes
Problem: After this compound treatment, you observe inconsistent or no change in the expression of Wnt target genes like AXIN2, CCND1 (Cyclin D1), or MYC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell-Type Specific Target Gene Expression | The repertoire of Wnt target genes can be cell-type specific. Research the primary Wnt target genes in your specific cell line or tissue type. | Focus on measuring the most relevant and robustly expressed Wnt targets for your system. |
| Kinetics of Gene Expression | The timing of changes in mRNA and protein levels can vary. Perform a time-course experiment and measure both transcript (qPCR) and protein (Western blot) levels. | You should observe a decrease in mRNA levels preceding a drop in protein levels. |
| Wnt-Independent Regulation of Target Genes | The expression of genes like MYC and CCND1 can be regulated by other signaling pathways.[4] | Prioritize measuring genes that are more exclusively regulated by the Wnt pathway, such as AXIN2. |
| Off-Target Effects of this compound | At high concentrations, this compound may have off-target effects. Use the lowest effective concentration determined from your dose-response studies. | A clear dose-dependent decrease in Wnt target genes at non-toxic concentrations. |
Experimental Protocols
Protocol 1: TCF/LEF Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of the canonical Wnt pathway.
Materials:
-
Cells of interest
-
TOPflash and FOPflash reporter plasmids (FOPflash contains mutated TCF/LEF binding sites and serves as a negative control)
-
A co-transfected plasmid expressing Renilla luciferase for normalization
-
Lipofectamine or other transfection reagent
-
This compound
-
Wnt3a conditioned media (optional, for stimulation)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid according to the manufacturer's protocol for your transfection reagent.
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment:
-
(Optional) If stimulating, replace the media with Wnt3a conditioned media.
-
Add this compound at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry: Measure Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio for both control and this compound treated samples.
-
A decrease in the TOP/FOP ratio upon this compound treatment indicates Wnt pathway inhibition.
-
Protocol 2: Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol quantifies the mRNA levels of Wnt target genes.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, CCND1, MYC, BIRC5 (Survivin)) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with your cDNA, primers, and master mix.
-
Data Analysis:
-
Calculate the ΔCt for each gene by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow to confirm this compound-mediated Wnt pathway inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner | PLOS One [journals.plos.org]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing conflicting reports on ICG-001's effects in different cancers
Welcome to the technical support center for ICG-001. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this compound and understanding its diverse effects across different cancer types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It functions by binding to the CREB-binding protein (CBP) with high affinity, which prevents the interaction between CBP and β-catenin.[1][2][3] This disruption selectively inhibits the transcription of CBP/β-catenin-dependent target genes, which are often involved in cell proliferation and survival.[1][2] An important aspect of this compound's selectivity is that it does not interfere with the interaction between β-catenin and the highly homologous p300 protein.[2][4] This differential inhibition is thought to shift the transcriptional output from a proliferative to a more differentiated state.
Q2: We are observing conflicting results with this compound in our cancer cell lines. In some experiments, it induces apoptosis, while in others, it primarily causes cell cycle arrest. Why is this happening?
This is a well-documented phenomenon and a critical point of investigation for this compound. The cellular outcome of this compound treatment is highly context-dependent and can be influenced by several factors, including:
-
Cancer Type and Genetic Background: Different cancer types exhibit varying dependencies on the Wnt/β-catenin pathway and may have distinct downstream effector pathways. For example, in colon cancer cells with mutations in APC or β-catenin, this compound robustly induces apoptosis.[1][5] In contrast, in many pancreatic ductal adenocarcinoma (PDAC) cell lines, the primary effect is a G1 cell cycle arrest, with only modest or variable effects on apoptosis.[6][7]
-
Wnt-Independent Effects: this compound has been shown to exert its effects through mechanisms independent of the Wnt/β-catenin pathway in certain cancers. In multiple myeloma, for instance, this compound-induced apoptosis is mediated by the upregulation of pro-apoptotic proteins Noxa and Puma, a process that is independent of Wnt signaling inhibition.[1][8][9] Similarly, in pediatric high-grade gliomas, which often exhibit minimal Wnt signaling activity, this compound still effectively inhibits tumor growth.[2][10][11]
-
Experimental Conditions: Factors such as cell density, passage number, and the specific formulation and handling of this compound can influence experimental outcomes. It is crucial to maintain consistent and well-documented experimental protocols.
Troubleshooting Guide
Issue: Inconsistent or unexpected cellular response to this compound (e.g., cell cycle arrest instead of expected apoptosis).
Possible Causes and Solutions:
-
Cell Line-Specific Response:
-
Troubleshooting Step: Verify the known response of your specific cell line to this compound by consulting the literature. The effects of this compound are known to be highly cell-type specific.
-
Example: While colon cancer cell lines like SW480 and HCT116 readily undergo apoptosis upon this compound treatment[1][5], pancreatic cancer cell lines often exhibit G1 arrest.[6][7]
-
-
Wnt Pathway Activation Status:
-
This compound Concentration and Exposure Time:
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and desired outcome. Lower concentrations may be cytostatic, while higher concentrations can become cytotoxic.[2]
-
-
This compound Stability and Solubility:
-
Troubleshooting Step: Ensure proper handling and storage of this compound. It is soluble in DMSO and ethanol, but has limited solubility in aqueous solutions.[4][12] Prepare fresh dilutions from a stock solution for each experiment. Aqueous solutions of this compound are not recommended for storage for more than a day.[12]
-
Data Presentation
Table 1: Comparative Effects of this compound in Different Cancer Types
| Cancer Type | Primary Effect | Key Molecular Mechanisms | Relevant Cell Lines |
| Colon Cancer | Apoptosis | Downregulation of Survivin, a known inhibitor of apoptosis.[1][5][13] | SW480, HCT116, SW620[1][4] |
| Pancreatic Cancer | G1 Cell Cycle Arrest (variable apoptosis) | Altered expression of cell cycle regulators like SKP2 and CDKN1A.[6][14] | AsPC-1, PANC-1, L3.6pl |
| Multiple Myeloma | Apoptosis & Growth Arrest | Wnt-independent upregulation of pro-apoptotic BH3-only proteins Noxa and Puma.[1][8][9] | RPMI-8226, H929, MM.1S, U266 |
| Pediatric Glioma | Inhibition of proliferation and tumor growth | Wnt-independent effects on cell cycle and metabolic processes.[2][10][11] | KNS42, SF188, UW479 |
| Uveal Melanoma | Cell Cycle Arrest & Apoptosis | Suppression of Wnt, mTOR, and MAPK signaling pathways.[15] | Mel202, Mel270 |
| Osteosarcoma | G0/G1 Cell Cycle Arrest | Decreased expression of Cyclin D1 and D3, and reduced Rb phosphorylation.[16] | KHOS, MG63, 143B |
| Endometrial Cancer | Cell Cycle Arrest & Autophagy | Decreased expression of CD44, HK2, and cyclin A. No significant apoptosis observed.[17] | HEC-59, HEC-1A |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KNS42 | Pediatric Glioma | 3 |
| SF188 | Pediatric Glioma | 2 |
| UW479 | Pediatric Glioma | 16 |
| RPMI-8226 | Multiple Myeloma | 6.96 |
| H929 | Multiple Myeloma | 12.25 |
| MM.1S | Multiple Myeloma | 20.77 |
| U266 | Multiple Myeloma | 12.78 |
| KHOS | Osteosarcoma | 0.83 (at 72h) |
| MG63 | Osteosarcoma | 1.05 (at 72h) |
| 143B | Osteosarcoma | 1.24 (at 72h) |
| SGC-7901 | Gastric Cancer | 26.6 |
| MGC-803 | Gastric Cancer | 8.8 |
| BGC-823 | Gastric Cancer | 26.4 |
| MKN-45 | Gastric Cancer | 31.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline. Optimization for specific cell lines may be required.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry. Refer to the manufacturer's instructions for your specific Annexin V/PI kit for detailed guidance.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
References
- 1. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. The CREB-binding protein inhibitor this compound suppresses pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner | PLOS One [journals.plos.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pnas.org [pnas.org]
- 14. 3D Chromatin Alteration by Disrupting β-Catenin/CBP Interaction Is Enriched with Insulin Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]
- 17. β-catenin inhibitor this compound suppress cell cycle progression and induce autophagy in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ICG-001's Anti-Tumor Efficacy: A Comparative Guide for New Cancer Models
For Immediate Release
This guide provides a comprehensive analysis of the anti-tumor effects of ICG-001, a specific inhibitor of the Wnt/β-catenin signaling pathway, in several novel cancer models. It is designed for researchers, scientists, and drug development professionals, offering a direct comparison of this compound's performance against other therapeutic alternatives, supported by experimental data.
This compound selectively disrupts the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), leading to the modulation of Wnt target gene expression.[1][2][3][4][5] This guide synthesizes recent findings on its efficacy in cancers such as osteosarcoma, pediatric glioma, triple-negative breast cancer, pancreatic cancer, and various hematological malignancies, providing a valuable resource for preclinical and translational research.
Performance of this compound Monotherapy: In Vitro Studies
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, although sensitivity varies between cancer types and specific cell lines.
| Cancer Model | Cell Line | IC50 (72h) | Key Findings |
| Osteosarcoma | KHOS | 0.83 µM | Dose-dependent decrease in cell viability.[1] |
| Osteosarcoma | MG63 | 1.05 µM | Time and dose-dependent inhibition of viability.[1] |
| Osteosarcoma | 143B | 1.24 µM | Significant reduction in viable cells over time.[1] |
| Pediatric Glioma | KNS42 | 3 µM | Dose-dependent reduction in cell viability.[3] |
| Pediatric Glioma | SF188 | 2 µM | High sensitivity to this compound.[3] |
| Pediatric Glioma | UW479 | 16 µM | Lower sensitivity compared to other glioma lines.[3] |
| Multiple Myeloma | RPMI-8226 | 6.96 µM | Significant decrease in cell viability.[6] |
| Multiple Myeloma | H929 | 12.25 µM | Moderate sensitivity to this compound.[6] |
| Multiple Myeloma | MM.1S | 20.77 µM | Lower sensitivity among myeloma lines.[6] |
| Multiple Myeloma | U266 | 12.78 µM | Moderate inhibition of cell viability.[6] |
| Colorectal Cancer | HCT116 | 5.57 µM | Inhibition of cell growth.[7] |
Comparative Efficacy of this compound
Comparison with Other Wnt Pathway Inhibitors
A study in osteosarcoma cells provided a direct comparison between this compound and XAV-939, a tankyrase inhibitor that reduces β-catenin levels. While both compounds decreased cell viability, they had opposing effects on cell migration. This compound was found to surprisingly increase cell migration, whereas XAV-939 significantly reduced it, suggesting that the specific mechanism of Wnt pathway inhibition can lead to different phenotypic outcomes.[8]
| Cancer Model | Cell Line | Treatment (Concentration) | Effect on Viability | Effect on Migration |
| Osteosarcoma | KHOS | This compound (up to 10 µM) | Decreased | Increased |
| Osteosarcoma | KHOS | XAV-939 (10 µM) | Decreased | Decreased |
Performance in Combination with Standard Chemotherapies
This compound has shown synergistic effects when combined with standard-of-care chemotherapeutic agents in several cancer models, often enhancing the efficacy of these drugs and overcoming resistance.
| Cancer Model | Combination Drug | Key Findings |
| Pancreatic Cancer | Gemcitabine | Augmented in vitro growth inhibition.[9] In vivo, the combination showed the greatest survival benefit compared to vehicle, but not a significant improvement over gemcitabine alone.[2] |
| Acute Lymphoblastic Leukemia (ALL) | Nilotinib or VDL (Vincristine, Dexamethasone, L-Asparaginase) | Eradicated drug-resistant ALL cells in vitro and significantly prolonged survival in mouse xenograft models.[3] |
| Multiple Myeloma | Doxorubicin, Melphalan | Enhanced cytotoxic effects and abrogated chemoresistance induced by bone marrow stroma.[6] |
| Multiple Myeloma (Bortezomib-Resistant) | Bortezomib | Sensitized resistant cells to bortezomib, significantly decreasing cell viability and increasing apoptosis.[5] |
| Gastric Cancer | 5-Fluorouracil (5-Fu), Cisplatin | Enhanced chemosensitivity of cancer stem-like cells and reduced expression of chemoresistance genes.[1] |
| Triple-Negative Breast Cancer (TNBC) | Doxorubicin | Synergistically repressed tumor cell proliferation and increased cytotoxicity in doxorubicin-resistant PDX models.[10] |
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound.
| Cancer Model | In Vivo Model | This compound Dosage | Key Findings |
| Gastric Cancer | MGC-803 Xenograft | 50 mg/kg/day | Significantly reduced tumor volumes compared to control.[1] |
| Multiple Myeloma | RPMI-8226 Xenograft | Not specified | Significantly reduced tumor growth.[6] |
| Acute Lymphoblastic Leukemia (ALL) | Patient-Derived Xenograft (PDX) | 50-100 mg/kg/day (in combination) | Significantly prolonged survival when combined with chemotherapy.[3] |
| Colorectal Cancer | HCT116-luc Splenic Injection | Not specified | Significantly inhibited metastatic outgrowth to the liver.[7] |
| Osteosarcoma | KHOS Para-tibial Injection | 50 mg/kg/day | Did not significantly modulate primary tumor growth but increased metastatic dissemination to the lungs.[1] |
Mechanism of Action and Pathway Analysis
This compound functions by specifically binding to the N-terminus of CBP, which prevents its interaction with β-catenin.[3] This shifts the transcriptional co-activation balance from CBP to p300, leading to the downregulation of pro-proliferative and survival genes like Cyclin D1, c-Myc, and Survivin (BIRC5), and inducing cell cycle arrest, primarily at the G0/G1 phase.[1][4][8]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflows
The following diagram outlines a typical workflow for evaluating the anti-tumor effects of this compound.
Caption: General experimental workflow for validating this compound's anti-tumor effects.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed 2,000-3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1–10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Fixation: Discard the medium, wash wells gently with PBS, and fix the cells with 1% glutaraldehyde for 15-20 minutes.
-
Staining: Wash the plate with water and stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plate with tap water until the water runs clear. Air dry the plate.
-
Solubilization: Add 200 µL of methanol or Sorenson solution to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells and treat with this compound or control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment.
-
Fixation: Wash cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNAse Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and prevent its staining.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, for injection.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously or orthotopically inject a defined number of cells (e.g., 1-5 x 10^6) into the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment groups. Administer this compound (e.g., 50-100 mg/kg/day via intraperitoneal injection) or vehicle control.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight and overall health regularly.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis like immunohistochemistry (IHC) or Western blotting.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Transwell invasion and migration assay [bio-protocol.org]
A Comparative Analysis of ICG-001 and its Analog PRI-724 in Modulating the Wnt/β-Catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the Wnt/β-catenin signaling pathway: ICG-001 and its clinical-stage analog, PRI-724. Both small molecules target the interaction between β-catenin and its coactivator, the CREB-binding protein (CBP), a critical node in the transcriptional activation of Wnt target genes implicated in various cancers and fibrotic diseases.[1][2][3][4][5][6] This document summarizes key experimental data, outlines common methodologies for their evaluation, and visually represents their mechanism of action.
Mechanism of Action: Targeting the β-catenin/CBP Interaction
This compound and PRI-724 are specific inhibitors that disrupt the binding of β-catenin to CBP.[5][6] This selective inhibition prevents the formation of a functional transcriptional complex, thereby downregulating the expression of Wnt target genes such as Cyclin D1 and Survivin, which are crucial for cell proliferation and survival.[2] Notably, these inhibitors do not interfere with the interaction between β-catenin and p300, a related coactivator, suggesting a specific mechanism of action.[7] PRI-724 is described as a second-generation CBP/β-catenin antagonist and an active enantiomer of this compound.[4][8][9]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound and PRI-724.
In Vitro Efficacy: A Summary of IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and PRI-724 in various cancer cell lines as reported in different studies. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, such as assay type and incubation time.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay/Incubation Time |
| KHOS | Osteosarcoma | 0.83 | Crystal Violet / 72h[10] |
| MG63 | Osteosarcoma | 1.05 | Crystal Violet / 72h[10] |
| 143B | Osteosarcoma | 1.24 | Crystal Violet / 72h[10] |
| Mel202 | Uveal Melanoma | ~1.0 | MTT / 96h[11] |
| Mel270 | Uveal Melanoma | ~2.0 | MTT / 96h[11] |
| RPMI-8226 | Multiple Myeloma | 6.96 | MTT / Not Specified[2] |
| H929 | Multiple Myeloma | 12.25 | MTT / Not Specified[2] |
| MM.1S | Multiple Myeloma | 20.77 | MTT / Not Specified[2] |
| U266 | Multiple Myeloma | 12.78 | MTT / Not Specified[2] |
| KNS42 | Pediatric Glioma | 3 | Cell Viability / 72h[12] |
| SF188 | Pediatric Glioma | 2 | Cell Viability / 72h[12] |
| UW479 | Pediatric Glioma | 16 | Cell Viability / 72h[12] |
| A549 | Lung Cancer | 6.1 | MTT / 72h[7] |
| HCT-116 | Colon Cancer | 38 | Cell Growth / Not Specified[7] |
Table 2: In Vitro Efficacy of PRI-724
| Cell Line | Cancer Type | IC50 (µM) | Assay/Incubation Time |
| NTERA-2 | Germ Cell Tumor | 8.63 | Luminescent Viability / 72h[8] |
| NTERA-2 CisR | Germ Cell Tumor (Cisplatin-Resistant) | 4.97 | Luminescent Viability / 72h[8] |
| CAL 27 | Head and Neck Squamous Cancer | ~10-20 | Resazurin / 48h[13] |
| FaDu | Head and Neck Squamous Cancer | ~20-30 | Resazurin / 48h[13] |
In Vivo Efficacy: Xenograft Models
Both this compound and PRI-724 have demonstrated anti-tumor activity in preclinical animal models.
This compound:
-
In a uveal melanoma xenograft model using Mel270 cells, intratumoral administration of 50 mg/kg this compound significantly reduced tumor growth and prolonged animal survival.[11]
-
In a multiple myeloma xenograft model with RPMI-8226 cells, this compound treatment resulted in a significant reduction in tumor growth.[2]
-
A study on osteosarcoma xenografts (KHOS cells) with 50 mg/kg/day of this compound did not show a significant modulation of primary tumor growth but did increase lung metastases.[14][15]
PRI-724:
-
In a cisplatin-resistant germ cell tumor xenograft model (NTERA-2 CisR), PRI-724 administered at 30 mg/kg/day was evaluated, though the specific tumor growth inhibition data was not detailed in the abstract.[8]
-
PRI-724 has shown anti-tumor activity in mouse xenograft models of colon cancer.[16]
Experimental Protocols
Detailed protocols for the key experiments cited are outlined below to provide a framework for the evaluation of these inhibitors.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor (e.g., this compound or PRI-724) or vehicle control for a specified period (e.g., 48-96 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
Crystal Violet Staining:
-
Cells are seeded and treated in a similar manner to the MTT assay.
-
After the treatment period, the medium is removed, and the cells are washed with PBS.
-
Cells are fixed with a solution such as 4% paraformaldehyde.
-
The fixed cells are then stained with a crystal violet solution.
-
After washing away the excess stain, the bound dye is solubilized (e.g., with acetic acid).
-
The absorbance of the solubilized dye is measured to determine the relative number of viable cells.
-
In Vivo Xenograft Studies
-
Tumor Implantation:
-
Cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of immunocompromised mice (e.g., nude or SCID mice).
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
The inhibitor (this compound or PRI-724) is administered via a specified route (e.g., intraperitoneal, intravenous, or intratumoral) at a predetermined dose and schedule (e.g., daily or several times a week). The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting, or gene expression analysis).
-
Survival analysis may also be performed.
-
Conclusion
Both this compound and its analog PRI-724 are potent and specific inhibitors of the Wnt/β-catenin signaling pathway, demonstrating efficacy in a range of preclinical cancer models. PRI-724 has advanced into clinical trials, indicating its potential for therapeutic application.[9][10] The data presented in this guide, compiled from various studies, provides a valuable resource for researchers in the field of Wnt signaling and cancer therapeutics. The provided experimental frameworks can serve as a basis for the design of further comparative studies to elucidate the relative potency and potential clinical applications of these two important molecules. Direct, head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the superior compound for specific therapeutic indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. β-catenin signaling inhibitors this compound and C-82 improve fibrosis in preclinical models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
a comparative analysis of ICG-001 and other Wnt pathway inhibitors
An objective analysis of small molecules and biologics targeting the Wnt signaling cascade for researchers, scientists, and drug development professionals.
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers and fibrotic diseases, making it a prime target for therapeutic intervention.[2][3] This guide provides a comparative analysis of ICG-001, a first-in-class inhibitor of the β-catenin/CBP interaction, and other prominent Wnt pathway inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Different Nodes of the Wnt Cascade
Wnt pathway inhibitors can be broadly classified based on their point of intervention within the signaling cascade, from the cell surface to the nucleus.
This compound is a small molecule that specifically antagonizes the canonical Wnt/β-catenin pathway by disrupting the interaction between β-catenin and the CREB-binding protein (CBP), a transcriptional coactivator.[4][5] Notably, it does not affect the interaction between β-catenin and the highly homologous coactivator p300. This selective action is thought to shift gene expression from a proliferative, self-renewal program (mediated by CBP) towards a differentiation program (mediated by p300).[6][7] A derivative of this compound, PRI-724, has advanced into clinical trials for various cancers, including solid tumors and myeloid malignancies.[4][8]
Other inhibitors target different components of the pathway:
-
Porcupine (PORCN) Inhibitors (e.g., WNT974): These agents block the secretion of Wnt ligands by inhibiting Porcupine, an O-acyltransferase essential for their palmitoylation and subsequent release. This effectively shuts down all Wnt-ligand-dependent signaling.[1][9]
-
Frizzled (FZD) Receptor Antagonists (e.g., OMP-18R5): These are typically monoclonal antibodies that bind to FZD receptors on the cell surface, preventing Wnt ligands from initiating the signaling cascade.[1][10]
-
Tankyrase Inhibitors (e.g., XAV939): These compounds inhibit tankyrase, an enzyme that promotes the degradation of Axin. By stabilizing Axin levels, they enhance the activity of the β-catenin destruction complex, leading to reduced β-catenin levels.[11]
-
β-catenin/TCF Interaction Inhibitors: These small molecules aim to block the final step of the canonical pathway: the interaction between nuclear β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[3][12]
Data Presentation: A Comparative Overview
The following tables summarize the mechanisms and reported activities of this compound and selected alternative Wnt pathway inhibitors.
Table 1: Mechanism of Action and Target Specificity
| Inhibitor | Class | Specific Target | Point of Intervention | Effect on Pathway |
| This compound | β-catenin/Coactivator Inhibitor | β-catenin/CBP Interaction | Nucleus | Blocks transcription of a subset of Wnt target genes[7] |
| PRI-724 | β-catenin/Coactivator Inhibitor | β-catenin/CBP Interaction | Nucleus | Blocks transcription of a subset of Wnt target genes[8] |
| WNT974 (LGK974) | Porcupine (PORCN) Inhibitor | PORCN Enzyme | Endoplasmic Reticulum | Prevents Wnt ligand palmitoylation and secretion[1][9] |
| OMP-18R5 (Vantictumab) | Frizzled (FZD) Antagonist | FZD Receptors (1, 2, 5, 7, 8) | Cell Membrane | Blocks Wnt ligand binding to its receptor[10] |
| XAV939 | Tankyrase Inhibitor | Tankyrase 1/2 | Cytoplasm | Stabilizes Axin, promoting β-catenin degradation[13] |
| PKF115-584 | β-catenin/TCF Inhibitor | β-catenin/TCF4 Interaction | Nucleus | Prevents formation of the transcriptional complex[12] |
Table 2: Summary of Preclinical and Clinical Findings
| Inhibitor | Indication / Model | Key Finding(s) | Reported IC50 / Efficacy | Development Stage |
| This compound | Colon Carcinoma (SW480) | Induces apoptosis; downregulates Survivin and Cyclin D1 expression.[5] | IC50: 3 µM for CBP binding[5] | Preclinical |
| Pediatric Glioma (KNS42, SF188) | Reduces cell viability and colony formation in a dose-dependent manner.[4] | IC50: 2-3 µM[4] | Preclinical | |
| Multiple Myeloma | Induces apoptosis in a Wnt-independent manner through Noxa/Puma upregulation.[14] | Significant cytotoxicity at 10 µM[14] | Preclinical | |
| Pancreatic Cancer | Induces G1 cell-cycle arrest; sensitizes tumors to gemcitabine.[7][8] | G1 arrest observed at 10 µM[8] | Preclinical | |
| PRI-724 | Advanced Solid Tumors | Derivative of this compound.[8] | N/A | Phase I Clinical Trials[4][8] |
| WNT974 | Solid Tumors | Demonstrates preclinical activity as monotherapy.[9] | N/A | Clinical Testing[9] |
| OMP-18R5 | Solid Tumors | Inhibits growth in various cancer preclinical models.[1] | N/A | Phase I (terminated due to bone toxicity)[9] |
| XAV939 | Zebrafish Model | Rescues Wnt overactivation phenotypes.[13] | Effective at 1 µM[13] | Preclinical (Tool Compound) |
Note: Some studies suggest that this compound can exert its effects, such as inducing G1 cell-cycle arrest and apoptosis, through mechanisms that are independent of its Wnt inhibitory function.[8][14]
Mandatory Visualizations
// Inhibitors node [shape=octagon, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"]; PORCN_Inhibitor [label="WNT974"]; FZD_Antagonist [label="OMP-18R5"]; Tankyrase_Inhibitor [label="XAV939"]; ICG001 [label="this compound"]; TCF_Inhibitor [label="PKF115-584"];
// Pathway Connections "Wnt Ligand" -> FZD [label=" Binds"]; FZD -> DVL [label=" Activates"]; DVL -> DestructionComplex [style=dashed, arrowhead=tee, label=" Inhibits"]; DestructionComplex -> BetaCatenin [style=dashed, arrowhead=tee, label=" Promotes Degradation"]; BetaCatenin -> BetaCateninNuc [label=" Translocates"]; BetaCateninNuc -> TCF_LEF [label=" Binds"]; TCF_LEF -> TargetGenes [label=" Activates Transcription"]; CBP -> TCF_LEF [label=" Coactivator"];
// Inhibitor Actions PORCN_Inhibitor -> "Wnt Ligand" [style=dashed, arrowhead=tee, label=" Blocks Secretion"]; FZD_Antagonist -> FZD [style=dashed, arrowhead=tee, label=" Blocks Binding"]; Tankyrase_Inhibitor -> DestructionComplex [style=dashed, arrowhead=odot, label=" Stabilizes Axin"]; ICG001 -> CBP [style=dashed, arrowhead=tee, label=" Blocks Interaction\nwith β-catenin"]; TCF_Inhibitor -> TCF_LEF [style=dashed, arrowhead=tee, label=" Blocks Interaction\nwith β-catenin"]; } enddot Figure 1: The Canonical Wnt/β-catenin Signaling Pathway and Points of Inhibition.
// Inhibitors node [shape=octagon, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ICG001 [label="this compound"]; TCF_Inhibitor [label="β-cat/TCF\nInhibitors"];
// Interactions BetaCatenin -> TCF [dir=none]; BetaCatenin -> CBP [dir=none]; BetaCatenin -> p300 [dir=none];
{rank=same; TCF; CBP; p300}
// Complex to Transcription TCF -> TargetGenes [label=" Activates"]; CBP -> TargetGenes [label=" Co-activates"]; p300 -> TargetGenes [label=" Co-activates"];
// Inhibitor Actions ICG001 -> CBP [style=dashed, arrowhead=tee, label=" Disrupts Interaction\nwith β-catenin"]; TCF_Inhibitor -> TCF [style=dashed, arrowhead=tee, label=" Disrupts Interaction\nwith β-catenin"]; } enddot Figure 2: Mechanism of Nuclear Wnt Pathway Inhibitors.
Experimental Protocols
Detailed methodologies are critical for the reproducible evaluation of Wnt pathway inhibitors.
TCF/β-catenin Reporter Assay (TOP/FOP flash)
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
-
Principle: Cells are co-transfected with reporter plasmids. The TOPflash plasmid contains multiple TCF binding sites upstream of a luciferase reporter gene.[15] The FOPflash plasmid, used as a negative control, contains mutated, non-functional TCF binding sites.[15][16] A high TOP/FOPflash luminescence ratio indicates specific activation of the canonical Wnt pathway.[16] A Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.[16][17]
-
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293T or a cancer cell line of interest) in 96-well plates at a density of 2.5 x 10⁴ cells/well, 24 hours prior to transfection.[16]
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmids along with a Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).[16][17]
-
Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt inhibitor (e.g., this compound) at various concentrations. If the cell line has low endogenous Wnt activity, stimulate the pathway with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).[14][18]
-
Lysis and Measurement: After another 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[16][19]
-
Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the TOP/FOP ratio to determine the specific inhibition of Wnt-dependent transcription.
-
Cell Viability and Cytotoxicity Assays
These assays measure the effect of inhibitors on cell proliferation and health.[20][21]
-
Principle: Colorimetric or fluorometric assays are used to quantify viable cells. Common methods include:
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates (3,000-5,000 cells/well) and allow them to adhere overnight.[8]
-
Treatment: Add the Wnt inhibitor at a range of concentrations and incubate for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add the assay reagent (e.g., MTT, MTS, or Resazurin) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: If using MTT, add a solubilizing agent. Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Plot the viability (as a percentage of the untreated control) against the inhibitor concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Target Engagement Assays
These assays confirm that a compound binds to its intended molecular target within the complex cellular environment.
-
Principle: Target engagement assays measure the physical interaction between a drug and its target protein in living cells. This is crucial for confirming the mechanism of action and understanding the relationship between target binding and cellular response.[23] While various methods exist, the principle often involves measuring the stabilization of the target protein by the bound compound.
-
General Workflow (Conceptual):
-
Treatment: Treat intact cells with the inhibitor (e.g., this compound).
-
Challenge: Apply a denaturing stress, such as heat (as in the Cellular Thermal Shift Assay, CETSA) or enzymatic digestion.
-
Lysis and Detection: Lyse the cells and separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction.
-
Quantification: Quantify the amount of remaining soluble target protein (e.g., CBP for this compound) using methods like Western blotting or specific immunoassays.
-
Analysis: A drug that engages its target will increase the target's stability, resulting in more soluble protein remaining after the challenge compared to untreated cells. This can be done in a dose-dependent manner to calculate a cellular EC50 for target binding.[23]
-
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Wnt Signaling Pathway Inhibitors for Cancer Therapeutics - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Wnt-dependent signaling pathways as target in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 16. jcancer.org [jcancer.org]
- 17. TOP/FOP flash assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 23. youtube.com [youtube.com]
Confirming Downstream Gene Targets of ICG-001: A Comparative Guide with siRNA Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the downstream gene targets of ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound selectively binds to the CREB-binding protein (CBP), preventing its interaction with β-catenin and subsequently modulating gene transcription.[1][2] The validation of these downstream targets is crucial for understanding the therapeutic mechanisms of this compound and for the development of targeted cancer therapies. Here, we focus on the use of small interfering RNA (siRNA) as a powerful tool to phenocopy the effects of this compound and validate its specific gene targets.
This compound and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. A key event in this pathway is the nuclear translocation of β-catenin, which then associates with transcriptional coactivators, primarily CBP and its homolog p300, to activate the transcription of target genes. This compound disrupts the interaction between β-catenin and CBP, leading to the downregulation of Wnt/β-catenin target genes involved in cell proliferation, survival, and migration.[2][3]
Validation of Downstream Targets using siRNA: A Case Study with ITGB1
A study on nasopharyngeal carcinoma (NPC) demonstrated that this compound inhibits tumor metastasis by upregulating miR-134, which in turn downregulates Integrin β1 (ITGB1).[3] To confirm that the observed phenotype (reduced cell adhesion and migration) was indeed due to the downregulation of ITGB1, siRNA-mediated knockdown of ITGB1 was performed. The results showed that the knockdown of ITGB1 phenocopied the effects of this compound treatment.
Quantitative Data Comparison
The following table summarizes the quantitative data from the study, comparing the effect of this compound and ITGB1 siRNA on ITGB1 expression and cell adhesion and migration in different NPC cell lines.
| Cell Line | Treatment | ITGB1 Protein Expression (% of Control) | Cell Adhesion (% of Control) | Cell Migration (% of Control) |
| C666-1 | This compound (10 µM) | ~40% | ~30% | ~40% |
| ITGB1 siRNA | ~30% | ~40% | ~30% | |
| HK-1 | This compound (10 µM) | ~50% | ~50% | ~50% |
| ITGB1 siRNA | ~40% | ~80% | ~40% | |
| HONE-1 | This compound (10 µM) | ~60% | ~60% | ~60% |
| ITGB1 siRNA | ~40% | ~60% | ~30% |
Data are approximated from the graphical representations in the source study.[3]
This comparative data strongly suggests that the anti-metastatic effects of this compound in this context are mediated, at least in part, through the downregulation of ITGB1.
Experimental Workflow for Target Validation
The general workflow for validating a downstream target of this compound using siRNA involves several key steps, as illustrated in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments involved in the validation process.
siRNA Transfection Protocol
This protocol is a general guideline for siRNA transfection using a lipid-based reagent. Optimization is recommended for specific cell lines and siRNAs.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium such that they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA-lipid complexes:
-
For each well of a 24-well plate, dilute 10-20 pmol of siRNA in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 1-2 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the stability of the target protein and the specific experimental endpoint.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency of the target gene by RT-qPCR or Western blotting.
Quantitative Real-Time PCR (RT-qPCR) Protocol
RT-qPCR is used to quantify the mRNA levels of the target gene.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene.
Western Blotting Protocol
Western blotting is used to detect and quantify the protein levels of the target gene.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
By following these comparative approaches and detailed protocols, researchers can effectively validate the downstream gene targets of this compound, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
Validating the Specificity of ICG-001 for CBP: A Comparative Guide
For researchers in oncology, fibrosis, and stem cell biology, the selective inhibition of transcriptional coactivators is a key area of investigation. ICG-001 has emerged as a critical tool for dissecting the roles of the highly homologous CREB-binding protein (CBP) and p300. This guide provides an objective comparison of this compound's specificity for CBP over p300, supported by experimental data and detailed protocols to aid in its validation.
This compound is a small molecule that antagonizes the Wnt/β-catenin signaling pathway by specifically binding to CBP, thereby preventing its interaction with β-catenin.[1][2] This selective inhibition is crucial, as the interaction of β-catenin with CBP is often associated with cell proliferation and self-renewal, while its interaction with the close homolog p300 is linked to cellular differentiation.[1] Understanding and validating the specificity of this compound is therefore paramount for the accurate interpretation of experimental results.
Comparative Efficacy of this compound
The primary basis for this compound's utility as a specific research tool lies in its differential binding and inhibition of CBP compared to p300. This selectivity has been quantified in various studies, demonstrating a clear preference for CBP.
| Parameter | This compound against CBP | This compound against p300 | Reference |
| IC50 (TCF/β-catenin transcription) | ~3 µM | No significant inhibition | [3][4] |
| Binding | Specifically binds to CBP | Does not bind to p300 | [1] |
Signaling Pathway Context
To visually understand the mechanism of this compound, the following diagram illustrates its point of intervention in the canonical Wnt/β-catenin signaling pathway.
Experimental Validation of this compound Specificity
To empirically validate the specificity of this compound for CBP, a series of biochemical and cell-based assays can be performed. The following diagram outlines a logical workflow for this validation process.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the specificity of this compound.
Affinity Pull-Down Assay with Biotinylated this compound
This assay directly demonstrates the binding of this compound to CBP and its lack of binding to p300. A biotinylated analogue of this compound is used to capture its binding partners from cell lysates or with purified proteins.
Materials:
-
Biotinylated this compound (custom synthesis)
-
Streptavidin-conjugated magnetic beads
-
Nuclear extract from a relevant cell line (e.g., SW480) or purified recombinant CBP and p300 proteins
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (e.g., Lysis Buffer with 0.1% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies: anti-CBP and anti-p300 for Western blotting
Protocol:
-
Bead Preparation: Resuspend streptavidin magnetic beads in Lysis Buffer.
-
Bait Immobilization: Incubate the beads with biotinylated this compound for 1 hour at 4°C with gentle rotation to immobilize the "bait."
-
Washing: Wash the beads three times with Wash Buffer to remove unbound biotinylated this compound.
-
Protein Incubation: Incubate the beads with immobilized this compound with cell nuclear extract or purified CBP/p300 proteins overnight at 4°C.
-
Washing: Wash the beads five times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for CBP and p300.
Expected Outcome: A strong band for CBP should be detected in the eluate from the biotinylated this compound beads, while no or a very faint band should be observed for p300.
Co-Immunoprecipitation (Co-IP)
This experiment validates that this compound disrupts the interaction between CBP and β-catenin within a cellular context, without affecting the p300-β-catenin interaction.
Materials:
-
Cell line expressing β-catenin, CBP, and p300 (e.g., HEK293T, SW480)
-
This compound and DMSO (vehicle control)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, protease inhibitor cocktail)
-
Antibodies: anti-β-catenin for immunoprecipitation, and anti-CBP, anti-p300, and anti-β-catenin for Western blotting
-
Protein A/G magnetic beads
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells with Co-IP Lysis Buffer on ice.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with Co-IP Lysis Buffer.
-
Elution: Elute the immunoprecipitated proteins with SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting with antibodies against CBP, p300, and β-catenin.
Expected Outcome: In the DMSO-treated sample, both CBP and p300 should be detected in the β-catenin immunoprecipitate. In the this compound-treated sample, the amount of co-immunoprecipitated CBP should be significantly reduced, while the amount of co-immunoprecipitated p300 should remain unchanged.
TCF/LEF Reporter Gene Assay
This functional assay measures the transcriptional activity of the Wnt/β-catenin pathway. Since this compound specifically inhibits the CBP/β-catenin interaction, a reduction in the reporter signal in the presence of this compound indicates functional inhibition.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid for normalization
-
Wnt3a conditioned media or LiCl to activate the Wnt pathway
-
This compound
-
Transfection reagent
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned media or LiCl to stimulate the pathway, in the presence of increasing concentrations of this compound or DMSO.
-
Incubation: Incubate for another 16-24 hours.
-
Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Expected Outcome: this compound should cause a dose-dependent decrease in the normalized luciferase activity in cells transfected with the TOPFlash reporter, but not in those with the FOPFlash reporter, confirming specific inhibition of TCF/LEF-mediated transcription.
By employing these experimental approaches, researchers can confidently validate the specificity of this compound for CBP, ensuring the reliability of their findings when using this inhibitor to probe the distinct functions of CBP and p300.
References
- 1. researchgate.net [researchgate.net]
- 2. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
validating the role of ICG-001 in reversing pulmonary fibrosis
A Comparative Guide for Researchers and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease characterized by the relentless scarring of lung tissue, leading to a terminal decline in respiratory function.[1][2][3] Current therapeutic options are limited, highlighting a critical unmet need for novel agents that can not only halt but potentially reverse the fibrotic process. This guide provides a comprehensive comparison of ICG-001, a selective inhibitor of the Wnt/β-catenin signaling pathway, against other therapeutic alternatives, supported by preclinical experimental data and detailed methodologies.
The Emergence of this compound in Anti-Fibrotic Therapy
Recent research has identified the aberrant activation of the Wnt/β-catenin signaling cascade as a key driver in the pathogenesis of pulmonary fibrosis.[1][2] this compound has emerged as a potent small molecule that specifically targets this pathway. Its unique mechanism of action offers a novel therapeutic strategy for IPF.[1][2]
Mechanism of Action: Selective Inhibition of CBP/β-Catenin Transcription
This compound functions by selectively disrupting the interaction between β-catenin and the CREB-binding protein (CBP).[1][2] This action specifically inhibits the transcriptional activity driven by this complex, which is crucial for the fibrotic process. Importantly, this compound does not interfere with the interaction between β-catenin and its other coactivator, p300, suggesting a highly specific mode of action.[1][2] This targeted inhibition has been shown to attenuate the expression of pro-fibrotic genes and may play a role in promoting a mesenchymal-to-epithelial transition, effectively countering the fibrotic cascade.[1]
Caption: this compound selectively inhibits the Wnt/β-catenin pathway.
Preclinical Validation: this compound Reverses Established Pulmonary Fibrosis
Compelling evidence for the efficacy of this compound comes from the well-established bleomycin-induced murine model of pulmonary fibrosis.[1] Studies have demonstrated that this compound not only prevents the development of fibrosis when administered concurrently with bleomycin but, more significantly, reverses established fibrosis when given at a later stage.[1][2]
Quantitative Efficacy Data
| Efficacy Endpoint | Control (Bleomycin + Saline) | This compound Treatment (5 mg/kg/day) | Outcome | Reference |
| Fibrosis Score (Ashcroft) | Significantly elevated | Reduced to near control levels | Attenuation of fibrosis | [1] |
| Hydroxyproline Content | Markedly increased | Significantly decreased | Reduction in collagen deposition | [1] |
| Survival Rate (Post-Bleomycin) | < 40% at day 15 | Significantly improved survival | Increased survivability | [1] |
| S100A4/FSP-1 Expression | Upregulated | Significantly decreased | Reversal of mesenchymal markers | [1] |
| α-SMA & Type I Collagen | Upregulated (in vitro, TGF-β1) | Prevented upregulation | Inhibition of myofibroblast differentiation | [1][4] |
Comparative Landscape: this compound vs. Alternative Therapies
The current standard of care for IPF involves two FDA-approved anti-fibrotic agents, Pirfenidone and Nintedanib.[3][5][6] While these drugs slow the rate of lung function decline, they do not reverse existing fibrosis.[3][7]
| Therapeutic Agent | Mechanism of Action | Stage of Development | Key Efficacy Data |
| This compound | Selective inhibitor of β-catenin/CBP interaction in the Wnt pathway.[1][2] | Preclinical | Reverses established fibrosis and improves survival in mouse models.[1] |
| Pirfenidone | Anti-fibrotic and anti-inflammatory; inhibits TGF-β and TNF-α.[8][9] | Approved for IPF | Slows the decline in Forced Vital Capacity (FVC) and shows a mortality benefit in pooled data.[3][6][7] |
| Nintedanib | Tyrosine kinase inhibitor targeting PDGF, FGF, and VEGF pathways.[6][9] | Approved for IPF | Slows the decline in FVC and may reduce the incidence of acute exacerbations.[6][7] |
| Doxycycline | Matrix metalloproteinase (MMP) inhibitor.[10] | Investigational | Showed improvement in 6-minute walk test and FVC in a case series.[10] |
| INS018-055 | TNIK inhibitor, suppressing TGF-β and Wnt/β-catenin pathways.[11] | Phase IIa Clinical Trial | Demonstrated safety and tolerability in Phase I trials.[11] |
| ABT-199 (Venetoclax) | Bcl-2 inhibitor that induces apoptosis in lung macrophages.[12] | Preclinical (FDA-approved for leukemia) | Reversed established lung fibrosis in a mouse model.[12] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
A widely used protocol to evaluate anti-fibrotic agents involves the following steps:
-
Animal Subjects: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment Regimens:
-
Prevention Study: this compound (e.g., 5 mg/kg/day via intraperitoneal injection) is administered concurrently with or shortly after bleomycin and continued for a period of 10-15 days.[1]
-
Reversal Study: To assess the effect on established fibrosis, this compound administration begins at a later time point (e.g., day 21 post-bleomycin) and continues for an additional 21 days.[1]
-
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Sirius red to visualize collagen deposition.[1]
-
Ashcroft Scoring: A semi-quantitative scoring system is used to grade the extent of lung fibrosis from histological sections.[1]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[1]
-
Gene Expression Analysis: Quantitative PCR (qPCR) is performed on lung tissue homogenates to measure the expression of fibrotic markers like S100A4/FSP-1, collagen I, and α-SMA.[1][4]
-
Caption: Experimental workflow for bleomycin-induced fibrosis studies.
In Vitro Analysis using IPF Patient Lung Fibroblasts
-
Cell Culture: Primary lung fibroblasts are isolated from lung biopsies of patients with IPF and cultured under standard conditions.
-
Treatment: Cells are treated with this compound at various concentrations. In some experiments, cells may be co-stimulated with pro-fibrotic agents like TGF-β1 to induce a fibrotic phenotype.[1][4]
-
Gene Expression Analysis: After the treatment period, RNA is extracted from the cells. qPCR is then used to quantify the expression levels of key genes involved in fibrosis, such as S100A4/FSP-1, α-SMA, and collagen type I.[1][4]
Conclusion: A Paradigm Shift in Fibrosis Treatment?
The preclinical data for this compound are highly encouraging, suggesting a potential paradigm shift in the treatment of pulmonary fibrosis. Unlike current therapies that primarily slow disease progression, this compound has demonstrated the ability to reverse established fibrosis in animal models.[1][4] Its specific targeting of the CBP/β-catenin interaction within the Wnt signaling pathway represents a novel and promising therapeutic approach.[1][2] Further investigation, including rigorous clinical trials, is warranted to validate these findings in humans and to determine the ultimate role of this compound in the management of idiopathic pulmonary fibrosis. The active enantiomer of this compound, PRI-724, has already entered clinical trials for other diseases, which may pave the way for future studies in IPF.[13]
Caption: Key signaling pathways targeted by anti-fibrotic agents.
References
- 1. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Idiopathic pulmonary fibrosis: a holistic approach to disease management in the antifibrotic age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of β-Catenin/CBP Signaling Ameliorates Renal Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lung.org [lung.org]
- 6. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]
- 7. Trials and Treatments: An Update on Pharmacotherapy for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication | Pulmonary Fibrosis Foundation | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 9. youtube.com [youtube.com]
- 10. An alternative therapy for idiopathic pulmonary fibrosis by doxycycline through matrix metalloproteinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AI-driven research identifies pulmonary fibrosis target and inhibitor | BioWorld [bioworld.com]
- 12. Research & Innovation | UAB News [uab.edu]
- 13. researchgate.net [researchgate.net]
Cross-Validation of ICG-001's Effects Across Different Research Labs: A Comparative Guide
ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, has demonstrated significant anti-tumor activity across a spectrum of cancers in numerous preclinical studies. This guide provides a comparative analysis of this compound's effects as investigated by various research laboratories, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance and methodologies used in its evaluation.
This compound selectively targets the interaction between β-catenin and its coactivator, CREB-binding protein (CBP), without affecting the homologous p300 coactivator.[1][2] This specific inhibition of the β-catenin/CBP interaction leads to the downregulation of Wnt target genes, ultimately impacting cell growth, proliferation, and survival in cancer cells.[1][3] This guide synthesizes key findings from multiple studies to provide a cross-lab validation of this compound's efficacy and mechanism of action.
Quantitative Analysis of this compound's Anti-Proliferative Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported by different research groups. This comparative data highlights the differential sensitivity of cancer cells to this compound treatment.
| Cell Line | Cancer Type | IC50 (µM) | Research Lab/Study Highlights |
| KNS42 | Pediatric High-Grade Glioma | 3 | This compound reduced cell viability in a dose-dependent manner.[4] |
| SF188 | Pediatric High-Grade Glioma | 2 | Demonstrated high sensitivity to this compound treatment.[4] |
| UW479 | Pediatric High-Grade Glioma | 16 | Showed lower sensitivity compared to other pediatric glioma cell lines.[4] |
| KHOS | Osteosarcoma | 0.83 (at 72h) | This compound decreased cell viability in a time and dose-dependent manner.[5] |
| MG63 | Osteosarcoma | 1.05 (at 72h) | Exhibited sensitivity to this compound's anti-proliferative effects.[5] |
| 143B | Osteosarcoma | 1.24 (at 72h) | Showed a dose-dependent decrease in viability with this compound treatment.[5] |
| RPMI-8226 | Multiple Myeloma | 6.96 | Treatment with this compound resulted in a significant decrease in cell viability.[6] |
| H929 | Multiple Myeloma | 12.25 | Demonstrated sensitivity to this compound-induced cytotoxicity.[6] |
| MM.1S | Multiple Myeloma | 20.77 | Exhibited a response to this compound treatment.[6] |
| U266 | Multiple Myeloma | 12.78 | Showed a significant decrease in viability upon this compound treatment.[6] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Varies (dose-dependent inhibition) | This compound exhibited strong, dose-dependent inhibition of reporter activity.[7] |
| SW480 | Colon Carcinoma | Not specified, but effective | Exhibits growth inhibitory effects. |
| HCT-116 | Colon Carcinoma | Not specified, but effective | Exhibits growth inhibitory effects. |
Key Cellular Effects of this compound Across Different Cancer Models
Beyond its anti-proliferative activity, this compound induces a range of cellular effects that contribute to its anti-tumor efficacy. This table summarizes these effects as observed in various cancer types.
| Cancer Type | Key Cellular Effects | Research Lab/Study Highlights |
| Colon Carcinoma | Induces apoptosis selectively in transformed cells. Down-regulates survivin expression.[1] | This compound was shown to be cytostatic at lower concentrations and cytotoxic at higher concentrations.[1] |
| Nasopharyngeal Carcinoma | Inhibits cell-matrix and tumor cell-endothelial cell adhesion. Reduces cell migration and invasion. Upregulates miR-134.[8][9] | This compound's anti-metastatic activity is mediated through the miR-134/ITGB1 axis.[8] |
| Osteosarcoma | Induces G0/G1 phase cell cycle blockade. Decreases mRNA expression of AXIN2 and BIRC5.[5] | While inhibiting proliferation, this compound was observed to enhance migration in these cell lines.[5][10] |
| Pediatric High-Grade Glioma | Inhibits cell migration/invasion, tumorsphere- and colony formation. Affects genes involved in cellular metabolic/biosynthetic processes and cell cycle progression.[4] | The effects of this compound in these cells appear to be independent of β-catenin/Wnt-signaling.[4] |
| Pancreatic Ductal Adenocarcinoma | Induces robust G1 cell-cycle arrest. Alters the expression of genes involved in DNA replication and cell-cycle progression.[7][11] | The growth inhibitory effects seem decoupled from its inhibition of Wnt/β-catenin–mediated transcription.[7] |
| Triple Negative Breast Cancer | Downregulates Wnt/β-catenin downstream targets (Axin2, HMGA2, PCNA, c-myc, Cyclin D1). Inhibits proliferation, cell cycle progression, and metastasis.[3] | This compound was effective in both in vitro and in vivo models, including chemoresistant patient-derived xenografts.[3] |
| Multiple Myeloma | Induces growth arrest and apoptosis. Enhances the cytotoxic effects of doxorubicin and melphalan.[6] | The cytotoxic effect was found to be Wnt-independent and mediated through the upregulation of BH3-only pro-apoptotic proteins Noxa and Puma.[6] |
| Liver Fibrosis | Inhibits fibrotic parameters, 3D-collagen contractility, and wound healing in vitro. Attenuates collagen accumulation and HSC activation in vivo.[12] | This compound ameliorates liver fibrosis through suppression of stromal CXCL12.[12] |
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are crucial. Below are summaries of methodologies from key studies.
Cell Viability and Proliferation Assays:
-
Osteosarcoma (KHOS, MG63, 143B): Cells were treated with increasing doses of this compound for 24, 48, and 72 hours. Viable cells were analyzed by Crystal Violet staining.[5]
-
Pediatric High-Grade Glioma (KNS42, SF188, UW479): Cell viability was assessed after 72 hours of treatment with increasing concentrations of this compound. Colony formation assays were conducted over 8 days.[4]
-
Multiple Myeloma (RPMI-8226, H929, MM.1S, U266): Cellular viability was measured using the MTT assay after treatment with this compound.[6]
Gene Expression Analysis:
-
Colon Carcinoma (SW480): Inhibition of survivin gene transcription was measured by semi-quantitative RT-PCR after 24 hours of treatment with 25 µM this compound.[1]
-
Osteosarcoma (KHOS, 143B, MG63): mRNA expression of AXIN2 and BIRC5 was analyzed after this compound treatment.[5]
-
Pediatric High-Grade Glioma (KNS42, SF188, UW479): RNA-sequencing was performed to analyze gene expression changes after 48 hours of this compound treatment.[4]
In Vivo Models:
-
Colon Carcinoma (Min mouse and nude mouse SW620 xenograft): A water-soluble analog of this compound was evaluated for its efficacy in these cancer models.[1]
-
Pancreatic Ductal Adenocarcinoma (Orthotopic xenograft): Tumor-bearing mice were treated with this compound, and survival was monitored for 120 days.[7]
-
Triple Negative Breast Cancer (Patient-derived xenograft - PDX): this compound was tested for its ability to prevent visceral metastatic tumors in chemoresistant PDX models.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action in the Wnt/β-catenin signaling pathway.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
References
- 1. pnas.org [pnas.org]
- 2. CBP/Catenin Antagonist Safely Eliminates Drug Resistant Leukemia Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The CBP/β-Catenin Antagonist, this compound, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Signature of ICG-001 Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, has demonstrated potent anti-cancer activity in a multitude of preclinical studies. Its mechanism of action, which involves the disruption of the interaction between β-catenin and its coactivator, CREB-binding protein (CBP), leads to significant alterations in the transcriptomic landscape of treated cells. This guide provides a comparative analysis of the transcriptomic footprint of this compound across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of this compound's effects and its potential as a therapeutic agent.
Comparative Analysis of this compound-Induced Transcriptomic Changes
The following table summarizes the differential expression of key genes involved in the Wnt signaling pathway and cell cycle regulation upon treatment with this compound in various cancer cell lines. The data has been compiled from multiple studies employing microarray and RNA-sequencing technologies.
| Cell Line | Cancer Type | Key Downregulated Genes | Fold Change | Key Upregulated Genes | Fold Change | Transcriptomic Analysis Method | Reference |
| SW480 | Colorectal Carcinoma | Survivin (BIRC5), Cyclin D1 (CCND1) | Not specified | Not specified | Not specified | cDNA Microarray | [1] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | SKP2, CDC25A, CDC7, CCNE, MCM2-6, BIRC5 | Not specified | CDKN1A, CDKN1C, CDKN2B, MXD1, MXI1, BTG1 | Not specified | Microarray | [2] |
| KHOS, 143B | Osteosarcoma | AXIN2, BIRC5 | >50% inhibition | Not specified | Not specified | RT-qPCR | [3] |
| MG63 | Osteosarcoma | BIRC5 | ~25% inhibition | Not specified | Not specified | RT-qPCR | [3] |
| KNS42 | Pediatric Glioma | CDK1, CDK4, MCM2-7, MCM10, CCNE1, CCNE2, CCNA2, CCNB2 | >2-fold | JDP2, GADD45A | >2-fold | RNA-Sequencing | [4] |
| SF188 | Pediatric Glioma | Not specified | >2-fold | JDP2, GADD45A | >2-fold | RNA-Sequencing | [4] |
| UW479 | Pediatric Glioma | Not specified | >2-fold | JDP2, GADD45A | >2-fold | RNA-Sequencing | [4] |
| CH157-MN, IOMM-Lee | Meningioma | SKP2, CCND1, CDC2A | Not specified | CDKN1A | Not specified | RNA-Sequencing | [5] |
| Mel202 | Uveal Melanoma | Genes associated with cell cycle proliferation, DNA replication, G1/S transition | Not specified | Not specified | Not specified | Microarray | [6] |
Experimental Protocols
This section provides a detailed overview of the methodologies typically employed in transcriptomic studies of this compound's effects on cancer cell lines.
Cell Culture and this compound Treatment
-
Cell Lines: Cancer cell lines (e.g., SW480, AsPC-1, KHOS, MG63, 143B, KNS42, SF188, UW479, CH157-MN, IOMM-Lee, Mel202) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. Subsequently, the cells are treated with a specific concentration of this compound (typically in the low micromolar range) or a vehicle control (e.g., DMSO) for a defined period (ranging from 6 to 48 hours).
RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios. RNA integrity is further evaluated using a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
Transcriptomic Analysis: RNA-Sequencing
-
Library Preparation: An RNA-sequencing library is prepared from the high-quality RNA samples. This process typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are subjected to quality control checks. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Transcriptomic Analysis: Microarray
-
cRNA Preparation and Labeling: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to generate biotinylated cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix, Illumina) containing probes for thousands of genes.
-
Scanning and Data Acquisition: The microarray chip is washed and stained with a fluorescent dye that binds to the biotinylated cRNA. The chip is then scanned to detect the fluorescence intensity of each probe.
-
Data Analysis: The raw signal intensities are normalized, and statistical analysis is performed to identify genes with significant changes in expression between the this compound-treated and control groups.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for transcriptomic analysis.
Caption: Experimental Workflow for Transcriptomic Analysis.
Caption: Wnt/β-catenin Pathway Inhibition by this compound.
Caption: this compound's Impact on Cell Cycle Regulation.
References
- 1. Stromal-derived extracellular vesicles suppress proliferation of bone metastatic cancer cells mediated by ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-catenin/CBP-antagonist this compound inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-catenin Axis Integrates Multiple Signals Downstream From RET/PTC and Leads to Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergy of ICG-001 and Bortezomib in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of a combination therapy involving ICG-001 and bortezomib for the treatment of multiple myeloma (MM), particularly in cases of bortezomib resistance. The data presented is derived from preclinical studies and aims to validate the synergistic effects of these two agents.
Executive Summary
Multiple myeloma is a hematological malignancy that, despite advancements in treatment, often leads to relapse and drug resistance. Bortezomib, a proteasome inhibitor, is a standard-of-care therapeutic for MM; however, acquired resistance is a significant clinical challenge.[1][2][3] The Wnt/β-catenin signaling pathway has been implicated in the pathogenesis and drug resistance of MM.[3][4] this compound is a small molecule inhibitor that specifically antagonizes the Wnt/β-catenin pathway by binding to the CREB-binding protein (CBP).[5] Preclinical evidence strongly suggests that the combination of this compound and bortezomib results in a synergistic anti-myeloma effect, particularly in bortezomib-resistant cell lines. This synergy is characterized by a significant decrease in cell viability and a marked increase in apoptosis.[1][2][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and bortezomib on bortezomib-resistant multiple myeloma (BR-MM) cell lines.
Table 1: Effect of this compound on the Viability of Bortezomib-Resistant Multiple Myeloma Cell Lines
| Cell Line | This compound Concentration (µM) | Relative Cell Viability (%) |
| RPMI-8226BR | 0 | 100 |
| 4 | ~90 | |
| 8 | ~80 | |
| 16 | ~70 | |
| 32 | ~60 | |
| KMS-11BR | 0 | 100 |
| 8 | ~90 | |
| 16 | ~80 | |
| 32 | ~70* |
*Data are approximate values interpreted from graphical representations in the source study and are statistically significant (P<0.05) compared to the 0 µM control.[4][6]
Table 2: Synergistic Effect of this compound and Bortezomib on Cell Viability of Bortezomib-Resistant Multiple Myeloma Cell Lines
| Cell Line | Treatment | Relative Cell Viability (%) |
| RPMI-8226BR | Control | 100 |
| Bortezomib (8 nM) | ~85 | |
| This compound (32 µM) | ~60 | |
| Bortezomib (8 nM) + this compound (32 µM) | ~30 | |
| KMS-11BR | Control | 100 |
| Bortezomib (6 nM) | ~90 | |
| This compound (32 µM) | ~70 | |
| Bortezomib (6 nM) + this compound (32 µM) | ~40 |
*Data are approximate values interpreted from graphical representations in the source study and are statistically significant (P<0.05 or P<0.01) for the combination treatment compared to single-agent treatments.[4][6]
Table 3: Synergistic Effect of this compound and Bortezomib on Apoptosis of Bortezomib-Resistant Multiple Myeloma Cell Lines
| Cell Line | Treatment | Apoptosis Rate (%) |
| RPMI-8226BR | Control | ~5 |
| Bortezomib (8 nM) | ~15 | |
| This compound (32 µM) | ~25 | |
| Bortezomib (8 nM) + this compound (32 µM) | ~50 | |
| KMS-11BR | Control | ~8 |
| Bortezomib (6 nM) | ~18 | |
| This compound (32 µM) | ~30 | |
| Bortezomib (6 nM) + this compound (32 µM) | ~55 |
*Data are approximate values interpreted from graphical representations in the source study and are statistically significant (P<0.01 or P<0.05) for the combination treatment compared to single-agent treatments.[4]
Experimental Protocols
The data presented above were generated using the following key experimental methodologies.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Bortezomib-resistant multiple myeloma cell lines (RPMI-8226BR and KMS-11BR) were seeded in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[7][8]
-
Drug Treatment: After a 24-hour pre-incubation period to allow for cell adherence, cells were treated with varying concentrations of this compound (0-32 µM), bortezomib (at IC50 concentrations for the resistant lines), or a combination of both.[2][4]
-
Incubation: The treated cells were incubated for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.[9]
-
CCK-8 Reagent Addition: Following the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[7][8][9]
-
Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours. The absorbance at 450 nm was then measured using a microplate reader to determine the number of viable cells.[7][8][9]
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
-
Cell Treatment: RPMI-8226BR and KMS-11BR cells were treated with either this compound, bortezomib, or a combination of both for 24 hours.[2][4]
-
Cell Harvesting and Washing: After treatment, both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged.[10]
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions were added to the cell suspension, followed by a 15-minute incubation in the dark at room temperature.[4][10]
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both Annexin V and PI were considered late apoptotic or necrotic.[10]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and bortezomib in multiple myeloma cells.
Experimental Workflow Diagram
Caption: Workflow for assessing the synergy of this compound and bortezomib.
Logical Relationship Diagram
Caption: Logical relationship demonstrating the synergistic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. β-catenin inhibitors this compound and pyrvinium sensitize bortezomib-resistant multiple myeloma cells to bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. β-catenin inhibitors this compound and pyrvinium sensitize bortezomib-resistant multiple myeloma cells to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. ptglab.com [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Independently Verifying the Findings of Key ICG-001 Papers
For researchers, scientists, and professionals in drug development, the ability to independently verify published findings is a cornerstone of scientific advancement. This guide provides a comprehensive framework for assessing the key findings of papers on ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. By offering detailed experimental protocols, comparative data, and visualizations of the underlying biological processes, this document serves as a practical resource for replicating and building upon foundational this compound research.
This compound is a novel small molecule that selectively binds to the N-terminus of CREB-binding protein (CBP), thereby disrupting the interaction between CBP and β-catenin.[1] This specific inhibition prevents the transcription of a subset of Wnt/β-catenin target genes, leading to the induction of apoptosis and cell cycle arrest in various cancer cells.[2][3] This guide will focus on the methodologies used to establish these effects and provide a comparison with its closely related, more potent analog, PRI-724.
Data Presentation: A Comparative Analysis of this compound and Alternatives
To facilitate an objective comparison, the following tables summarize key quantitative data from various studies on this compound and its analog, PRI-724.
Table 1: Comparative IC50 Values of this compound and PRI-724 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| RPMI-8226 | Multiple Myeloma | This compound | 6.96 ± 0.14 | [4] |
| H929 | Multiple Myeloma | This compound | 12.25 ± 2.75 | [4] |
| MM.1S | Multiple Myeloma | This compound | 20.77 ± 0.87 | [4] |
| U266 | Multiple Myeloma | This compound | 12.78 ± 0.74 | [4] |
| SGC-7901 | Gastric Cancer | This compound | 26.6 | [5] |
| MGC-803 | Gastric Cancer | This compound | 8.8 | [5] |
| BGC-823 | Gastric Cancer | This compound | 26.4 | [5] |
| MKN-45 | Gastric Cancer | This compound | 31.8 | [5] |
| NTERA-2 | Germ Cell Tumor | PRI-724 | 8.63 | [6] |
| NTERA-2 CisR | Germ Cell Tumor | PRI-724 | 4.97 | [6] |
| CAL 27 | Head and Neck Cancer | PRI-724 | ~5 | [7] |
| FaDu | Head and Neck Cancer | PRI-724 | ~7.5 | [7] |
Table 2: Effects of this compound and PRI-724 on Apoptosis and Cell Cycle
| Cell Line | Compound | Concentration (µM) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Multiple Myeloma (Primary Cells) | This compound | 10 | Increased apoptosis | G0/G1 arrest | [4] |
| Pancreatic Ductal Adenocarcinoma | This compound | 5 | Modest increase in apoptosis | Robust G1 arrest | [8] |
| Endometrial Cancer (HEC-59, HEC-1A) | This compound | Not specified | No significant apoptosis, induces autophagy | G1 arrest | [9] |
| Hepatocellular Carcinoma | PRI-724 (C-82) | Not specified | Increased apoptosis-related proteins | G0/G1 arrest, increased sub-G1 phase | [10] |
| Germ Cell Tumors | PRI-724 | Not specified | Increased caspase-3/7 activity | Not specified | [6] |
| Head and Neck Cancer (CAL 27, FaDu) | PRI-724 | IC25, IC50 | Increased apoptosis | G1/G0 arrest | [7] |
Experimental Protocols: Methodologies for Key Experiments
To independently verify the findings related to this compound, precise adherence to experimental protocols is crucial. Below are detailed methodologies for the key assays cited in foundational this compound papers.
TOP/FOP-FLASH Reporter Assay for Wnt/β-catenin Signaling Activity
This assay is fundamental to demonstrating this compound's inhibitory effect on the canonical Wnt pathway.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293, SW480) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with either the TOP-FLASH (containing wild-type TCF/LEF binding sites) or FOP-FLASH (containing mutated TCF/LEF binding sites) plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
24 hours post-transfection, treat the cells with desired concentrations of this compound or vehicle control (e.g., DMSO).
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the TOP-FLASH and FOP-FLASH firefly luciferase values to the Renilla luciferase values.
-
Calculate the fold change in reporter activity by dividing the normalized TOP-FLASH values by the normalized FOP-FLASH values.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
-
Staining:
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation:
-
Harvest cells after treatment with this compound or vehicle control.
-
Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, acquiring data on a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vivo Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of this compound.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 MGC-803 cells in 200 μl PBS) into the flank of immunocompromised mice (e.g., nude mice).[5]
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size.
-
Administer this compound (e.g., 50 mg/kg/day, intraperitoneally) or vehicle control for a specified duration (e.g., 4 weeks).[5]
-
-
Tumor Measurement:
-
Measure tumor dimensions with a caliper at regular intervals and calculate the tumor volume (volume = 0.5 × width² × length).
-
-
Data Analysis:
-
Compare the tumor growth curves between the this compound-treated and control groups to assess the anti-tumor effect.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clear visual understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Canonical Wnt/β-catenin Signaling Pathway and the Mechanism of this compound Action.
Caption: General Experimental Workflow for Verifying this compound's Anti-Cancer Effects.
References
- 1. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taking The Road Less Traveled – The Therapeutic Potential of CBP/β-Catenin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines [mdpi.com]
- 7. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CREB binding protein inhibitor this compound suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-catenin inhibitor this compound suppress cell cycle progression and induce autophagy in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of I-CG-001 and E7386: Wnt/β-catenin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of two prominent small molecule inhibitors of the Wnt/β-catenin signaling pathway: ICG-001 and E7386. Both compounds target the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP), a critical node in the canonical Wnt signaling cascade frequently dysregulated in various cancers. This document summarizes their mechanisms of action, presents comparative preclinical data, outlines key experimental methodologies, and provides insights into their clinical development.
Mechanism of Action: Targeting the β-catenin/CBP Interaction
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear translocation of β-catenin, which then complexes with transcriptional coactivators, primarily CBP and its close homolog p300, to drive the expression of target genes involved in tumorigenesis.
This compound and E7386 are designed to disrupt this process by specifically inhibiting the interaction between β-catenin and CBP.[1][2] This selective inhibition is intended to downregulate the expression of Wnt target genes, thereby impeding cancer cell growth and survival.[1][2]
However, the specificity of E7386 as a CBP/β-catenin antagonist has been questioned in a comparative study, which suggests its mechanism of action may be more complex.
Below is a diagram illustrating the targeted step in the Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound and E7386 in the Wnt/β-catenin signaling pathway.
Preclinical Data Comparison
In Vitro Efficacy: Inhibition of Wnt Signaling and Cancer Cell Growth
The inhibitory potential of this compound and E7386 has been evaluated in various cancer cell lines using assays that measure the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of Wnt/β-catenin signaling. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | SW480 (Colon Cancer) | TCF/β-catenin Reporter | ~10 µM | [3] |
| HEK293 | TCF/LEF Reporter | 3.31 µM | ||
| AsPC-1 (Pancreatic Cancer) | Wnt Reporter | ~5 µM | ||
| E7386 | HEK293 | TCF/LEF Reporter | 0.0484 µM | |
| ECC10 (Gastric Cancer) | TCF/LEF Reporter | 0.0147 µM | ||
| MDA-MB-231 (Breast Cancer) | TCF/LEF Reporter | 0.073 µM | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are for comparative purposes.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The therapeutic potential of this compound and E7386 has been further investigated in animal models of cancer, primarily using xenografts where human cancer cells are implanted into immunocompromised mice.
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Colon Cancer | Nude Mouse Xenograft (SW620) | 150 mg/kg, i.v. | Significant reduction in tumor volume | [3] |
| Pancreatic Cancer | Orthotopic Xenograft (AsPC-1) | Not specified | Significantly prolonged survival | [5] | |
| Uveal Melanoma | Xenograft (Mel270) | Not specified | Substantial reduction in tumor growth | [6] | |
| Multiple Myeloma | SCID-beige Mouse Xenograft (RPMI-8226) | Not specified | Significantly reduced tumor growth | [7] | |
| E7386 | Gastric Cancer | Nude Mouse Xenograft (ECC10) | 25 or 50 mg/kg, p.o., twice daily | Significant inhibition of tumor growth | [8] |
| Breast Cancer (MMTV-Wnt1) | Isogenic Mouse Tumor Model | 12.5-50 mg/kg, p.o., twice daily | Significant inhibition of tumor growth | [8] | |
| Renal Cell Carcinoma (RAG) | Syngeneic Tumor Model | 25 mg/kg, p.o., daily | Enhanced antitumor activity with Lenvatinib and anti-PD-1 Ab | [9] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and E7386.
TCF/LEF Luciferase Reporter Assay
This assay is fundamental for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Caption: A generalized workflow for the TCF/LEF luciferase reporter assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.[10]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, E7386, or vehicle control (e.g., DMSO). In some experimental setups, a Wnt pathway agonist like Wnt3a or LiCl is added to stimulate the pathway.[10]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if this compound or E7386 can disrupt the physical interaction between β-catenin and CBP.
Detailed Methodology:
-
Cell Lysis: Treat cells with the compound of interest or vehicle control, then lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads and then centrifuge to pellet the beads. The supernatant is retained.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CBP) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-β-catenin) to detect the interaction.
Cell Cycle Analysis
This technique is employed to assess the effect of the compounds on cell cycle progression.
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound, E7386, or vehicle for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.[12]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of the compounds in a living organism.
Caption: A general workflow for in vivo xenograft studies.
Detailed Methodology (Example for Subcutaneous Xenograft):
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to different treatment groups (vehicle control, this compound, E7386).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., intravenous, oral gavage) according to the specified dosing schedule.[8]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. The tumors are then weighed, and further analysis (e.g., immunohistochemistry, Western blotting) can be performed.
Clinical Development
Both this compound and E7386, or their derivatives, have progressed to clinical trials, indicating their potential as therapeutic agents.
-
This compound and PRI-724: PRI-724, a clinical-grade derivative of this compound, has been evaluated in Phase I and II clinical trials for various solid tumors, including pancreatic cancer and colorectal cancer, as well as in fibrotic diseases.[14][15][16][17] These trials have primarily focused on safety, tolerability, and identifying the recommended Phase 2 dose.[14][15][18]
-
E7386: E7386 is currently being investigated in several Phase I and II clinical trials for advanced solid tumors, including hepatocellular carcinoma, colorectal cancer, and endometrial cancer, often in combination with other anticancer drugs like lenvatinib and pembrolizumab.[19][20][21][22][23] These studies are assessing the safety, tolerability, and preliminary efficacy of E7386-based combination therapies.[19][20][22][23]
Conclusion
This compound and E7386 are both potent inhibitors of the Wnt/β-catenin signaling pathway with demonstrated preclinical anti-cancer activity. E7386 appears to have a significantly lower IC50 in in vitro reporter assays, suggesting higher potency. However, questions regarding its precise mechanism of action and specificity warrant further investigation. Both compounds have shown efficacy in various in vivo cancer models.
The progression of both molecules (or their derivatives) into clinical trials underscores the therapeutic promise of targeting the β-catenin/CBP interaction. The ongoing clinical studies, particularly those evaluating E7386 in combination with other targeted therapies and immunotherapies, will be crucial in defining their ultimate role in cancer treatment. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation and future studies of these and similar targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 3. pnas.org [pnas.org]
- 4. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical Wnt Pathway Inhibitor this compound Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 10. TCF/LEF luciferase reporter assay [bio-protocol.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Patient-Derived Gastric Carcinoma Xenograft Mouse Models Faithfully Represent Human Tumor Molecular Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Safety, tolerability, and anti-fibrotic efficacy of the CBP/β-catenin inhibitor PRI-724 in patients with hepatitis C and B virus-induced liver cirrhosis: An investigator-initiated, open-label, non-randomised, multicentre, phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Safety, Tolerability, and Preliminary Efficacy of the Anti-Fibrotic Small Molecule PRI-724, a CBP/β-Catenin Inhibitor, in Patients with Hepatitis C Virus-related Cirrhosis: A Single-Center, Open-Label, Dose Escalation Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 20. A phase 1b study of E7386, a CREB-binding protein (CBP)/β-catenin interaction inhibitor, in combination with lenvatinib in patients with advanced hepatocellular carcinoma. - ASCO [asco.org]
- 21. A Study of E7386 in Combination With Other Anticancer Drug(s) in Participants With Solid Tumor [clin.larvol.com]
- 22. E7386 Shows Promising Results in Advanced Endometrial Cancer Trial with 30% Response Rate [trial.medpath.com]
- 23. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Safety and Handling Protocols for ICG-001
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of ICG-001, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician immediately. Do not induce vomiting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be used:
-
Eye and Face Protection: Wear chemical safety goggles that meet the ANSI Z.87.1 1989 standard.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as disposable nitrile gloves.[1] Gloves should be inspected before use and changed immediately if contaminated.[1]
-
Body Protection: A laboratory coat must be worn and buttoned to cover as much skin as possible.[1] For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below permissible limits, a respirator is required.[1][2] All respirator use must be in accordance with a respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Preparation and Reconstitution:
-
This compound is typically supplied as a crystalline solid and should be stored at -20°C.[3]
-
Before use, review the complete Safety Data Sheet (SDS).[3]
-
To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol.[3] The solubility is approximately 30 mg/mL in these solvents.[3]
-
Work in a chemical fume hood during reconstitution to minimize inhalation exposure.
-
Purge the solvent with an inert gas before dissolving the compound.[3]
2. Handling and Use in Experiments:
-
All work with this compound, both in solid and solution form, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[3] Do not ingest or inhale the compound.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
3. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, should be considered hazardous waste.
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.
-
Solid waste should be collected in a designated, labeled, and sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible wastes.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 548.63 g/mol |
| Formula | C₃₃H₃₂N₄O₄ |
| CAS Number | 780757-88-2 |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
| Solubility in DMSO | 100 mg/mL |
| Solubility in Ethanol | 30 mg/mL |
| Appearance | Crystalline solid |
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
